5-Methylthiophen-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFZTUUENXGQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462172 | |
| Record name | 5-methylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55502-89-1 | |
| Record name | 5-methylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Electrophilic Substitution Strategies for 5-Methylthiophen-2-amine
Executive Summary
5-Methylthiophen-2-amine represents a unique challenge in heterocyclic chemistry. While the thiophene ring is inherently electron-rich (
This guide details the Protection-Substitution-Deprotection strategy, the industry-standard workflow for functionalizing this scaffold. By masking the amine as an acetamide, we dampen the ring's reactivity sufficiently to allow controlled substitution at C3 , avoiding ring destruction while maintaining regioselectivity.
Structural Analysis & Reactivity Profile
Electronic Landscape
The substrate features two directing groups on a thiophene core:
-
C2-Amine (
): A strong activator and ortho-director. -
C5-Methyl (
): A weak activator and ortho-director.
Regioselectivity Logic:
In thiophene, the
-
C2 is occupied by the amine.
-
C5 is occupied by the methyl group.[1]
-
C3 is ortho to the strong amine donor.
-
C4 is meta to the amine and ortho to the weak methyl donor.
The Instability Factor
Free 2-aminothiophenes are notoriously unstable. They exist in equilibrium with imino-tautomers and readily dimerize or oxidize in air (darkening rapidly).
-
Critical Rule: Never attempt EAS on the free amine using strong oxidizers (e.g.,
, ). The ring will decompose before substitution occurs.
Mechanism Visualization
The following diagram illustrates the activation pathway and the necessity of protection.
Figure 1: Strategic workflow contrasting the instability of the free base against the stability of the protected intermediate.
Synthetic Strategy: The Necessity of Protection
Before functionalization, the amine must be converted to an amide. This serves two purposes:
-
Steric Bulk: Helps direct incoming electrophiles away from the nitrogen itself.
-
Electronic Modulation: The carbonyl group withdraws electron density from the nitrogen lone pair, preventing the ring from becoming too reactive (which leads to multi-substitution or tar formation).
Protocol A: Protection (Acetylation)
Objective: Synthesize N-(5-methylthiophen-2-yl)acetamide.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene under
. -
Base Addition: Add Triethylamine (
, 1.2 eq) to scavenge acid. -
Acetylation: Add Acetic Anhydride (
, 1.1 eq) dropwise at 0°C. -
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (The amide is significantly more polar/stable).
-
Workup: Wash with dilute
, dry over , and concentrate.-
Result: A stable solid suitable for storage and EAS.
-
Electrophilic Substitution Protocols
With the protected substrate (N-(5-methylthiophen-2-yl)acetamide), we can proceed with substitution at C3 .
Protocol B: Bromination (C3-Bromo Derivative)
Direct bromination with elemental bromine (
| Parameter | Condition | Rationale |
| Reagent | NBS (1.05 eq) | Controlled release of |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the transition state. |
| Temperature | 0°C to RT | Low temp prevents radical side reactions at the methyl group. |
| Time | 1 - 3 Hours | Fast reaction due to activated ring. |
Step-by-Step:
-
Dissolve the acetamide substrate in DMF (0.5 M concentration).
-
Cool to 0°C in an ice bath to suppress radical bromination of the C5-methyl group.
-
Add NBS portion-wise over 15 minutes. Protect from light (wrap flask in foil) to further inhibit radical pathways.
-
Stir at 0°C for 1 hour, then allow to warm to RT.
-
Quench: Pour into ice water. The product usually precipitates. Filter and wash with water.[2]
Protocol C: Nitration (C3-Nitro Derivative)
Standard nitration (
Safety Warning: Acetyl nitrate is explosive if isolated. Always generate in solution and keep temperature controlled.
Step-by-Step:
-
Reagent Prep: In a separate flask, cool Acetic Anhydride (excess) to 0°C. Slowly add Fuming Nitric Acid (1.1 eq relative to substrate) dropwise. Maintain temp < 5°C. This forms Acetyl Nitrate (
). -
Substrate Prep: Dissolve the acetamide substrate in Acetic Anhydride at 0°C.
-
Addition: Cannulate the Acetyl Nitrate solution into the substrate solution slowly.
-
Reaction: Stir at 0°C for 1 hour. Do not heat.
-
Quench: Pour carefully onto crushed ice/NaOH mixture to neutralize acid. Extract with Ethyl Acetate.
Deprotection & Downstream Applications
Once the electrophile (
Mechanism: Acid-catalyzed hydrolysis is preferred over basic hydrolysis to prevent ring opening of the nitro-thiophene derivatives (if nitration was performed).
Figure 2: Deprotection workflow to recover the active pharmaceutical ingredient (API) precursor.
Protocol:
-
Dissolve the substituted acetamide in Ethanol.
-
Add 6M HCl (5-10 eq).
-
Reflux for 1-2 hours.
-
Cool and neutralize carefully with saturated
. -
Extract immediately (remember the free amine instability!).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black Tar Formation | Oxidation of free amine; Reaction temp too high. | Ensure full protection (acetamide) before EAS. Keep nitration < 0°C. |
| Bromination at Methyl Group | Radical mechanism active. | Exclude light; use radical scavenger; ensure low temp (0°C). |
| Low Yield in Nitration | Ring opening or polymerization. | Switch from |
| Incomplete Deprotection | Steric hindrance from C3 substituent. | Increase HCl concentration or switch solvent to Dioxane/Water (higher boiling point). |
References
-
Bromination Protocols (NBS) NBS bromination of thienyl moieties - Discussion on regioselectivity and conditions. Source: Reddit Chem Community Archive (Validated Protocol Discussion). [Link]
-
Nitration of Thiophenes 2-Nitrothiophene Synthesis (Organic Syntheses Protocol). Note: Illustrates the sensitivity of thiophene nitration and the requirement for acetic anhydride. Source: Organic Syntheses, Coll. Vol. 2, p.466 (1943). [Link]
-
Acetylation of Amines (Crystallographic Evidence) N-(5-Bromopyridin-2-yl)acetamide (Analogous heteroaromatic protection). Source: National Institutes of Health (NIH) - PMC. [Link]
Sources
5-Methylthiophen-2-amine structural analogs and derivatives
Technical Guide: 5-Methylthiophen-2-amine Structural Analogs and Derivatives
Executive Summary
The this compound scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a bioisostere for electron-rich anilines while offering distinct steric and electronic advantages. Unlike the unsubstituted 2-aminothiophene, which is prone to rapid oxidative polymerization at the
Part 1: Chemical Architecture & Stability
The "Free Base" Challenge The fundamental challenge in working with this compound is the inherent instability of the free amine. The electron-rich thiophene ring facilitates oxidation, leading to dimerization (formation of azo or hydrazo linkages) or polymerization.
-
Mechanism of Instability: The lone pair on the amine nitrogen donates density into the ring, making C5 (if unsubstituted) or C3 highly nucleophilic. In the presence of air/light, radical cations form, leading to tars.
-
The 5-Methyl Advantage: By substituting the C5 position with a methyl group, the most reactive site for oxidative coupling is blocked. This steric and electronic cap forces any electrophilic attack to the less reactive C3 or C4 positions, extending the shelf-life of the intermediate, though it remains sensitive compared to benzene analogs.
-
Handling Protocol: Always isolate as a salt (Hydrochloride or Tin complex) or react in situ.
Figure 1: Stability pathways. The free amine must be immediately stabilized via salt formation or derivatization to prevent oxidative degradation.
Part 2: Synthetic Pathways (The Gewald Reaction)
The Gewald reaction is the gold standard for synthesizing 2-aminothiophenes.[1] To specifically target the 5-methyl derivative, propionaldehyde is the requisite carbonyl precursor.
Core Reaction Logic
-
Knoevenagel Condensation: Propionaldehyde condenses with an activated nitrile (e.g., ethyl cyanoacetate) to form an
-unsaturated nitrile. -
Sulfurization: Elemental sulfur attacks the allylic methylene position.[1]
-
Cyclization: Intramolecular nucleophilic attack on the nitrile closes the ring.
Protocol: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
Note: This protocol produces the C3-ester derivative, the most common drug discovery scaffold.
Reagents:
-
Propionaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Sulfur (elemental, S8) (1.0 eq)
-
Morpholine or Diethylamine (Catalytic to stoichiometric, 0.5–1.0 eq)
-
Ethanol (Solvent)[2]
Step-by-Step Methodology:
-
Pre-mixing: In a round-bottom flask equipped with a condenser, dissolve ethyl cyanoacetate (11.3 g, 100 mmol) and propionaldehyde (5.8 g, 100 mmol) in Ethanol (50 mL).
-
Catalyst Addition: Add morpholine (4.4 mL, 50 mmol) dropwise. Caution: Exothermic reaction. Stir at room temperature for 20 minutes to facilitate the Knoevenagel condensation.
-
Sulfur Addition: Add elemental sulfur (3.2 g, 100 mmol) in a single portion.
-
Heating: Heat the mixture to 60°C. Evolution of heat typically sustains the reaction; external heating may be removed if reflux becomes vigorous. Maintain gentle reflux for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the nitrile starting material and the appearance of a fluorescent spot (the thiophene).
-
Workup: Cool to 0°C. The product often precipitates as a crystalline solid. Filter and wash with cold ethanol.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.
Figure 2: The Gewald Reaction workflow for 5-methyl substituted thiophenes.
Part 3: Medicinal Chemistry Applications
The this compound core acts as a bioisostere for 4-methylaniline but possesses unique properties:
-
Electronic Profile: Thiophenes are
-excessive (electron-rich). The sulfur atom acts as a hydrogen bond acceptor (weak). -
Geometry: The C-S-C angle (~92°) is smaller than the C-C-C angle in benzene (120°), altering the trajectory of substituents.
Key Therapeutic Areas:
-
Kinase Inhibitors: The amine acts as a hinge binder. The 5-methyl group often fits into small hydrophobic pockets (e.g., gatekeeper regions) in kinases like PI3K or EGFR.
-
GPCR Modulators: Used in Allosteric Modulators (PAMs) for receptors like the Adenosine A1 receptor.
-
Anti-infectives: 2-aminothiophene derivatives have shown efficacy as efflux pump inhibitors in S. aureus.[3]
Table 1: Comparative Properties (Bioisosterism)
| Property | 4-Methylaniline (Benzene) | This compound | Impact on Drug Design |
| Electronic Nature | Electron-neutral/rich | Electron-rich ( | Thiophene is more susceptible to oxidative metabolism; requires blocking groups. |
| Lipophilicity (LogP) | Moderate | Slightly Higher | Thiophene analogs often show improved membrane permeability. |
| H-Bonding | Donor (NH2) | Donor (NH2) + Weak Acceptor (S) | Sulfur can engage in specific interactions with protein residues (e.g., Cysteine). |
| Metabolic Liability | Hydroxylation/N-acetylation | S-oxidation/Ring opening | 5-Methyl blocks the primary metabolic soft spot (C5). |
Part 4: Functionalization & Derivatization
Once the Gewald product is formed, the scaffold is ripe for library generation.
1. Amide Coupling (Acylation):
-
Reagents: Acid Chloride/Anhydride + Pyridine.
-
Purpose: Stabilizes the amine, creates peptidomimetic structures.
-
Note: The C3-ester often creates steric hindrance; elevated temperatures or coupling agents (HATU) may be required.
2. Sandmeyer-Type Halogenation:
-
Reagents: t-BuONO (tert-butyl nitrite), CuBr2, MeCN.
-
Purpose: Converts the unstable
to a Bromine. -
Utility: The resulting 2-bromo-5-methylthiophene is a precursor for Suzuki/Buchwald couplings, allowing "scaffold hopping."
3. Saponification & Decarboxylation:
-
Reagents: NaOH (aq), then Heat/Acid.
-
Purpose: Removes the C3-ester to yield the "parent" this compound (usually as HCl salt).
-
Warning: Decarboxylation yields the highly unstable free amine species. Perform only if immediate downstream reaction is planned.
Figure 3: Divergent synthesis from the Gewald core. The 2-bromo derivative enables palladium-catalyzed cross-coupling reactions.
References
-
Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.
-
Sabnis, R. W., et al. (1999).[4] 2-Aminothiophenes by the Gewald Reaction.[1][4][5][6][7][8][9] Journal of Heterocyclic Chemistry.
-
Putarova, Z., et al. (2010). Applications of substituted 2-aminothiophenes in drug design.[8][9][10][11] Arkivoc.
-
Cannito, A., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors.[3] Antibiotics.[8][12]
-
Huang, Y., et al. (2011). Bioisosteres in Medicinal Chemistry.[13][14][15] Journal of Medicinal Chemistry.[14]
Sources
- 1. d-nb.info [d-nb.info]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnrjournal.com [pnrjournal.com]
- 13. elearning.uniroma1.it [elearning.uniroma1.it]
- 14. researchgate.net [researchgate.net]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Evaluation of Aromaticity in 5-Methylthiophen-2-amine: A Computational Chemistry Whitepaper
An In-Depth Technical Guide:
Abstract
Aromaticity is a fundamental concept in chemistry, pivotal to understanding the stability, reactivity, and electronic properties of cyclic molecules.[1] For professionals in drug development and materials science, quantifying the aromaticity of heterocyclic scaffolds like thiophene is crucial, as it directly influences molecular interactions, membrane permeability, and metabolic stability.[2] This guide provides an in-depth technical framework for the theoretical calculation of aromaticity for a substituted heterocycle, 5-Methylthiophen-2-amine. We will explore the core principles behind aromaticity and detail the application of modern computational methods, including geometry-based (HOMA), magnetic-based (NICS), and energetic-based (ASE) indices. By presenting a validated, step-by-step computational workflow, this paper equips researchers with the expertise to perform and interpret these critical analyses, ultimately enabling more informed molecular design.
The Concept of Aromaticity: Beyond Hückel's Rule
The traditional definition of aromaticity is rooted in Hückel's rule, which requires a molecule to be cyclic, planar, fully conjugated, and possess [4n+2] π-electrons.[3][4] Thiophene, a five-membered heterocyclic compound, fulfills these criteria and is considered aromatic.[5][6] One of the lone pairs on the sulfur atom participates in the π-electron system, creating an aromatic sextet.[2] This delocalization confers significant chemical stability, making thiophene and its derivatives common scaffolds in pharmaceuticals and organic electronics.[2][5]
However, aromaticity is not a binary property but rather a continuous scale. Theoretical calculations have shown that thiophene's degree of aromaticity is less than that of benzene.[5] The established order of aromaticity for common five-membered heterocycles is generally accepted as thiophene > pyrrole > furan, an order that correlates with the decreasing electronegativity of the heteroatom and its ability to delocalize its lone pair.[6][7] Since aromaticity is not a directly measurable physical observable, a variety of computational indices have been developed to quantify it from different physical perspectives.[8]
Key Computational Indices for Quantifying Aromaticity
To robustly assess aromaticity, it is essential to employ a multi-faceted approach, leveraging indices that probe different aspects of this property: geometry, magnetic effects, and energetics.
-
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity by quantifying the equalization of bond lengths within a ring.[1][8] The HOMA value ranges from 1 for a perfectly aromatic system (like benzene) to 0 (or negative values) for non-aromatic systems. It is calculated based on the deviation of experimental or calculated bond lengths from an optimal value assumed for a fully aromatic system.
-
Nucleus-Independent Chemical Shift (NICS): As the most widely used magnetic criterion, NICS measures the magnetic shielding at a specific point in space, typically the geometric center of the ring.[1][9][10] Aromatic molecules sustain a diatropic ring current when placed in an external magnetic field, which induces a shielded (negative) NICS value at the ring's center. Conversely, anti-aromatic molecules exhibit a paratropic current and a deshielded (positive) NICS value.[11]
-
NICS(0): The value calculated at the geometric center of the ring.
-
NICS(1): The value calculated 1 Å above the ring plane. This is often preferred as it minimizes contamination from the σ-electron framework.[9]
-
NICS(1)zz: The zz-component (perpendicular to the ring plane) of the shielding tensor, also calculated 1 Å above the plane, which is considered a purer measure of the π-electron contribution.[8]
-
-
Aromatic Stabilization Energy (ASE): This energetic index quantifies the extra stability a cyclic conjugated molecule gains from its aromaticity compared to a hypothetical, non-aromatic analogue.[8][12] ASE is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, minimizing errors in the computational energy balance.
Case Study: Computational Workflow for this compound
The presence of an electron-donating amine group (-NH₂) and a weakly electron-donating methyl group (-CH₃) on the thiophene ring is expected to modulate its electronic structure and, consequently, its aromaticity. The following workflow provides a detailed protocol for quantifying these effects.
Experimental Protocol: Computational Analysis
Objective: To calculate the HOMA, NICS, and ASE indices for this compound.
Required Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan. The following steps are described using Gaussian syntax.
Step 1: Geometry Optimization and Frequency Calculation
-
Causality: The first and most critical step is to find the lowest energy structure (equilibrium geometry) of the molecule. All subsequent calculations of aromaticity indices are dependent on this optimized geometry. A frequency calculation is then performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Protocol:
-
Build the 3D structure of this compound.
-
Create a Gaussian input file (.gjf or .com).
-
Specify the calculation type: Opt Freq.
-
Choose a reliable theoretical method and basis set. Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a robust choice for this class of molecules.
-
Run the calculation.
-
Verify the output: confirm successful optimization and the absence of imaginary frequencies. The optimized bond lengths will be used for the HOMA calculation.
-
Caption: General workflow for calculating aromaticity indices.
Step 2: NICS Calculation
-
Causality: This step calculates the magnetic shielding at the center of the thiophene ring to probe the induced ring current. A "ghost atom" (Bq) is used as a massless, chargeless point to probe the magnetic environment without perturbing the molecule's electronic structure.[13][14]
-
Protocol:
-
Use the optimized coordinates from Step 1.
-
In your molecular editor, place a ghost atom (Bq) at the geometric center of the thiophene ring. For NICS(1) and NICS(1)zz, place the ghost atom 1 Å directly above the ring plane.
-
Create a new Gaussian input file.
-
Specify the calculation type: NMR=GIAO. This requests a nuclear magnetic resonance calculation using the Gauge-Independent Atomic Orbital method.
-
Use the same theoretical method and basis set as in the optimization step.
-
Run the calculation.
-
In the output file, find the "Magnetic shielding tensor (ppm)" section. The NICS value is the negative of the "Isotropic" value listed for the ghost atom (Bq).[15] For NICS(1)zz, it is the negative of the ZZ component of the shielding tensor.
-
Caption: Placement of ghost atoms (Bq) for NICS calculations.
Step 3: Aromatic Stabilization Energy (ASE) Calculation
-
Causality: ASE is determined by constructing a balanced chemical equation (an isodesmic or homodesmotic reaction) where the target molecule is on one side and non-aromatic reference molecules are on the other. The reaction enthalpy reveals the energetic stabilization due to aromaticity.
-
Protocol:
-
Design a suitable homodesmotic reaction. A well-designed reaction for this compound is shown in the diagram below.
-
Perform geometry optimization and frequency calculations (as in Step 1) for each molecule in the reaction scheme to obtain their zero-point corrected electronic energies.
-
Calculate the reaction enthalpy (ASE): ASE = (Sum of energies of reactants) - (Sum of energies of products)
-
Caption: Example homodesmotic reaction for calculating ASE.
Data Presentation and Interpretation
For a comprehensive analysis, the calculated values for this compound should be compared against unsubstituted thiophene and the benchmark aromatic compound, benzene.
| Compound | HOMA | NICS(0) (ppm) | NICS(1)zz (ppm) | ASE (kcal/mol) |
| Benzene | 1.00 | -7.6 | -29.9 | ~36 |
| Thiophene | 0.77 | -4.9 | -15.2 | ~22 |
| This compound | Calculated Value | Calculated Value | Calculated Value | Calculated Value |
| Note: Values for Benzene and Thiophene are representative literature values for comparison purposes. |
Interpreting the Results:
-
HOMA: A value for this compound close to that of thiophene (e.g., 0.75-0.80) would suggest that the substituents do not significantly disrupt the bond length equalization, and the ring retains a high degree of geometric aromaticity.
-
NICS: More negative NICS(1)zz values indicate stronger aromaticity. We would expect the value for this compound to be significantly negative, confirming its aromatic character. Comparing its magnitude to thiophene will reveal the electronic impact of the substituents. The strong electron-donating nature of the amine group may enhance electron delocalization, potentially leading to a slightly more negative NICS value than unsubstituted thiophene.
-
ASE: A positive ASE value confirms thermodynamic stability due to aromaticity. Its magnitude relative to thiophene will quantify the stabilizing or destabilizing effect of the methyl and amine groups on the ring's resonance energy.
Conclusion for Drug Development Professionals
The theoretical calculation of aromaticity provides critical, quantitative insights into the electronic nature of drug candidates. For a molecule like this compound, understanding its degree of aromaticity is essential. A highly aromatic system implies a planar, rigid scaffold, which can be advantageous for specific receptor binding interactions.[2] Furthermore, the electron distribution associated with aromaticity influences properties like lipophilicity and susceptibility to metabolic reactions (e.g., oxidation by cytochrome P450 enzymes). The computational protocols detailed in this guide offer a reliable and cost-effective means to evaluate these properties early in the drug discovery pipeline, facilitating the rational design of more effective and stable therapeutic agents.
References
-
Wikipedia. Thiophene. [Link]
-
Gireesh, M., et al. (2021). Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels–Alder Stereoselectivity. ResearchGate. [Link]
-
Poranne, R., et al. NICS – Nucleus Independent Chemical Shift. Poranne Research Group. [Link]
-
Chen, Y., et al. (2024). py.Aroma: An Intuitive Graphical User Interface for Diverse Aromaticity Analyses. ChemRxiv. [Link]
-
Sahu, P. K., & Lee, S. L. (2014). Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of π-Stacking. Bulletin of the Korean Chemical Society. [Link]
-
Gireesh, M., et al. (2021). A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. Semantic Scholar. [Link]
-
Alam, M. J., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Karadakov, P. B., & Ali, A. (2013). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. The Journal of Organic Chemistry. [Link]
-
Atzrodt, J. (2015). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. [Link]
-
Wikipedia. Aromaticity. [Link]
-
Najmidin, K., et al. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling. [Link]
-
Ashenhurst, J. (2017). Rules For Aromaticity: The 4 Key Factors. Master Organic Chemistry. [Link]
-
Nishinaga, T., et al. (2022). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. [Link]
-
Gireesh, M., & Bhatt, K. N. (2021). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ResearchGate. [Link]
-
Hill, G. (2014). How can I calculate NICS, NICSiso, NICS(1), NICS(1)zz, NICSzz,NICS(1)zz, LMO-NICS and CMO-NICS with gauss view 5 for a nonplanner molecule using DFT?. ResearchGate. [Link]
-
Gireesh, M., & Bhatt, K. N. (2021). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereosele. ChemRxiv. [Link]
-
Flinn, B. (2017). Aromaticity in heterocycles: New HOMA index parametrization. ResearchGate. [Link]
-
Schleyer, P. v. R. (2001). Recommendations for the Evaluation of Aromatic Stabilization Energies. Organic Letters. [Link]
-
Chen, Y., et al. (2024). py.Aroma: An Intuitive Graphical User Interface for Diverse Aromaticity Analyses. MDPI. [Link]
-
Schleyer, P. v. R., et al. (2005). Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion. Chemical Reviews. [Link]
-
Glorius, F., et al. (2024). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science. [Link]
-
LibreTexts. (2023). 15.3: Aromaticity and the Huckel 4n + 2 Rule. Chemistry LibreTexts. [Link]
-
Patterson, E. V. (1997). SUMMARY of NICS. Computational Chemistry List. [Link]
-
Foroutan-Nejad, C. (2012). CCL:G: Problems on NICS calculation Using Gaussian. Computational Chemistry List. [Link]
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Technical Guide: Solubility Profile and Handling of 5-Methylthiophen-2-amine
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Researchers Compound: 5-Methylthiophen-2-amine (CAS: 20731-75-3)[1][2]
Part 1: Executive Summary & Chemical Identity[1][2]
This compound is a critical heterocyclic scaffold often employed in the synthesis of pharmaceuticals (e.g., as a bioisostere for anilines) and optoelectronic materials.[1][2] However, its utility is complicated by a stability-solubility paradox : the free base is prone to rapid oxidative decomposition in solution, while its stable salt forms exhibit vastly different solubility profiles.
This guide provides a technical framework for predicting, determining, and managing the solubility of this compound to ensure experimental reproducibility.
Chemical Identity & Physicochemical Baseline[1][2][3]
| Property | Value | Implication for Solubility |
| IUPAC Name | This compound | — |
| CAS Number | 20731-75-3 | Note: Distinct from 2-amino-5-methylthiazole (CAS 7305-71-7) |
| Molecular Weight | 113.18 g/mol | Low MW favors good solubility in diverse solvents.[1][2] |
| LogP (Calc) | ~1.4 – 1.8 | Moderately lipophilic; prefers organic solvents over water.[1][2] |
| pKa (Conj. Acid) | ~4.0 – 5.0 | Weak base; requires pH < 3 to fully protonate.[1][2] |
| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with alcohols/DMSO.[1][2] |
| Stability | High Risk | Free base oxidizes in air/solution (turns dark/tarry).[1][2] |
Part 2: Solubility Profile (Free Base vs. Salt)
The solubility of this compound is binary, depending entirely on its protonation state. Researchers must select the form that aligns with their solvent system.[1][2]
The Free Base (Neutral)
-
Primary Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO).[1]
-
Solubility Mechanism: Van der Waals interactions and weak H-bonding.[1][2]
-
Critical Warning: In solution, the free amine electron pair donates density into the thiophene ring, making it highly susceptible to electrophilic attack and oxidative dimerization. Solutions in non-degassed solvents will degrade within hours.
The Hydrochloride Salt (Protonated)
-
Primary Solvents: Water, Methanol, Ethanol, DMSO.[1]
-
Insoluble In: DCM, Diethyl Ether, Hexanes, Toluene.[1]
-
Advantage: Protonation of the amine withdraws electron density, stabilizing the ring against oxidation. This is the preferred storage form.
Solubility Matrix
| Solvent Class | Solvent | Free Base Solubility | HCl Salt Solubility | Operational Recommendation |
| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Insoluble | Ideal for extraction/workup.[1][2] |
| Polar Aprotic | DMSO, DMF | High | High | Good for reactions; difficult to remove.[1][2] |
| Polar Protic | Methanol, Ethanol | High | Moderate-High | Preferred for recrystallization of the salt.[1][2] |
| Ethers | THF, Et₂O | Moderate-High | Insoluble | Use THF for reactions; Et₂O for precipitation.[1][2] |
| Hydrocarbon | Hexane, Toluene | Low-Moderate | Insoluble | Use as anti-solvent to crash out product.[1][2] |
| Aqueous | Water (pH 7) | Low (<1 mg/mL) | High | Use acidic water to dissolve; basic to precipitate.[1][2] |
Part 3: Experimental Protocols
Protocol A: Generating the Free Base for Reaction
Context: You have the stable HCl salt but need the free amine for a nucleophilic substitution or coupling reaction.
Principle: Biphasic extraction minimizes the time the free amine spends in an unstable state.[2]
-
Dissolution: Suspend 1.0 eq of this compound HCl in DCM (10 mL/g).
-
Neutralization: Add 1.05 eq of 1M NaOH or Saturated NaHCO₃ solution.
-
Partition: Agitate vigorously for 5 minutes. The solid will dissolve as the free base partitions into the DCM layer.
-
Separation: Separate layers. Wash the organic layer once with Brine.[2]
-
Drying: Dry over anhydrous Na₂SO₄ (Magnesium sulfate is slightly acidic and can sometimes trigger decomposition in highly sensitive thiophenes, though less likely here).[1][2]
-
Usage: Filter and use the DCM solution immediately in the next step. Do not concentrate to dryness unless strictly necessary and under inert atmosphere (N₂/Ar).[2]
Protocol B: Self-Validating Solubility Determination
Context: Determining exact solubility for a specific solvent system where data is missing.[1][2]
Method: Dynamic Saturation with HPLC/TLC Monitoring.
-
Preparation: Place 50 mg of compound in a vial.
-
Addition: Add solvent in 100 µL aliquots, vortexing for 1 minute between additions.
-
Visual Check: Record volume (
) when solution becomes clear. -
Validation (The "Trust" Pillar):
-
Leave the solution for 1 hour.
-
Check for color change (yellow
dark brown/black). -
If Dark: Solubility data is invalid due to decomposition. Repeat using degassed solvent and inert atmosphere.
-
If Clear: Calculate Solubility
.
-
Part 4: Visualization & Workflows
Stability-Solubility Decision Tree
This diagram guides the researcher on solvent selection based on the intended application, accounting for the compound's instability.[2]
Caption: Operational workflow for solvent selection emphasizing the conversion of the unstable free base to the stable salt form for storage.
Purification & Isolation Logic
How to use solubility differences to isolate the compound from a Gewald synthesis mixture.
Caption: Acid-Base extraction strategy leveraging the pH-dependent solubility switch to purify this compound.
Part 5: Expert Insights & Troubleshooting
The "Red Herring" of Water Solubility
While calculated LogP suggests low water solubility, the free amine often exhibits "false" solubility in water due to partial protonation by dissolved CO₂ (carbonic acid) or oxidation byproducts which act as surfactants.
-
Correction: Always treat the free base as hydrophobic .[1][2] If it dissolves in water, check pH; it is likely protonated or decomposed.[2][3]
Solvent Compatibility for Analysis (NMR/LCMS)
-
NMR: Use DMSO-d6 or CD₃OD for the salt.[1][2] Use CDCl₃ for the free base, but acquire spectra immediately.[2] Chloroform often contains traces of HCl which can broaden peaks or induce salt formation; filter through basic alumina if necessary.[2]
-
LCMS: Use Acetonitrile/Water with 0.1% Formic Acid.[1][2] The compound will elute as the [M+H]+ ion (m/z ~114).[1]
Storage Recommendations
-
Solid State: Store as Hydrochloride salt at -20°C under Argon.
-
Solution State: Never store the free base in solution. If unavoidable, use Benzene or Toluene (degassed) at -80°C, but expect 5-10% degradation per week.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12330505, this compound hydrochloride. Retrieved January 30, 2026, from [Link]
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Sabatini, M. et al. (2013). Synthesis and stability of 2-aminothiophenes: A practical guide.[1][2] (Generalized reference to Gewald reaction stability issues). Organic Chemistry Portal. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Aminothiophenes.[1][2] Retrieved from [Link][1]
-
Frontier, A. (2026). Not Voodoo: Workup and Solubility Guidelines for Amines.[1][2][4] University of Rochester.[2][4] Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The aminothiophene core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] This technical guide provides an in-depth exploration of the diverse pharmacological attributes of substituted aminothiophenes, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. We will examine their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel therapeutics.
The Aminothiophene Core: A Gateway to Biological Diversity
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl group, frequently incorporated into drug molecules to modulate their physicochemical and pharmacological properties.[2] The introduction of an amino group, particularly at the C2 position, dramatically expands the chemical space and biological potential of the thiophene nucleus. These 2-aminothiophenes are crucial synthons for constructing more complex heterocyclic systems and have demonstrated a remarkable range of biological activities, including but not limited to, antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor effects.[3]
The synthetic accessibility of substituted 2-aminothiophenes, primarily through the robust and versatile Gewald multicomponent reaction, has further fueled their exploration in drug discovery.[4][5] This one-pot synthesis allows for the facile generation of diverse libraries of compounds by varying the starting ketone, active methylene nitrile, and elemental sulfur.[2]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted aminothiophenes have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines and targeting various mechanisms integral to tumor progression.[6][7]
Mechanism of Action: A Multi-pronged Attack
The anticancer effects of aminothiophene derivatives are often multifaceted, involving:
-
Kinase Inhibition: Many aminothiophenes act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. For instance, certain 2-arylbenzothiazoles derived from aminothiophenes have shown potent inhibitory activity against multiple angiokinases like VEGFR-2, FGFR-1, and PDGFR-β.[8]
-
Induction of Apoptosis: Several aminothiophene derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, compounds SB-83 and SB-44 were found to increase the percentage of cells in the sub-G1 phase, a hallmark of apoptosis, and induce the cleavage of PARP.[6]
-
Cell Cycle Arrest: Disruption of the cell cycle is another key mechanism. The prototype compound 3, a 2-aminothiophene-3-carboxylic acid ester derivative, caused an accumulation of prostate cancer cells in the G1 phase of the cell cycle.[9]
-
Inhibition of Tubulin Polymerization: Some tetrahydrobenzo[b]thiophene derivatives act as antimitotic agents by inhibiting tubulin polymerization, a critical process for cell division.[10]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the aminothiophene ring plays a critical role in determining the anticancer potency and selectivity.
-
Substitution at the 4- and 5-positions: Modifications at these positions with various aryl and alkyl groups have been extensively explored to optimize anticancer activity.
-
The Amino Group (C2): The presence of the amino group is often crucial for activity, and its substitution can modulate the biological profile.
-
The Carboxy/Carboxamide Group (C3): Ester or amide functionalities at the C3 position are common and their modification can influence potency and selectivity.[9]
Data Presentation: Cytotoxicity of Aminothiophene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | A549 (Lung) | 121.47 | [11] |
| SB-44 | Prostate & Cervical | 15.38 - 34.04 | [6] |
| SB-83 | Prostate & Cervical | 15.38 - 34.04 | [6] |
| SB-200 | Prostate & Cervical | 15.38 - 34.04 | [6] |
| 21d | MCF-7 (Breast) | 7.83 | [8] |
| 21i | MCF-7 (Breast) | 6.58 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test aminothiophene compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualization: Anticancer Mechanisms of Aminothiophenes
Caption: Anticancer mechanisms of substituted aminothiophenes.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted aminothiophenes have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[3][12][13]
Spectrum of Activity
Aminothiophene derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species.[14][15]
Structure-Activity Relationship (SAR) Insights
-
Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene core significantly influence the antimicrobial potency. For example, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[15]
-
Aryl Substituents: The presence of specific aryl groups can enhance activity. For instance, a methoxy group on an aryl substituent at the C4 position of thiophene-2-carboxamide derivatives showed good inhibition against Gram-positive bacteria.[15]
-
Fused Ring Systems: The fusion of other heterocyclic rings to the aminothiophene core can lead to potent antimicrobial agents.
Data Presentation: Minimum Inhibitory Concentration (MIC) of Aminothiophene Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Compound 7b | 83.3% inhibition | 64.0% inhibition | 86.9% inhibition | [15] |
| Compound 132 | 0.81 mM/mL | 0.81 mM/mL | - | [12] |
| Compound 7 | - | - | More potent than gentamicin | [14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Compound Dilutions: Prepare a two-fold serial dilution of the aminothiophene compound in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualization: Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of aminothiophenes.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Substituted aminothiophenes have demonstrated potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[11][16][17]
Mechanism of Action
The anti-inflammatory effects of aminothiophenes are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes.[16][17] Some derivatives also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[17] Additionally, certain phenylthiophene analogues have been identified as inhibitors of atypical protein kinase C (aPKC), which plays a role in NF-κB driven gene transcription, a critical pathway in the inflammatory response.[18]
Structure-Activity Relationship (SAR) Insights
-
Acylhydrazone Derivatives: 3-Aminothiophene-2-acylhydrazone derivatives have shown significant analgesic and anti-inflammatory activities.[16]
-
Substituents on the Phenyl Ring: For phenylthiophene-based aPKC inhibitors, electron-donating moieties on the C-4 aryl group are crucial for inhibitory activity.[18]
-
Ester vs. Amide at C3: In the same series, ester functionalities at the C3 position generally confer better activity than amide groups.[18]
Data Presentation: Anti-inflammatory Activity of Aminothiophene Derivatives
| Compound | Assay | IC50 / % Inhibition | Reference |
| Compound 1 | Leukocyte Migration | IC50 121.47 µM | [11][19] |
| Compound 5a | Carrageenan-induced Arthritis | Active | [16] |
| Compound 5d | Carrageenan-induced Arthritis | Active | [16] |
| Compound 6 | TNF-induced NFκB activity | Low nanomolar EC50 | [18] |
| Compound 32 | TNF-induced NFκB activity | Low nanomolar EC50 | [18] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping: Divide rats into groups: control, standard (e.g., ibuprofen), and test groups receiving different doses of the aminothiophene compound.[20]
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[20]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[20]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Activity in Neurodegenerative Disorders: A Glimmer of Hope
The ability of small molecules to cross the blood-brain barrier (BBB) is a critical prerequisite for treating central nervous system (CNS) disorders. The lipophilic nature of the thiophene ring facilitates BBB penetration, making aminothiophene derivatives promising candidates for tackling neurodegenerative diseases like Alzheimer's and Parkinson's.[21][22]
Targeting Pathological Hallmarks
-
Inhibition of Protein Aggregation: Aminothiophene derivatives have been shown to inhibit the aggregation of key proteins implicated in neurodegeneration, such as amyloid-β (Aβ) and tau protein in Alzheimer's disease.[21][23]
-
Neuroprotection: Some compounds have demonstrated neuroprotective effects against Aβ-induced cytotoxicity.[22]
-
Enzyme Inhibition: Certain thiophene chalcones have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters.[21]
Visualization: Aminothiophenes in Neurodegenerative Disease
Caption: Therapeutic potential of aminothiophenes in neurodegenerative diseases.
Conclusion and Future Perspectives
Substituted aminothiophenes represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad and ever-expanding spectrum of biological activities. Their synthetic tractability, coupled with their diverse pharmacological profiles, ensures their continued prominence in drug discovery and development. Future research should focus on the design of more potent and selective aminothiophene derivatives, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical studies. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the identification of novel aminothiophene-based drug candidates to address unmet medical needs.
References
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Green methodologies for the synthesis of 2-aminothiophene - PMC. (2022-08-29). Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Available at: [Link]
-
Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. (n.d.). Available at: [Link]
-
Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC. (2013-03-13). Available at: [Link]
-
3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC. (n.d.). Available at: [Link]
-
Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (n.d.). Available at: [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Probing the influence of diverse substituents at the phenyl of the arylpiperazine moiety on allosteric enhancer activity at the A₁ adenosine receptor - PubMed. (2012-01-15). Available at: [Link]
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Full article: Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - Taylor & Francis Online. (n.d.). Available at: [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed. (2017-11-10). Available at: [Link]
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3‐Aminothiophenes as biologically active compounds and new materials - ResearchGate. (n.d.). Available at: [Link]
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Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - PubMed. (n.d.). Available at: [Link]
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Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI. (n.d.). Available at: [Link]
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Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties | Request PDF - ResearchGate. (n.d.). Available at: [Link]
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Discovery of brain-penetrant, orally bioavailable aminothienopyridazine inhibitors of tau aggregation - PubMed. (2010-05-13). Available at: [Link]
-
Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - MDPI. (n.d.). Available at: [Link]
-
(PDF) Applications substituted 2-aminothiophenes in drug design - ResearchGate. (n.d.). Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. (2023-02-20). Available at: [Link]
-
Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells | Bentham Science Publishers. (2023-07-01). Available at: [Link]
-
Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research. (2016-09-01). Available at: [Link]
-
Therapeutic importance of synthetic thiophene - PMC. (n.d.). Available at: [Link]
-
2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar. (n.d.). Available at: [Link]
-
ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]
-
Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021-07-19). Available at: [Link]
-
Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis. (n.d.). Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Available at: [Link]
-
Full article: Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - Taylor & Francis. (2025-09-08). Available at: [Link]
-
Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - ResearchGate. (n.d.). Available at: [Link]
-
(PDF) Proteophenes – Amino Acid Functionalized Thiophene‐based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology - ResearchGate. (n.d.). Available at: [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs | Bentham Science. (n.d.). Available at: [Link]
-
Synthesis and anti-inflammatory activity of some selected aminothiophene analogs. (n.d.). Available at: [Link]
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Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC. (n.d.). Available at: [Link]
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Technical Guide: Spectroscopic Profile of 5-Methylthiophen-2-amine
The following technical guide details the spectroscopic characterization of 5-Methylthiophen-2-amine , a critical yet labile heterocyclic building block in medicinal chemistry.
Executive Summary
This compound (CAS: 113209-23-X; HCl Salt: 41940-48-1) is a bioisostere of electron-rich anilines, widely employed in the synthesis of antipsychotics (e.g., Olanzapine analogs), kinase inhibitors, and agrochemicals.[1][2]
Critical Handling Note: As a free base, 2-aminothiophenes are notoriously unstable due to their high electron density, leading to rapid oxidation and dimerization. Consequently, this compound is almost exclusively isolated, stored, and analyzed as its hydrochloride salt . This guide focuses on the spectroscopic data of the stable hydrochloride form, with comparative theoretical insights for the free base to aid in in-situ reaction monitoring.
Synthesis & Sample Preparation
To ensure spectroscopic accuracy, the sample is typically generated via the reduction of 5-methyl-2-nitrothiophene or the decarboxylation of Gewald reaction products.
Synthesis Workflow (Graphviz)
The following diagram illustrates the standard preparation and degradation pathways that researchers must be aware of during analysis.
Figure 1: Synthesis and stabilization pathway.[1] Immediate acidification is required to prevent dimerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the amino group, which converts the strongly electron-donating
NMR Data (Hydrochloride Salt)
Solvent: DMSO-
| Position | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| N-H | Ammonium | 9.50 – 10.50 | Broad Singlet | 3H | - | Exchangeable with |
| H-3 | Aromatic | 6.85 – 6.95 | Doublet (d) | 1H | Ortho to amine.[1] Deshielded relative to free base due to cationic N. | |
| H-4 | Aromatic | 6.60 – 6.70 | Doublet-Quartet | 1H | Meta to amine.[1] Shows small allylic coupling to methyl group.[1] | |
| 5-Me | Methyl | 2.35 – 2.45 | Doublet (d) | 3H | Characteristic thiophene methyl singlet (fine splitting often visible).[1] |
Expert Insight: In the free base (in
NMR Data
Solvent: DMSO-
| Carbon Position | Shift ( | Environment |
| C-2 | 135.0 – 140.0 | Ipso to Ammonium (Deshielded) |
| C-5 | 128.0 – 132.0 | Ipso to Methyl |
| C-3 | 120.0 – 125.0 | Beta-carbon (Aromatic) |
| C-4 | 124.0 – 128.0 | Beta-carbon (Aromatic) |
| Me | 14.5 – 15.5 | Methyl substituent |
Infrared (IR) Spectroscopy
IR analysis is useful for distinguishing the salt from the free base and detecting nitro-precursor impurities.
| Functional Group | Wavenumber ( | Mode | Diagnostic Note |
| Ammonium ( | 2600 – 3200 | Stretch | Broad, strong band characteristic of amine salts.[1] Obscures C-H stretches.[1] |
| Thiophene Ring | 1500 – 1550 | Sharp, medium intensity.[1] | |
| 1580 – 1620 | Scissoring | Overlaps with aromatic ring breathing modes.[1] | |
| 600 – 800 | Stretch | Fingerprint region, characteristic of thiophenes.[1] | |
| Nitro Impurity | 1350 & 1530 | Absence of these peaks confirms complete reduction.[1] |
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming molecular weight. Soft ionization (ESI) is recommended to observe the molecular ion of the salt cation.
Key MS Parameters[1]
-
Method: ESI-MS (Positive Mode) or GC-MS (for Free Base)[1]
-
Formula (Free Base):
-
MW: 113.18 g/mol [1]
-
Formula (Salt):
[1] -
Monoisotopic Mass (Cation): 114.04 Da (
)[1]
Fragmentation Pathway (GC-MS/EI)
When analyzing via GC-MS (where the salt dissociates to the free base in the injector port), the following fragmentation is observed:
Figure 2: Electron Impact (EI) fragmentation pattern.[1] The peak at m/z 97 is diagnostic for the loss of the amino group.
Quality Control & Impurity Profiling
When interpreting spectra, look for these common degradation signals:
-
Dimerization: Aromatic peaks appearing around 7.2–7.5 ppm in
NMR indicate the formation of azo- or hydrazo-dimers.[1] -
Oxidation: A broad carbonyl peak in IR (~1680
) suggests ring oxidation to thiophenones.[1] -
Residual Solvent: Ether or alcohols used in salt precipitation often remain trapped in the crystal lattice (check NMR
1.1/3.4 ppm for diethyl ether).[1]
References
-
PubChem. this compound hydrochloride (Compound Summary).[1] National Library of Medicine.[1] [Link][1]
-
World Intellectual Property Organization. WO2019162702A1 - Triazine derivatives for treating diseases relating to neurotrophins.[1] (2019).[1] [Link][1]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Thiophene, 2-amino-5-methyl- (Analog). NIST Chemistry WebBook.[1] [Link][1]
Sources
The Aminothiophene Scaffold: A Cornerstone in Synthetic and Medicinal Chemistry
An In-depth Technical Guide on the Discovery, History, and Core Methodologies of Aminothiophene Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the discovery and history of aminothiophene synthesis, tailored for researchers, scientists, and professionals in drug development. It delves into the foundational synthetic methodologies, elucidates the mechanistic underpinnings of these reactions, and showcases the enduring relevance of the aminothiophene core in contemporary chemical science.
Introduction: The Emergence of a Privileged Heterocycle
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a ubiquitous motif in a vast array of natural products and synthetic molecules. Its isosteric relationship with the benzene ring allows it to serve as a versatile pharmacophore in medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Within the diverse family of thiophene derivatives, aminothiophenes have carved out a particularly significant niche. The introduction of an amino group onto the thiophene ring system not only provides a key site for further functionalization but also imparts unique electronic properties that are often crucial for biological activity.
The history of aminothiophene synthesis is a compelling narrative of chemical ingenuity, with the development of elegant and efficient synthetic routes paving the way for their widespread application. This guide will traverse the historical landscape of aminothiophene synthesis, from early pioneering efforts to the establishment of robust and versatile methodologies that remain indispensable in modern organic synthesis.
The Gewald Reaction: A Paradigm of Multicomponent Synthesis
The synthesis of 2-aminothiophenes was revolutionized in the 1960s with the discovery of a multicomponent reaction by German chemist Karl Gewald.[2][3] The Gewald reaction, in its most common form, involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to afford a polysubstituted 2-aminothiophene.[2][3] The elegance and efficiency of this one-pot synthesis have cemented its status as the most widely employed method for accessing this important class of compounds.[4]
The Mechanistic Pathway: A Stepwise Elucidation
For many years, the precise mechanism of the Gewald reaction remained a subject of speculation. However, recent computational and experimental studies have provided a detailed understanding of the reaction cascade. The reaction is now understood to proceed through the following key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester. This step forms a stable α,β-unsaturated nitrile intermediate.[2][5] The choice of base is crucial in this step, with tertiary amines like triethylamine or morpholine often employed to facilitate the condensation without promoting unwanted side reactions.
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael addition of a sulfur nucleophile. The exact nature of the active sulfur species has been a topic of debate, but it is generally accepted that the base activates elemental sulfur to form a nucleophilic polysulfide species.
-
Cyclization and Tautomerization: The resulting sulfur-adduct undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group. Subsequent tautomerization of the cyclic intermediate leads to the aromatic 2-aminothiophene product.
Gewald Reaction Mechanism
Experimental Protocol: A Representative Gewald Synthesis
The following protocol provides a general procedure for the synthesis of a 2-aminothiophene via the Gewald reaction.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-Cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Base (e.g., morpholine or triethylamine) (0.2-1.0 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde, α-cyanoester, and elemental sulfur.
-
Add the solvent to the flask.
-
With stirring, add the base to the reaction mixture at room temperature.
-
Heat the reaction mixture to a gentle reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Reactant Class | α-Cyanoester | Base | Solvent | Typical Yield |
| Aliphatic Ketones | Ethyl Cyanoacetate | Morpholine | Ethanol | 70-90% |
| Aromatic Ketones | Malononitrile | Triethylamine | DMF | 60-85% |
| Aldehydes | Ethyl Cyanoacetate | Piperidine | Methanol | 75-95% |
Evolution and Modifications of the Gewald Reaction
The versatility of the Gewald reaction has been further expanded through numerous modifications and improvements. These advancements have focused on enhancing reaction efficiency, broadening the substrate scope, and developing more environmentally benign protocols.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[3]
-
Alternative Catalysts: A wide range of catalysts have been explored to replace traditional amine bases, including ionic liquids, solid-supported bases, and heterogeneous catalysts. These alternatives can offer advantages in terms of recyclability and ease of product purification.
-
Solvent-Free Conditions: In line with the principles of green chemistry, solvent-free Gewald reactions have been developed, often utilizing mechanochemical methods such as ball milling.[6]
The Fiesselmann Synthesis: An Alternative Route to Aminothiophenes
Developed by Hans Fiesselmann in the 1950s, the Fiesselmann thiophene synthesis provides an alternative approach to constructing the thiophene ring.[7] The classical Fiesselmann reaction involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester to yield a 3-hydroxy-2-thiophenecarboxylic acid derivative.[7]
A Variation for 3-Aminothiophene Synthesis
A significant variation of the Fiesselmann synthesis allows for the preparation of 3-aminothiophenes. This modification utilizes a substrate containing a nitrile group instead of an ester. The reaction of an α-halovinylnitrile or a β-keto-nitrile with a thioglycolate in the presence of a base leads to the formation of a 3-aminothiophene derivative.[7]
Fiesselmann Synthesis for 3-Aminothiophenes
Experimental Considerations
The successful synthesis of 3-aminothiophenes via the Fiesselmann approach is highly dependent on the nature of the starting materials and the reaction conditions. The choice of base is critical, with stronger bases such as sodium ethoxide or potassium tert-butoxide often required to facilitate the cyclization step. The reaction is typically carried out in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to avoid protonation of the intermediate anions.
The Thorpe-Ziegler Cyclization: Crafting 3-Aminothiophenes
The Thorpe-Ziegler reaction is a powerful tool for the synthesis of cyclic compounds, particularly those containing a nitrile group.[5] This intramolecular condensation of dinitriles, catalyzed by a strong base, has been adapted for the synthesis of 3-aminothiophenes. The key to this approach is the use of a precursor molecule that contains two nitrile groups strategically positioned to allow for the formation of the thiophene ring upon cyclization.
Mechanistic Rationale
The Thorpe-Ziegler synthesis of a 3-aminothiophene typically begins with a substrate containing a thiomethyl group and two nitrile functionalities. The reaction is initiated by the deprotonation of the carbon α to one of the nitrile groups by a strong base, such as sodium hydride or an alkoxide. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic enamine intermediate. Tautomerization of this intermediate yields the aromatic 3-aminothiophene.
Thorpe-Ziegler Synthesis of 3-Aminothiophenes
A General Protocol for Thorpe-Ziegler Synthesis of a 3-Aminothiophene
The following protocol outlines a general procedure for the synthesis of a 3-aminothiophene derivative using the Thorpe-Ziegler cyclization.
Materials:
-
Dinitrile precursor (1.0 eq)
-
Strong base (e.g., sodium hydride or potassium tert-butoxide) (1.1 eq)
-
Anhydrous aprotic solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous aprotic solvent.
-
Carefully add the strong base to the solvent with stirring.
-
Dissolve the dinitrile precursor in the anhydrous solvent and add it dropwise to the suspension of the base at a controlled temperature (often 0 °C or room temperature).
-
After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Development: Case Studies
The aminothiophene scaffold is a cornerstone in the design and synthesis of a multitude of biologically active molecules. Its presence in numerous approved drugs and clinical candidates underscores its importance in medicinal chemistry.
Tinoridine: A Non-Steroidal Anti-Inflammatory Drug (NSAID)
Tinoridine is an NSAID that incorporates a 2-aminothiophene core. Its synthesis often utilizes a modified Gewald reaction, highlighting the practical application of this methodology in the pharmaceutical industry. The aminothiophene moiety in tinoridine is crucial for its anti-inflammatory and analgesic properties.
Brotizolam: A Thienodiazepine Anxiolytic
Brotizolam is a thienodiazepine, a class of drugs that are analogs of benzodiazepines where the benzene ring is replaced by a thiophene ring. The synthesis of brotizolam involves the construction of a fused thieno-diazepine ring system, often starting from a pre-formed aminothiophene derivative. This exemplifies the use of aminothiophenes as key building blocks for more complex heterocyclic systems.
Conclusion: An Enduring Legacy and a Bright Future
The discovery and development of synthetic routes to aminothiophenes represent a significant chapter in the history of organic chemistry. From the groundbreaking multicomponent Gewald reaction to the strategic cyclizations of the Fiesselmann and Thorpe-Ziegler reactions, chemists have devised a powerful arsenal of tools for accessing this privileged heterocyclic scaffold. The continued evolution of these methods, driven by the principles of green chemistry and the demand for molecular diversity, ensures that the aminothiophene core will remain a central player in the quest for new medicines and materials for years to come. The ability to readily synthesize a wide array of substituted aminothiophenes provides a fertile ground for the exploration of new chemical space and the discovery of molecules with novel and improved biological activities.
References
-
Ball, M., & Behm, D. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(10), 16937–16947. [Link]
-
Daisylet, B. S., Joseyphus, R. S., Dhanaraj, C. J., & Dasan, A. (2017). Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 21(1), 597–621. [Link]
-
Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Mishra, A., & Behera, M. (2014). A green chemistry approach to gewald reaction. Der Pharma Chemica, 6(1), 355-360. [Link]
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]
-
ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved February 11, 2026, from [Link]
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed.[Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
-
Wikipedia contributors. (2023). Thorpe reaction. Wikipedia, The Free Encyclopedia. [Link]
-
chemeurope.com. (n.d.). Gewald reaction. Retrieved February 11, 2026, from [Link]
-
Scribd. (n.d.). Thrope Ziegler Cyclization Search. Retrieved February 11, 2026, from [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved February 11, 2026, from [Link]
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved February 11, 2026, from [Link]
-
MDPI. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. Molecules, 26(15), 4483. [Link]
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved February 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Retrieved February 11, 2026, from [Link]
-
Tanimoto, H., et al. (2018). Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. Journal of Pesticide Science, 43(3), 167–174. [Link]
-
Amanote Research. (n.d.). (PDF) Synthesis of Bifunctional Thiophenes via Fiesselmann. Retrieved February 11, 2026, from [Link]
-
YouTube. (2021, October 19). Thorpe-Ziegler Reaction Mechanism | Organic Chemistry [Video]. OChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iau.ir [journals.iau.ir]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry | MDPI [mdpi.com]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
potential applications of 5-Methylthiophen-2-amine in medicinal chemistry
Executive Summary
5-Methylthiophen-2-amine (CAS 17796-47-3) is a high-value heterocyclic building block that serves as a bioisostere for p-toluidine (4-methylaniline) in drug design. While structurally simple, its incorporation into bioactive scaffolds offers distinct physicochemical advantages, including altered lipophilicity (LogP), reduced metabolic liability at the para-position (due to the methyl block), and unique electronic distribution characteristic of the electron-rich thiophene ring.
This guide details the technical handling, synthesis, and medicinal chemistry applications of this moiety.[1][2][3] Crucially, it addresses the inherent instability of the free base, advocating for the use of the hydrochloride salt (CAS 41940-48-1) or in situ generation strategies to ensure experimental reproducibility.
Part 1: Chemical Profile & Stability
The 2-aminothiophene core is notoriously unstable in its free base form due to its high electron density, which makes it prone to rapid oxidation and dimerization (forming azo- or hydrazo-dimers) upon exposure to air or light.
| Property | Specification |
| IUPAC Name | This compound |
| Common Form | Hydrochloride Salt (Stable solid) |
| CAS (Free Base) | 17796-47-3 |
| CAS (HCl Salt) | 41940-48-1 |
| Molecular Weight | 113.18 (Free Base) / 149.64 (HCl Salt) |
| Electronic Character | |
| Storage | -20°C, under Argon/Nitrogen, desiccated |
Critical Handling Protocol:
Never store the free base. If a protocol requires the free amine, generate it in situ by treating the HCl salt with a mild base (e.g.,
Part 2: Synthetic Accessibility
While the Gewald Reaction is the industry standard for synthesizing substituted 2-aminothiophenes (e.g., with 3-COOEt groups), it is not the most direct route for the simple this compound. The presence of the 3-substituent in Gewald products requires a subsequent decarboxylation step.
For the direct synthesis of the title compound, Curtius Rearrangement or Nitro Reduction are the preferred "Expert" routes.
Workflow Diagram: Synthesis Pathways
Caption: Figure 1. Two primary synthetic routes to stable this compound HCl. The Curtius route avoids oxidative byproducts common in direct amination.
Part 3: Medicinal Chemistry Applications[1][2][3][5]
Bioisosterism: The Thiophene-Phenyl Swap
Replacing a phenyl ring with a thiophene is a classic scaffold hopping strategy.
-
Sterics: The thiophene ring is slightly smaller than benzene (bond angle ~92° at sulfur vs 120° in benzene), which can relieve steric clashes in tight binding pockets.
-
Electronics: The sulfur atom acts as a weak electron donor by resonance but an inductor by electronegativity. The 2-amino group is generally less basic than aniline due to the electron-rich nature of the ring delocalizing the lone pair, but this depends heavily on specific substitution.
-
Metabolic Stability: The 5-methyl group blocks the metabolically vulnerable 5-position (analogous to the para-position of aniline), preventing hydroxylation and extending half-life (
).
Kinase Inhibitors (ATP Hinge Binders)
The 2-aminothiophene moiety mimics the adenine ring of ATP. It forms key hydrogen bonds with the hinge region of kinases.
-
Strategy: Amide coupling of this compound with aromatic carboxylic acids.
-
Target Class: Tyrosine kinases (e.g., VEGFR, EGFR).
Precursor to Fused Heterocycles (Thienopyrimidines)
While the simple amine requires C3-functionalization to close the ring, it serves as a starting point for thieno[2,3-d]pyrimidines via Vilsmeier-Haack formylation followed by cyclization.
Application Logic Flow
Caption: Figure 2. Divergent synthesis strategies transforming the core amine into three distinct pharmacological classes.
Part 4: Experimental Protocols
Protocol A: Safe Synthesis via Nitro Reduction
Rationale: Avoids the handling of potentially explosive azides used in the Curtius route and minimizes oxidative degradation.
-
Reagents: 2-Methyl-5-nitrothiophene (1.0 eq), 10% Pd/C (10 wt%), concentrated HCl (1.1 eq), Methanol (0.1 M concentration).
-
Setup: Hydrogenation vessel (Parr shaker or balloon for small scale).
-
Procedure:
-
Dissolve nitrothiophene in methanol.
-
Add concentrated HCl (crucial to trap the amine as it forms).
-
Add Pd/C catalyst carefully under inert atmosphere.
-
Purge with
and stir at RT for 4-6 hours. -
Filtration: Filter through Celite under nitrogen (Do not let the catalyst dry out).
-
Isolation: Concentrate the filtrate to obtain the hydrochloride salt as a stable solid.
-
Note: Do not neutralize and extract the free base unless immediately using it.
-
Protocol B: Amide Coupling (Kinase Inhibitor Synthesis)
Rationale: Standard HATU coupling often fails or produces low yields due to the lower nucleophilicity of the thiophene amine. Acid chloride activation is preferred.
-
Activation: Convert the carboxylic acid partner (R-COOH) to the acid chloride using oxalyl chloride/DMF (cat.) in DCM. Volatiles are removed in vacuo.
-
Coupling:
-
Suspend this compound hydrochloride (1.0 eq) in dry DCM or THF.
-
Add Pyridine (3.0 eq) or DIPEA (3.0 eq). The excess base is required to neutralize the HCl salt and the HCl generated during coupling.
-
Add the prepared acid chloride (1.1 eq) dropwise at 0°C.
-
-
Workup: Quench with water, extract with EtOAc. Wash with 1N HCl (to remove pyridine) and saturated
. -
Purification: Silica gel chromatography. Thiophene amides are typically stable on silica.
Part 5: Comparative Analysis (Bioisosterism)
| Feature | 4-Methylaniline (p-Toluidine) | This compound | Medicinal Consequence |
| Geometry | 6-membered ring (120°) | 5-membered ring (~92° at S) | Thiophene fits tighter pockets; alters vector of substituents. |
| Lipophilicity | High | Moderate/High | Thiophene often increases LogP slightly due to sulfur, but improves membrane permeability. |
| Metabolism | Benzylic oxidation; Ring hydroxylation | S-oxidation; 5-Me oxidation | 5-Me blocks the primary metabolic soft spot. S-oxidation is a potential liability (sulfoxide formation). |
| H-Bonding | Donor ( | Donor ( | Sulfur can act as a weak H-bond acceptor, adding a binding interaction point. |
References
-
Gewald Reaction Mechanism & Scope
-
Putra, A. E., et al. "The Gewald reaction: A review on the synthesis of 2-aminothiophenes." Tetrahedron, 2023. Link(Note: General reference for substituted analogs).
-
-
Synthesis of this compound (Curtius Route)
-
Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius rearrangement and for the peptide synthesis." Journal of the American Chemical Society, 1972. Link(Foundational method applied to heteroaromatics).
-
-
Thienopyrimidine Synthesis
-
Ghorab, M. M., et al. "Synthesis and biological evaluation of some new thienopyrimidines." European Journal of Medicinal Chemistry, 2010. Link.
-
-
Kinase Inhibitor Applications
-
Traxler, P., et al. "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry, 1996. Link(Demonstrates bioisosteric principles relevant to thiophene amines).
-
- Stability & Handling: Campaigne, E., et al. "Chlorination of thiophenes with sulfuryl chloride." Journal of Organic Chemistry, 1948. (Classic literature describing the instability of free aminothiophenes).
Sources
Methodological & Application
Application Note: Synthesis of N-Substituted 5-Methylthiophen-2-amine Derivatives
Executive Summary & Strategic Rationale
The 2-aminothiophene scaffold is a critical bioisostere for aniline in medicinal chemistry, offering unique electronic properties and improved lipophilicity. However, the synthesis of N-substituted 5-methylthiophen-2-amines presents a "Stability Paradox." While the 5-methyl group blocks the highly reactive C5 position, preventing some electrophilic decomposition pathways, the electron-rich nature of the thiophene ring makes the free amine highly susceptible to oxidative dimerization and hydrolysis.
This guide moves beyond standard textbook descriptions to provide a self-validating workflow. We prioritize the Buchwald-Hartwig Cross-Coupling as the primary route due to its modularity and functional group tolerance, while providing the Gewald Reaction as a de novo alternative for complex core scaffolds.
Strategic Decision Matrix
The following decision tree outlines the logical selection of synthetic routes based on starting material availability and target stability.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability and steric demands.
Critical Stability & Handling Protocols
Before initiating synthesis, the researcher must acknowledge that free 2-aminothiophenes are inherently unstable . They exist in equilibrium with their imine tautomers and are prone to oxidative dimerization (turning black) upon exposure to air.
The "Self-Validating" Stability Check:
-
Visual Indicator: A pure 2-aminothiophene derivative should be a pale yellow or amber oil/solid. If the crude mixture turns dark brown/black immediately upon workup, oxidative polymerization has occurred.
-
TLC Diagnostic: A "streaking" baseline on TLC indicates decomposition. Stable N-substituted derivatives should show a distinct, non-streaking spot.
Mandatory Precautions:
-
Degassing: All solvents must be sparged with Argon/Nitrogen for at least 15 minutes. Thiophene sulfur can poison Pd catalysts if oxidized species are present.
-
Salt Formation: Isolate the product as a Hydrochloride (HCl) or Oxalate salt whenever possible for long-term storage.
-
Acidity Avoidance: During purification, use neutralized silica (pre-treated with 1% Et3N) or neutral alumina to prevent acid-catalyzed hydrolysis of the enamine-like C-N bond.
Protocol A: Buchwald-Hartwig Cross-Coupling (Gold Standard)
This protocol is optimized for coupling 2-bromo-5-methylthiophene with various amines. It utilizes modern ligand architecture to overcome the potential catalyst poisoning by the thiophene sulfur.
Reagents & Stoichiometry
| Component | Role | Equivalents | Recommended Reagent |
| Substrate | Electrophile | 1.0 | 2-Bromo-5-methylthiophene |
| Amine | Nucleophile | 1.2 | Primary or Secondary Amine |
| Catalyst Source | Pd Source | 0.02 - 0.05 | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) |
| Ligand | Chiral/Steric Control | 0.04 - 0.10 | BrettPhos (for primary amines) or Xantphos (general purpose) |
| Base | Deprotonation | 1.5 - 2.0 | NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ |
| Solvent | Medium | N/A | Toluene or 1,4-Dioxane (Anhydrous, Degassed) |
Step-by-Step Methodology
-
Catalyst Pre-complexation (The "Activation" Step):
-
In a glovebox or under strict Argon flow, charge a reaction vial with Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%).
-
Add 1/4 of the total solvent volume.
-
Heat at 60°C for 5 minutes. Why? This ensures the active catalytic species L-Pd(0) is formed before introducing the potentially poisoning thiophene substrate.
-
-
Substrate Addition:
-
Add the 2-bromo-5-methylthiophene (1.0 eq) and the amine (1.2 eq) to the pre-complexed catalyst solution.
-
Add NaOtBu (1.5 eq). Note: If the substrate contains base-sensitive groups (e.g., esters), switch to Cs₂CO₃ and use Dioxane at 100°C.
-
-
Reaction:
-
Seal the vial with a crimp cap (PTFE septum).
-
Heat to 80–100°C for 4–12 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+ peak) and formation of the product. Caution: Do not rely solely on UV (254 nm) as thiophenes can be weak chromophores compared to the starting bromide.
-
-
Workup (The "Stabilization" Step):
Mechanism & Troubleshooting
Figure 2: Simplified catalytic cycle. Note that the sulfur atom in thiophene can compete for coordination at the Pd(0) stage, necessitating bulky ligands like BrettPhos to enforce the correct cycle.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| Low Conversion | Catalyst Poisoning | Increase catalyst loading to 5 mol%; Ensure rigorous degassing. |
| Hydrodehalogenation | Switch solvent from Dioxane to Toluene; Lower temperature to 80°C. | |
| Black Tar Formation | Oxidative Polymerization | Perform workup under N₂ atmosphere; Store as HCl salt. |
Protocol B: Modified Gewald Synthesis (De Novo Route)
Use this route only if the 2-bromo precursor is unavailable or if you need to build a highly substituted ring system.
-
Reagents: 2-Pentanone (or relevant ketone), Ethyl Cyanoacetate, Elemental Sulfur (
), Morpholine (Catalyst/Base). -
Procedure:
-
Mix ketone (1.0 eq), ethyl cyanoacetate (1.0 eq), and sulfur (1.0 eq) in Ethanol.
-
Add Morpholine (1.0 eq) dropwise.
-
Reflux for 3-5 hours.
-
Note: This yields the primary amine (2-amino-3-carboethoxy-5-methylthiophene).
-
-
N-Substitution:
-
To convert the primary amine to the N-substituted derivative, perform a Reductive Amination with an aldehyde and NaBH(OAc)₃.
-
Warning: Direct alkylation with alkyl halides usually leads to over-alkylation (quaternary salts). Reductive amination is more controlled.
-
References
-
Buchwald-Hartwig Fundamentals
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction of aryl bromides with amines. Journal of the American Chemical Society.
-
Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society.
-
- Thiophene Specific Coupling: Gronowitz, S. (Ed.). (1991). Thiophene and Its Derivatives. Wiley-Interscience. (Foundational text on thiophene stability). For recent catalytic systems tolerant of heteroatoms: Organic Process Research & Development guides on Pd-coupling of S-heterocycles.
-
Gewald Reaction
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Chemische Berichte, 99(1), 94-100. (The original protocol).
-
-
Stability & Salts
-
Pharmaceutical salt selection guides emphasizing the stability of Hydrochloride vs. Free Base forms for anilines and heteroaryl amines.
-
Sources
Technical Application Note: 5-Methylthiophen-2-amine as a Precursor for Fused Thiophene Systems
Abstract
5-Methylthiophen-2-amine is a high-value heterocyclic scaffold, widely recognized as a bioisostere for the benzene ring in quinazoline-based kinase inhibitors and GPCR ligands. Its integration into fused systems—specifically thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines —improves metabolic stability and solubility profiles compared to their benzo-fused analogs. However, the inherent instability of the free amine (prone to rapid oxidative dimerization) presents a significant handling challenge. This guide details a robust, self-validating protocol for the in situ generation and immediate utilization of this precursor, ensuring high fidelity in the synthesis of fused heterocycles.
Part 1: Precursor Synthesis & Handling (The "Expertise" Pillar)
The Stability Paradox
The free base This compound is electronically rich and highly susceptible to oxidation by atmospheric oxygen, leading to the formation of azo-dimers and dark polymeric tars within minutes of isolation.
-
Critical Insight: Never isolate the free amine for storage.
-
Solution: Synthesize the C3-stabilized precursor (e.g., ethyl 2-amino-5-methylthiophene-3-carboxylate) via the Gewald reaction. The electron-withdrawing ester group at C3 stabilizes the amine, allowing for isolation and storage. If the C3-unsubstituted amine is strictly required, generate it as the HCl salt (CAS 41940-48-1) or in situ via decarboxylation immediately prior to the fusion step.
Protocol A: Optimized Gewald Synthesis of the Stabilized Precursor
This protocol yields Ethyl 2-amino-5-methylthiophene-3-carboxylate , the versatile "working precursor" for most fused systems.
Reaction Overview:
Reagents:
-
Propionaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Sulfur (elemental, powder) (1.0 eq)
-
Morpholine (0.5 eq) or Diethylamine (1.0 eq)
-
Ethanol (absolute)[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a reflux condenser, suspend sulfur (32 g, 1.0 mol) and ethyl cyanoacetate (113 g, 1.0 mol) in Ethanol (300 mL).
-
Initiation: Add Morpholine (43.5 g, 0.5 mol) dropwise. Caution: The reaction is exothermic. Stir for 15 minutes at room temperature to initiate the formation of the active polysulfide species.
-
Condensation: Add Propionaldehyde (58 g, 1.0 mol) dropwise over 30 minutes, maintaining the temperature below 50°C using a water bath if necessary.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. The suspension will clarify as sulfur is consumed, turning dark brown.
-
Precipitation: Cool the reaction mixture to 0°C in an ice bath. The product often crystallizes directly. If not, pour the mixture into ice-cold water (1 L).
-
Purification: Filter the solid and wash with cold ethanol/water (1:1). Recrystallize from ethanol to obtain pale yellow crystals.
-
Yield Target: 60–75%
-
Validation:
H NMR (DMSO- ) should show a doublet for the C4-H thiophene proton and a broad singlet for the group.
-
Part 2: Divergent Synthesis of Fused Systems
Once the 2-aminothiophene core is established, it serves as a nucleophilic platform for ring fusion.
Workflow Visualization
Figure 1: Divergent synthetic workflow from starting materials to fused thienopyrimidine systems.
Protocol B: Synthesis of Thieno[2,3-d]pyrimidin-4-one
This scaffold is a direct bioisostere of the quinazolinone core found in drugs like Idelalisib.
Mechanism: Niementowski-type cyclocondensation.
Step-by-Step Methodology:
-
Reagent Prep: Mix the Gewald precursor (10 mmol) with Formamide (15 mL).
-
Catalysis: Add Ammonium Acetate (15 mmol) to facilitate the transamidation.
-
Cyclization: Heat the mixture to 140–150°C for 6–8 hours.
-
Note: High temperature is required to drive the elimination of ethanol and water.
-
-
Work-up: Cool to room temperature. The product usually precipitates. Pour into ice water (50 mL).
-
Isolation: Filter the solid, wash with water and hexane.
-
Key QC Parameter: Disappearance of the ester signal (approx. 1.3 ppm triplet, 4.3 ppm quartet) in NMR indicates successful ring closure.
-
Protocol C: Synthesis of Thieno[2,3-b]pyridines
This reaction utilizes the Friedländer condensation logic, reacting the amino-ester with active methylene compounds.
Reagents:
-
Gewald Precursor (1.0 eq)
-
Acetylacetone (1.2 eq) (or other 1,3-diketones)
-
Catalyst: Tin(IV) chloride (
) or Polyphosphoric acid (PPA).
Methodology:
-
Dissolve precursor in Toluene (or heat neat if using PPA).
-
Add Acetylacetone and catalyst.
-
Reflux for 4 hours with a Dean-Stark trap to remove water.
-
Solvent evaporation followed by column chromatography (Ethyl Acetate/Hexane) yields the substituted thieno[2,3-b]pyridine.
Part 3: Critical Troubleshooting & Data Summary
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Gewald Step | Old/Oxidized Sulfur | Use freshly powdered sulfur. Ensure vigorous stirring. |
| Dark Tar Formation | Oxidation of Amine | Conduct reaction under Nitrogen atmosphere. Add antioxidant (e.g., BHT) during workup if storing. |
| Incomplete Cyclization | Low Temperature | Thienopyrimidine formation requires >140°C. Ensure oil bath is stable. |
| Product Solubility | High Lipophilicity | 5-Methyl group increases lipophilicity. Use DMF or DMSO for NMR analysis. |
Mechanism of Cyclization (Thienopyrimidine)
Figure 2: Mechanistic pathway for the formation of the thieno[2,3-d]pyrimidine ring.[2][3][4][5][6]
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sabnis, R. W. (2025).[1] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate.
-
BenchChem Technical Guides. (2025). The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide.
-
PubChem Compound Summary. (2025). This compound hydrochloride (CID 12330505).[7] National Library of Medicine.
-
Bakhite, E. A., et al. (2017).[8] Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-アセチル-5-メチルチオフェン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. This compound hydrochloride | C5H8ClNS | CID 12330505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
application of 5-Methylthiophen-2-amine in agrochemical synthesis
Application Note: 5-Methylthiophen-2-amine in Agrochemical Synthesis
Executive Summary
This compound (CAS: 20731-75-3), typically handled as its hydrochloride salt (CAS: 41940-48-1), represents a critical bioisostere of p-toluidine in modern agrochemical design. Its incorporation into fungicidal and herbicidal scaffolds offers altered lipophilicity (
This guide details the handling, stability protocols, and synthetic applications of this moiety, specifically focusing on Succinate Dehydrogenase Inhibitor (SDHI) bioisosteres , thienopyrimidine fungicides , and sulfonylurea herbicides .
Handling & Stability: The "Salt-Bridge" Protocol
The Challenge: Free 2-aminothiophenes are notoriously unstable. They are prone to rapid oxidative dimerization and polymerization upon exposure to air and light, forming dark tars. The Solution: The "Salt-Bridge" strategy involves storing the compound as the stable hydrochloride salt and liberating the free base in situ or immediately prior to coupling.
Protocol A: In Situ Free Base Generation
Use this method for acylation or nucleophilic substitution reactions.
Reagents:
-
This compound HCl (1.0 eq)[1]
-
Dichloromethane (DCM) or 2-MeTHF (Solvent)
-
-Diisopropylethylamine (DIPEA) or Triethylamine (Et
N) (2.5 eq)
Step-by-Step:
-
Suspension: Suspend the HCl salt in anhydrous DCM under an inert atmosphere (N
or Ar). The salt will likely remain insoluble. -
Liberation: Cool the suspension to 0°C. Add DIPEA dropwise. The suspension will clarify as the free base is liberated and the amine hydrochloride salt (DIPEA·HCl) forms.
-
Coupling: Add the electrophile (e.g., acid chloride, isocyanate) immediately to this solution. Do not isolate the free amine.
Core Application 1: Synthesis of SDHI Fungicide Bioisosteres
Rationale: Carboxamide fungicides (SDHIs) typically feature an aromatic amine coupled to a pyrazole or pyridine carboxylic acid. Replacing the phenyl ring with a thiophene ring can enhance binding affinity to the ubiquinone-binding site of Complex II.
Experimental Protocol: Amide Coupling via Acid Chloride
Target Structure: N-(5-methylthiophen-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Reagents:
-
This compound HCl (1.0 eq)[1]
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq)
-
Pyridine (3.0 eq)
-
THF (anhydrous)
Methodology:
-
Preparation: Charge a reaction vessel with this compound HCl (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.
-
Base Addition: Add pyridine (30 mmol) dropwise. Stir for 15 minutes. The mixture may turn slightly yellow (characteristic of the free aminothiophene).
-
Acylation: Add the pyrazole acid chloride (11 mmol) dissolved in THF (10 mL) dropwise over 20 minutes, maintaining temperature <5°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated NaHCO
. Extract with EtOAc.[2] Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over MgSO . -
Purification: Recrystallize from EtOH/Heptane or purify via silica flash chromatography (Hexane/EtOAc gradient).
Data Output:
| Parameter | Specification |
| Yield | 75–85% |
| Purity (HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| Critical Control | Temperature <5°C during addition prevents thiophene polymerization. |
Core Application 2: Thienopyrimidine Synthesis
Rationale: Thienopyrimidines are privileged scaffolds in fungicides, acting as bioisosteres of quinazolines. The 5-methyl group blocks metabolic oxidation at the thiophene
Experimental Protocol: Cyclization to Thieno[2,3-d]pyrimidine
Note: This synthesis typically requires a 3-functionalized precursor, but direct annulation is possible via isothiocyanates.
Reagents:
-
This compound HCl (1.0 eq)[1]
-
Benzoyl isothiocyanate (1.1 eq)
-
Acetone (Solvent)
-
NaOH (aq) / EtOH for cyclization
Methodology:
-
Thiourea Formation: React the amine (generated in situ) with benzoyl isothiocyanate in refluxing acetone for 2 hours to form the N-benzoyl thiourea intermediate.
-
Hydrolysis: Treat the intermediate with 10% NaOH at 80°C to hydrolyze the benzoyl group, yielding the free thiourea.
-
Cyclization (Gewald-Type Modification): Note: To close the pyrimidine ring, a carbon source at the 3-position is usually required. If starting from the simple 2-amine, the standard route is the reaction with ethoxymethylene malonates (EMME) followed by thermal cyclization (Gould-Jacobs reaction).
Alternative Route (Gould-Jacobs):
-
Condensation: Reflux this compound (free base) with diethyl ethoxymethylenemalonate (1.1 eq) in EtOH for 3 hours.
-
Thermal Cyclization: Heat the resulting enamine in Dowtherm A at 240°C for 30 minutes.
-
Result: Ethyl 6-methylthieno[2,3-b]pyridine-3-carboxylate (or pyrimidine analog depending on N-source).
Visualizations & Workflows
Figure 1: Stability & Handling Workflow
Caption: The "Salt-Bridge" protocol minimizes the lifespan of the unstable free amine, ensuring high yields.
Figure 2: Synthetic Divergence Tree
Caption: Divergent synthetic pathways utilizing the this compound scaffold in agrochemistry.
References
-
PubChem. this compound hydrochloride. National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-Aminothiophenes via the Gewald Reaction. Available at: [Link]
-
MDPI. Synthesis of Thienopyrimidines. Encyclopedia. Available at: [Link]
Sources
The Strategic Role of 5-Methylthiophen-2-amine in the Synthesis of Novel Antibacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiophene Scaffold in Antibacterial Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity. Within the diverse family of thiophene derivatives, 5-Methylthiophen-2-amine stands out as a versatile and highly valuable starting material for the synthesis of novel antibacterial agents. Its inherent structural features, including the reactive amine group and the lipophilic methyl-substituted thiophene core, provide a unique platform for the construction of a wide array of molecular architectures with potent antimicrobial properties.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of various classes of antibacterial compounds. We will delve into the rationale behind key synthetic strategies, provide detailed experimental protocols, and present data on the antibacterial efficacy of the resulting molecules.
Core Synthetic Strategies and Mechanistic Insights
The primary amino group of this compound is a synthetic linchpin, readily participating in a variety of chemical transformations to yield diverse heterocyclic systems. The most explored and fruitful of these pathways in the context of antibacterial drug development include the formation of Schiff bases, pyrazoles, and amides.
Schiff Base Formation: A Gateway to Bioactive Imines
The condensation reaction between an amine and an aldehyde to form a Schiff base (imine) is a fundamental and efficient method for introducing molecular diversity. In the case of this compound, this reaction provides a straightforward route to a class of compounds with significant antibacterial potential.
Causality of Experimental Choices: The formation of the azomethine (-C=N-) linkage is crucial for the biological activity of many Schiff bases. This group is implicated in the chelation of metal ions essential for bacterial enzyme function and can also participate in hydrogen bonding with biological targets. The choice of the aldehyde partner is critical in tuning the lipophilicity, steric bulk, and electronic properties of the final molecule, all of which influence its antibacterial spectrum and potency. The use of ethanol as a solvent is common due to its ability to dissolve both reactants and facilitate the removal of water, driving the equilibrium towards product formation.
Caption: General workflow for Pyrazole synthesis.
Amide Synthesis: Leveraging a Stable and Versatile Linkage
The formation of an amide bond between this compound and a carboxylic acid or its activated derivative is another key strategy for generating potential antibacterial agents. [3]The resulting N-(5-methylthiophen-2-yl)amides offer a stable and synthetically accessible scaffold for further functionalization.
Causality of Experimental Choices: The amide linkage is a common feature in many biologically active molecules due to its stability and ability to participate in hydrogen bonding. The choice of the carboxylic acid component allows for the introduction of various substituents that can modulate the compound's physicochemical properties and target interactions. The use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often necessary to activate the carboxylic acid for efficient amide bond formation.
Caption: General workflow for Amide synthesis.
Experimental Protocols
The following protocols are representative examples of the synthesis of antibacterial agents derived from this compound. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a Schiff base from this compound and a substituted benzaldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Crystallization dish
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.27 g, 10 mmol) in 30 mL of ethanol.
-
To this solution, add the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.41 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The Schiff base product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of a Pyrazole Derivative (Conceptual)
Conceptual Steps:
-
Diazotization: Convert this compound to a diazonium salt using sodium nitrite and a strong acid at low temperature.
-
Coupling: React the diazonium salt with a β-dicarbonyl compound (e.g., ethyl acetoacetate) to form a hydrazone intermediate.
-
Cyclization: Induce cyclization of the hydrazone intermediate to form the pyrazole ring, often by heating in a suitable solvent, sometimes with an acid or base catalyst.
Note: This is a generalized pathway and would require significant experimental optimization and characterization to confirm the structure and antibacterial activity of the resulting pyrazole.
Protocol 3: Synthesis of an Amide Derivative
This protocol outlines the synthesis of an N-(5-methylthiophen-2-yl)amide from this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid (e.g., 2-thiophenecarboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve the carboxylic acid (e.g., 2-thiophenecarboxylic acid, 1.28 g, 10 mmol) and this compound (1.27 g, 10 mmol) in 40 mL of dry dichloromethane (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.12 g, 1 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of dry DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Antibacterial Activity Data
The antibacterial activity of thiophene derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base | N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine | Staphylococcus aureus | - | [5] |
| Bacillus subtilis | - | [5] | ||
| Escherichia coli | - | [5] | ||
| Pseudomonas aeruginosa | - | [5] | ||
| Quinolone Derivative | Ciprofloxacin derivative 5a | Staphylococcus aureus | - | [6] |
| Staphylococcus epidermidis | - | [6] | ||
| Thiophene-2-carboxamide | Derivative 7b | Escherichia coli | - | [3] |
| Pseudomonas aeruginosa | - | [3] | ||
| Staphylococcus aureus | - | [3] | ||
| Bacillus subtilis | - | [3] |
Note: Specific MIC values for the Schiff base and quinolone derivatives were not provided in the abstracts of the cited sources, but the studies reported significant antibacterial activity.
Mechanism of Action: Unraveling the Antibacterial Effects
The precise mechanism of action of antibacterial agents derived from this compound can vary depending on the overall molecular structure. However, several general mechanisms have been proposed for thiophene-based compounds:
-
Inhibition of Essential Enzymes: The thiophene scaffold and its derivatives can act as inhibitors of crucial bacterial enzymes. For instance, some thiophene-containing compounds have been shown to target DNA gyrase, an enzyme essential for DNA replication. [7]* Disruption of Cell Membrane Integrity: The lipophilic nature of the methyl-thiophene moiety can facilitate the insertion of the molecule into the bacterial cell membrane, leading to disruption of its structure and function, increased permeability, and ultimately cell death. [7]* Chelation of Metal Ions: The presence of heteroatoms like sulfur and nitrogen in these derivatives can enable the chelation of essential metal ions (e.g., Fe²⁺, Zn²⁺) that are cofactors for many bacterial enzymes, thereby inhibiting their activity. [8]* Inhibition of Cell Division: Some thiophenyl-pyrimidine derivatives have been found to inhibit FtsZ polymerization and GTPase activity, which are critical for bacterial cell division. [9]
Conclusion and Future Perspectives
This compound is a readily accessible and versatile building block for the synthesis of a diverse range of antibacterial compounds. The synthetic routes to Schiff bases, pyrazoles, and amides offer a rich playground for medicinal chemists to explore structure-activity relationships and optimize antibacterial potency and spectrum. The demonstrated efficacy of these derivatives against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, underscores the potential of this scaffold in the ongoing search for new and effective antimicrobial therapies.
Future research in this area should focus on the synthesis of novel derivatives with improved pharmacokinetic profiles, detailed mechanistic studies to elucidate specific bacterial targets, and in vivo evaluation of the most promising candidates to assess their therapeutic potential. The continued exploration of the chemical space around the this compound core holds significant promise for the development of the next generation of antibacterial agents.
References
-
Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine. IJCRT.org. Available at: [Link]
-
synthesis, characterization and antibacterial studies of schiff base with 2-amino benzimidazole and 5-methyl- thiophene-2-carboxaldehyde. IJCSPUB. Available at: [Link]
-
Foroumadi, A., Oboudiat, M., Emami, S., Karimollah, A., Saghaee, L., Moshafi, M. H., & Shafiee, A. (2006). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3421–3429. Available at: [Link]
-
Li, Y., et al. (2018). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 8(34), 19133-19140. Available at: [Link]
-
Hassan, A. S., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(15), 4983. Available at: [Link]
-
Hassan, A. S., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 1-19. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and it. AJOL. Available at: [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. NIH. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2013). Synthesis, antibacterial activity and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]t[5][8][9]riazine derivatives from new 5-aminopyrazoles. European Journal of Medicinal Chemistry, 64, 517-528. Available at: [Link]
-
Rani, M., et al. (2011). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Arabian Journal of Chemistry, 6(3), 277-283. Available at: [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. Available at: [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH. Available at: [Link]
-
Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. ResearchGate. Available at: [Link]
-
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
- Singh, P., & Kumar, A. (2020). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC medicinal chemistry, 11(11), 1245-1268.
-
Rapid Hemi-Synthesis of Multifunctional Amphiphilic Derivatives Based on Polyphenolic Extractives: Surface Activity, Antioxidant and Antibacterial Properties. MDPI. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Archiv der Pharmazie, 337(10), 529-537. Available at: [Link]
-
Preparation, Spectral Characterization and Antioxidant Activities of Aminothiophene‐Containing Schiff Base and Co(II) and Pd(II) Complexes. PubMed Central. Available at: [Link]
-
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]
-
Chen, D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124. Available at: [Link]
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- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial activity and cytotoxicity of new fused pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives from new 5-aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] and N-[2-[5-(methylthio)thiophen-2-yl]-2-(oxyimino)ethyl]piperazinylquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
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- 9. ajol.info [ajol.info]
Application Notes and Protocols for the Functionalization of 5-Methylthiophen-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Privileged Scaffold
5-Methylthiophen-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The thiophene core is a well-recognized bioisostere of the phenyl group, often imparting improved pharmacokinetic properties to drug candidates.[1] The presence of both an electron-donating amino group at the 2-position and a methyl group at the 5-position renders the thiophene ring highly activated towards electrophilic substitution, while also offering distinct points for diversification through cross-coupling and condensation reactions. This guide provides a comprehensive overview of the reactivity of this compound and detailed protocols for its strategic functionalization, enabling the synthesis of a diverse array of novel chemical entities.
Understanding the Reactivity of the this compound Ring
The functionalization of the this compound ring is governed by the powerful activating and directing effects of the amino and methyl substituents. The amino group at the C2 position is a strong activating group, directing electrophilic substitution primarily to the C3 and C5 positions through resonance stabilization of the intermediate sigma complex. The methyl group at the C5 position is a weaker activating group, directing to the ortho (C4) and para (C2) positions.
The synergistic effect of these two groups makes the C3 and C4 positions the most nucleophilic and therefore the most likely sites for electrophilic attack. The inherent reactivity of thiophene itself favors substitution at the C2 and C5 positions. In this case, with the C2 and C5 positions occupied, electrophilic substitution is strongly directed to the C3 and C4 positions. The high electron density of the ring also means that reactions often proceed under mild conditions. However, this high reactivity can also lead to undesired side reactions, such as polysubstitution or oxidation, necessitating careful control of reaction conditions.
For many transformations, particularly those involving strong electrophiles or harsh reagents, protection of the nucleophilic amino group is a crucial first step to prevent N-functionalization and to modulate the reactivity of the thiophene ring.
N-Protection of the Amine Functionality
To control the regioselectivity of subsequent reactions and to prevent unwanted side reactions at the nitrogen atom, the amino group of this compound can be protected. Common protecting groups for amines include acetyl (Ac), tert-butyloxycarbonyl (Boc), and 2,5-dimethylpyrrole. The choice of protecting group will depend on the stability required for the subsequent reaction steps and the ease of its removal.
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the amino group as an acetamide. This is a robust protecting group, stable to a wide range of reaction conditions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield N-(5-methylthiophen-2-yl)acetamide.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Acetic anhydride | 1.1 | Acetylating agent |
| Pyridine | 1.2 | Base to neutralize HCl byproduct |
| Dichloromethane | - | Solvent |
Electrophilic Aromatic Substitution Reactions
The electron-rich nature of the this compound ring makes it highly susceptible to electrophilic aromatic substitution. The regioselectivity is primarily directed to the C3 and C4 positions.
Halogenation
Halogenated thiophenes are versatile intermediates for further functionalization, particularly in cross-coupling reactions.
This protocol describes the bromination of the N-protected starting material, which is expected to occur at the C3 or C4 position. The acetamido group directs primarily to the C3 position.
Materials:
-
N-(5-methylthiophen-2-yl)acetamide
-
N-Bromosuccinimide (NBS)
-
Acetic acid
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(5-methylthiophen-2-yl)acetamide (1.0 eq) in acetic acid in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid product to obtain the brominated N-(5-methylthiophen-2-yl)acetamide.[2]
| Reagent | Molar Ratio | Purpose |
| N-(5-methylthiophen-2-yl)acetamide | 1.0 | Starting material |
| N-Bromosuccinimide (NBS) | 1.05 | Brominating agent |
| Acetic acid | - | Solvent |
Acylation
Friedel-Crafts acylation introduces an acyl group onto the thiophene ring, typically at the C3 or C4 position.
This protocol describes the acylation using an acyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
N-(5-methylthiophen-2-yl)acetamide
-
Acetyl chloride (or other acyl chloride)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice-water
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) to the suspension.
-
Add a solution of N-(5-methylthiophen-2-yl)acetamide (1.0 eq) in dry dichloromethane dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Add dilute hydrochloric acid to dissolve any remaining aluminum salts.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the acylated product.
| Reagent | Molar Ratio | Purpose |
| N-(5-methylthiophen-2-yl)acetamide | 1.0 | Starting material |
| Acyl chloride | 1.1 | Acylating agent |
| Aluminum chloride (AlCl₃) | 1.2 | Lewis acid catalyst |
| Dichloromethane | - | Solvent |
Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.
This protocol is expected to yield the 3-formyl or 4-formyl derivative.
Materials:
-
N-(5-methylthiophen-2-yl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Saturated aqueous sodium acetate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a two-necked flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (used as both reagent and solvent) to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the DMF, keeping the temperature below 10 °C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-(5-methylthiophen-2-yl)acetamide (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous sodium acetate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the formylated product.[3][4]
| Reagent | Molar Ratio | Purpose |
| N-(5-methylthiophen-2-yl)acetamide | 1.0 | Starting material |
| Phosphorus oxychloride (POCl₃) | 1.5 | Vilsmeier reagent precursor |
| N,N-Dimethylformamide (DMF) | Excess | Vilsmeier reagent precursor and solvent |
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions, a halogenated this compound derivative is typically required as a coupling partner.
Protocol 5: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol describes the coupling of a bromo-substituted N-protected this compound with a boronic acid.
Materials:
-
Bromo-N-(5-methylthiophen-2-yl)acetamide (from Protocol 2)
-
Aryl or alkyl boronic acid
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert atmosphere (nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a Schlenk flask, add the bromo-N-(5-methylthiophen-2-yl)acetamide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the coupled product.
| Reagent | Molar Ratio | Purpose |
| Bromo-N-(5-methylthiophen-2-yl)acetamide | 1.0 | Electrophilic coupling partner |
| Boronic acid | 1.2 | Nucleophilic coupling partner |
| Palladium catalyst | 0.02-0.05 | Catalyst |
| Base | 2.0-3.0 | Activates boronic acid |
| Solvent | - | Reaction medium |
Visualization of Reaction Pathways
Electrophilic Aromatic Substitution Workflow
Caption: Workflow for electrophilic substitution of this compound.
Suzuki-Miyaura Cross-Coupling Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The functionalization of this compound offers a rich landscape for chemical exploration. The protocols outlined in this guide provide a solid foundation for researchers to synthesize a wide range of derivatives. The strategic application of N-protection followed by electrophilic substitution or cross-coupling reactions allows for precise control over the final molecular architecture. Further exploration into direct C-H activation methodologies on this scaffold could provide more atom-economical and environmentally benign synthetic routes. The diverse library of compounds accessible from this versatile starting material holds significant promise for the discovery of new therapeutic agents and advanced materials.
References
-
3-Amino-5-phenoxythiophenes: syntheses and structure-function studies of a novel class of inhibitors of cellular L-triiodothyronine uptake. PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. (n.d.). Retrieved January 30, 2026, from [Link]
-
Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Retrieved January 30, 2026, from [Link]
-
Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TCI Journals. (n.d.). Retrieved January 30, 2026, from [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). Retrieved January 30, 2026, from [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
BROMINATION OF 2-ACETYL-5-METHYLFURAN. Chemistry of Heterocyclic Compounds. (2013, April 24). Retrieved January 30, 2026, from [Link]
-
THIOPHENE AND ITS DERIVATIVES. (n.d.). Retrieved January 30, 2026, from [Link]
-
Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Monash University. (n.d.). Retrieved January 30, 2026, from [Link]
-
Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. (n.d.). Retrieved January 30, 2026, from [Link]
-
An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. NIH. (n.d.). Retrieved January 30, 2026, from [Link]
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. (n.d.). Retrieved January 30, 2026, from [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). Retrieved January 30, 2026, from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. (2022, August 29). Retrieved January 30, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. (2023, September 5). Retrieved January 30, 2026, from [Link]
-
β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
-
Palladium-Catalysed Direct 5-Arylation of Furfurylamine or 2-(Aminoalkyl)thiophene Derivatives. ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Polymer Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]
-
Direct Arylation of Thiophenes in Continuous Flow. Iris Unimore. (n.d.). Retrieved January 30, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023, November 15). Retrieved January 30, 2026, from [Link]
-
Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis of 2-acetyl-5-bromothiophene. PrepChem.com. (n.d.). Retrieved January 30, 2026, from [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents. (n.d.).
-
Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. (2023, February 20). Retrieved January 30, 2026, from [Link]
-
Aqueous Palladium-Catalyzed Direct Arylation Polymerization of 2-Bromothiophene Derivatives. PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
- Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl) - PubMed. (n.d.). Retrieved January 30, 2026, from https://pubmed.ncbi.nlm.nih.gov/11887372/
-
Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. (2024, April 5). Retrieved January 30, 2026, from [Link]
-
Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and Characterization of 2-arylalkylthio-5-halo-6-methylpyrmidine-4(3H)-ones. (2021, June 13). Retrieved January 30, 2026, from [Link]
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. PMC. (2022, February 7). Retrieved January 30, 2026, from [Link]
-
Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic .... PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
Application Note: Scale-Up Synthesis of 5-Methylthiophen-2-amine Hydrochloride
Executive Summary
5-Methylthiophen-2-amine is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for aniline derivatives in various kinase inhibitors and anti-infective agents. However, its scale-up presents a distinct challenge: the free base is inherently unstable , prone to rapid oxidation and dimerization upon exposure to air or light.
This Application Note provides a robust, field-proven strategy for the synthesis of This compound Hydrochloride (CAS 41940-48-1) . Unlike standard catalog procedures, this guide focuses on "Process-Ready" methodologies that prioritize safety, purity, and stability.
We present two distinct protocols:
-
The "Precision" Route (Curtius Rearrangement): Ideal for GMP/GLP synthesis where regio-purity is paramount.
-
The "Commodity" Route (Nitration-Reduction): Ideal for cost-sensitive, large-scale manufacturing.
Strategic Route Analysis
The selection of a synthetic pathway depends heavily on the available equipment and purity requirements.
| Feature | Route A: Curtius Rearrangement | Route B: Nitration / Reduction |
| Starting Material | 5-Methylthiophene-2-carboxylic acid | 2-Methylthiophene |
| Regio-Control | High (Defined by starting acid) | Moderate (Requires separation of 3-NO₂ isomer) |
| Safety Profile | Caution: Azide intermediate (N₂ generation) | Caution: Exothermic nitration; Energetic nitro-compounds |
| Purity Profile | Excellent (via Boc-intermediate isolation) | Good (requires recrystallization) |
| Scalability | High (Flow chemistry recommended for Step 2) | High (Standard batch reactors) |
Protocol A: The Curtius Rearrangement (High Purity)
This route is recommended for pharmaceutical applications. It utilizes a "Trapping" strategy where the intermediate isocyanate is captured by tert-butanol to form the stable Boc-protected amine. This allows for purification before the formation of the sensitive amine salt.
Reaction Scheme
-
Activation: Acid
Acyl Azide -
Rearrangement: Acyl Azide
Isocyanate ( , -N₂)[1] -
Trapping: Isocyanate + t-BuOH
Boc-Amine[2] -
Deprotection: Boc-Amine + HCl
Amine·HCl
Step-by-Step Methodology
Step 1: Formation of the Acyl Azide
-
Reagents: 5-Methylthiophene-2-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), Toluene (10 V).
-
Procedure:
-
Charge 5-Methylthiophene-2-carboxylic acid and Toluene into a reactor under N₂.
-
Add TEA and cool to 0°C.
-
Add DPPA dropwise, maintaining internal temperature < 10°C (Exothermic).
-
Stir at 0–5°C for 2 hours. Checkpoint: Monitor by TLC/HPLC for disappearance of acid.
-
Step 2: Rearrangement and Trapping (Boc-Protection)
-
Reagents: tert-Butanol (5.0 eq or used as co-solvent).
-
Procedure:
-
Add tert-Butanol to the reaction mixture.
-
Slowly heat the mixture to 80°C. Critical Safety: Evolution of N₂ gas will occur around 60–70°C. Control heating rate to manage gas evolution.
-
Reflux for 3–4 hours.
-
Cool to room temperature. Wash organic layer with 5% NaHCO₃ and Brine.
-
Concentrate to yield crude tert-butyl (5-methylthiophen-2-yl)carbamate.
-
Purification: Recrystallize from Hexane/EtOAc to obtain a white stable solid.
-
Step 3: Deprotection to Hydrochloride Salt
-
Reagents: 4M HCl in Dioxane or EtOAc.
-
Procedure:
-
Dissolve the purified carbamate in EtOAc (5 V).
-
Cool to 0°C.
-
Add 4M HCl/Dioxane (3.0 eq) dropwise.
-
Allow to warm to 20°C and stir for 2–4 hours. The product will precipitate as a white to off-white solid.
-
Filtration: Filter the solid under N₂ atmosphere (hygroscopic).
-
Drying: Vacuum dry at 40°C.
-
Protocol B: Nitration-Reduction (Cost-Effective)
This route is classic but effective.[1] The primary challenge is the "Iron Sludge" in the reduction step, which we mitigate using a modified Celite filtration protocol.
Step-by-Step Methodology
Step 1: Regioselective Nitration
-
Reagents: 2-Methylthiophene (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Anhydride (3.0 eq).
-
Procedure:
-
Dissolve 2-Methylthiophene in Acetic Anhydride. Cool to -10°C.
-
Critical Addition: Add HNO₃/Acetic Anhydride mixture dropwise. Do not exceed 0°C. Higher temperatures promote 3-nitro isomer formation and oxidative decomposition (risk of runaway).
-
Quench onto ice water. Extract with DCM.
-
Purification: The crude contains ~85:15 ratio of 5-nitro vs 3-nitro isomers. Recrystallize from Ethanol to isolate pure 2-methyl-5-nitrothiophene (Yellow needles).
-
Step 2: Chemical Reduction (Fe/HCl)
-
Why Fe/HCl? Catalytic hydrogenation (Pd/C) is often poisoned by sulfur in the thiophene ring unless specialized sulfided catalysts are used. Fe/HCl is robust.
-
Reagents: 2-Methyl-5-nitrothiophene (1.0 eq), Iron Powder (325 mesh, 4.0 eq), NH₄Cl (catalytic), Ethanol/Water (4:1).
-
Procedure:
-
Suspend Nitro compound and Iron powder in EtOH/H₂O. Heat to 60°C.
-
Add conc.[3] HCl (catalytic amount) or NH₄Cl to initiate.
-
Reflux for 2 hours. The yellow color should fade to colorless/grey.
-
Work-up: Adjust pH to >9 with Na₂CO₃. Filter hot through a Celite pad to remove iron oxides.
-
Salt Formation: Immediately treat the filtrate with conc. HCl to pH 1. Concentrate and crystallize the This compound Hydrochloride .
-
Process Visualization
The following diagram illustrates the decision logic and workflow for the Curtius Route , highlighting the critical safety control points.
Caption: Workflow for the Curtius Rearrangement route, emphasizing the critical N₂ gas evolution control point.
Analytical & Quality Control
To ensure the integrity of the final salt, the following specifications must be met. The free base instability makes in-process controls (IPC) time-sensitive.
| Test | Method | Acceptance Criteria | Note |
| Appearance | Visual | White to off-white crystalline solid | Pink/Red indicates oxidation |
| Identification | ¹H-NMR (DMSO-d₆) | Consistent with structure | Peaks: δ 2.3 (s, 3H), 6.5-6.8 (m, 2H) |
| Purity | HPLC (Reverse Phase) | > 98.0% | Monitor for dimer impurities |
| Chloride Content | Titration (AgNO₃) | 23.5% ± 0.5% | Confirms Mono-HCl salt stoichiometry |
Self-Validating System:
-
The "Pink Test": Dissolve a small sample in water. If the solution turns pink or red within minutes, the free base content is too high, or the salt formation was incomplete. Re-acidify and recrystallize immediately.
References
-
Curtius Rearrangement Mechanisms & Applications
-
Nitration & Reduction Protocols
-
Hofmann Rearrangement (Alternative Route)
-
Hofmann Rearrangement Explained. Master Organic Chemistry. Link
-
-
Compound Data
-
This compound hydrochloride (PubChem CID 12330505). PubChem. Link
-
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
One-Pot Synthesis of Thiophene Derivatives from 5-Methylthiophen-2-amine: Application Notes and Protocols
Introduction: The Strategic Value of 5-Methylthiophen-2-amine in Medicinal Chemistry
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Among the various thiophene building blocks, this compound stands out as a particularly valuable precursor. The presence of a reactive amino group ortho to a hydrogen atom on the thiophene ring provides a strategic handle for the construction of fused heterocyclic systems, which are often sought after in drug discovery programs for their rigidified structures and potential for enhanced target binding.
One-pot multicomponent reactions (MCRs) represent an efficient and sustainable approach to the synthesis of complex molecular architectures.[5][6] By combining three or more reactants in a single reaction vessel, MCRs minimize waste, reduce reaction times, and simplify purification procedures. This application note provides detailed protocols and mechanistic insights into the one-pot synthesis of diverse and biologically relevant thiophene derivatives starting from this compound. The methodologies presented herein are designed to be robust and adaptable, providing researchers in drug development and organic synthesis with a practical guide to accessing novel chemical matter.
Core Synthetic Strategies and Mechanistic Rationale
The reactivity of this compound is primarily centered around the nucleophilicity of the amino group and the adjacent C3 carbon. This dual reactivity allows for a range of annulation strategies to construct fused ring systems in a single pot. Two prominent and versatile one-pot syntheses are detailed below.
Strategy 1: One-Pot Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[7][8] A highly efficient one-pot, two-step synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones can be achieved from 5-methyl-2-aminothiophene, an aromatic aldehyde, and an isocyanate.
Causality of Experimental Choices: This reaction proceeds through an initial condensation of the 2-aminothiophene with the aldehyde to form a Schiff base (imine). The subsequent nucleophilic attack of the imine on the isocyanate, followed by an intramolecular cyclization, leads to the final thieno[2,3-d]pyrimidin-4(3H)-one. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the ionic intermediates. The use of a catalyst is often not necessary as the inherent reactivity of the starting materials is sufficient to drive the reaction to completion.
Workflow Diagram:
Caption: Workflow for the one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones.
Experimental Protocol 1: Synthesis of 5-Methyl-2,3-diphenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 113.18 | 1.13 g | 10 |
| Benzaldehyde | 106.12 | 1.06 g | 10 |
| Phenyl isocyanate | 119.12 | 1.19 g | 10 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.13 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in DMF (20 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add phenyl isocyanate (1.19 g, 10 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with constant stirring.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford the pure 5-Methyl-2,3-diphenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point of the purified product should be sharp and consistent with literature values if available.
Strategy 2: One-Pot, Three-Component Synthesis of Substituted Pyridines
The synthesis of highly substituted pyridines is of great interest due to their presence in numerous pharmaceuticals and agrochemicals.[9] A versatile one-pot, three-component reaction of this compound, an aldehyde, and an active methylene compound provides a direct route to novel thiophene-fused pyridine derivatives.
Causality of Experimental Choices: This reaction is a variation of the Hantzsch pyridine synthesis. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound.[10] The resulting α,β-unsaturated compound then undergoes a Michael addition with the enamine tautomer of this compound. Subsequent intramolecular cyclization and aromatization (often via oxidation) yields the final pyridine derivative. The use of a base catalyst, such as piperidine or triethylamine, is crucial for promoting the initial condensation and subsequent steps. An oxidizing agent may be required in the final step to facilitate aromatization.
Reaction Mechanism Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonyl Condensation Rxn & Amines [chem.latech.edu]
Troubleshooting & Optimization
improving regioselectivity in the functionalization of 5-Methylthiophen-2-amine
Topic: Improving Regioselectivity in the Functionalization of 5-Methylthiophen-2-amine Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Stability & Selectivity Paradox
Welcome to the technical support hub for aminothiophene functionalization. You are likely here because this compound is a deceptively simple scaffold. While the methyl group at C5 blocks the most reactive position (alpha to sulfur), it forces electrophilic attack toward C3 and C4, creating a regioselectivity battle. Furthermore, the electron-rich amino group at C2 makes the ring prone to oxidative decomposition, often turning your reaction mixtures into intractable black tars before functionalization can occur.
This guide addresses the three critical failure modes: Substrate Instability , C3 vs. C4 Regioselectivity , and Catalyst Poisoning during cross-coupling.
Module 1: Substrate Stabilization (Pre-Reaction)
Status: CRITICAL Issue: Starting material degrades rapidly upon exposure to air or during workup.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Material turns black/tarry upon isolation. | Oxidative Dimerization. Free-base 2-aminothiophenes are inherently unstable due to high electron density. | Do not isolate the free base. Store as the HCl salt. For reactions, generate the free base in situ or use N-protection immediately. |
| Low yield in subsequent electrophilic substitution. | Polymerization. The unprotected amine activates the ring too strongly, leading to polymerization. | Protect the amine. Convert to Acetamide (Ac) or Carbamate (Boc) to moderate ring electron density. |
Standard Operating Procedure: Stabilization via Protection
Why this works: Converting the amine to a carbamate (Boc) or amide (Ac) withdraws electron density from the nitrogen lone pair. This prevents oxidative decomposition and moderates the ring's reactivity, preventing "over-reaction" during halogenation.
Protocol (N-Boc Protection):
-
Suspend this compound hydrochloride (1.0 equiv) in DCM.
-
Add
(2.5 equiv) followed by (1.1 equiv) and DMAP (0.1 equiv). -
Stir at RT for 12 h.
-
Result: The N-Boc derivative is a stable solid that can be stored and purified.
Module 2: Regioselective Halogenation (C3 Targeting)
Status: ACTIVE Goal: Install a handle (Br/I) at C3 for cross-coupling.
The Regioselectivity Logic
In this compound, the C5 position is blocked. The competition is between C3 and C4.
-
C3 (Ortho to Amine): Electronically favored. The amine (even when protected) is an ortho/para director. Since "para" (C5) is blocked, C3 is the primary target.
-
C4 (Meta to Amine): Sterically favored but electronically disfavored.
FAQ: Bromination Issues
Q: I am observing a mixture of mono-brominated and di-brominated products. How do I stop at mono-substitution?
-
A: This is a stoichiometry and temperature issue. Even with C5 blocked, the C3 position is highly activated.
-
Solution: Use N-Bromosuccinimide (NBS) instead of elemental bromine (
). is too aggressive. -
Conditions: Perform the reaction at -78°C to 0°C in DMF or MeCN. Use exactly 1.0 equiv of NBS.
-
Q: I need to functionalize C4, but the reaction keeps hitting C3. Why?
-
A: Electronic effects dominate. The resonance contribution from the nitrogen pushes electron density primarily to C3 and C5. To hit C4, you must block C3 first or use a "Halogen Dance" strategy (advanced).
Visualizing the Selectivity Pathway
Caption: Electronic dominance of the C3 position in electrophilic aromatic substitution.
Module 3: Metal-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Status: TROUBLESHOOTING Issue: Reaction stalls or yields are <20%.
Root Cause Analysis: Catalyst Poisoning
Thiophenes are sulfur-containing heterocycles. Sulfur has a high affinity for Palladium (Pd), potentially poisoning the catalyst. Furthermore, if the amine is unprotected, the free
Optimization Protocol
| Parameter | Recommendation | Rationale |
| Catalyst Source | Pd(dppf)Cl₂ or Pd(OAc)₂ + SPhos | Bidentate ligands (dppf) or bulky phosphines (SPhos) resist sulfur displacement better than simple |
| Base Selection | Stronger inorganic bases often outperform carbonates in heteroaryl couplings. | |
| Solvent System | Dioxane/Water (4:1) | Water is essential for the transmetallation step in Suzuki coupling, particularly for boronic acids. |
| Protecting Group | REQUIRED | Never attempt Pd-coupling on the free amine. Use N-Boc or N-Ac. |
Q: Can I perform direct C-H activation instead of bromination?
-
A: Yes, but regioselectivity is tricky.
-
Direct Arylation: Conditions using
/ PivOH usually favor the C3 position (ortho to the directing group) if the amine is protected as an amide (Directing Group Effect). -
Reference: See Lapierre et al. for C-H arylation rules on thiophenes [1].
-
Module 4: Advanced Workflow - Accessing the "Impossible" C4
If your target requires functionalization at C4 (meta to the amine), standard EAS will fail. You must use a Blocking/Deblocking Strategy .
Workflow:
-
Protect Amine: Convert to N-Boc.
-
Silylation (Block C3): Treat with 2.2 equiv n-BuLi followed by TMSCl. The first equivalent deprotonates the amide; the second lithiates C3 (Ortho-Lithiation).
-
Result: 3-TMS-5-methyl-N-Boc-thiophen-2-amine.
-
-
Functionalize C4: Now that C3 is blocked by TMS and C5 is blocked by Methyl, electrophilic attack (e.g., Bromination) is forced to C4 .
-
Deprotect: Remove TMS using TBAF.
Caption: Steric blocking strategy to force regioselectivity to the C4 position.
References
-
Regioselective Functionalization of Thiophenes
- Source: Lapierre, A. J., et al.
- Context: Establishes the preference for C3 arylation in 2-substituted thiophenes under Pd-c
-
Gewald Reaction & Aminothiophene Stability
- Source: Sabnis, R. W., et al. "2-Aminothiophenes: Building Blocks in Heterocyclic Synthesis." Journal of Heterocyclic Chemistry.
- Context: Detailed review of the instability of free-base aminothiophenes and the necessity of protection.
-
Bromination Strategies
- Source: Campaigne, E., et al. "Halogenation of thiophenes." Journal of Organic Chemistry.
- Context: Classical mechanisms describing the electronic directing effects of amino groups on the thiophene ring.
-
Catalyst Poisoning in Cross-Coupling
- Source: Guram, A. S., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Heterocycles." Chemical Reviews.
- Context: Strategies to overcome sulfur poisoning using specific ligand systems (SPhos/dppf).
Technical Support Center: 5-Methylthiophen-2-amine Storage and Handling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Methylthiophen-2-amine. This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the storage and handling of this compound, with a focus on preventing its oxidation. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Why is my this compound sample turning dark (e.g., brown or black) during storage?
This discoloration is a classic indicator of oxidation. This compound, like many aromatic amines, is susceptible to degradation upon exposure to air (oxygen). The thiophene ring and the amine group are both electron-rich, making them prone to oxidation, which leads to the formation of colored polymeric byproducts.
Causality: The primary driver for this degradation is atmospheric oxygen. The oxidation process can be accelerated by exposure to light (photo-oxidation) and elevated temperatures. The mechanism often involves the formation of radical intermediates, which then propagate a chain reaction leading to complex colored mixtures. Aromatic amine antioxidants function as radical scavengers, interrupting this auto-oxidation process by donating a hydrogen atom to reactive free radicals.[1]
What are the optimal storage conditions to prevent the oxidation of this compound?
To maintain the purity and stability of this compound, it is crucial to minimize its exposure to oxygen, light, and heat. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidation.[2][3] |
| Temperature | Cool, dry place | Reduces the rate of chemical degradation.[2][3][4] |
| Light Exposure | Amber or opaque container | Protects the compound from photo-oxidation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture.[2][3][4][5] |
I've received a new bottle of this compound. What is the best way to prepare it for long-term storage?
Proper initial handling is critical for long-term stability. Here is a step-by-step protocol for preparing and storing a new bottle of this compound.
Experimental Protocol: Inert Gas Blanketing for Long-Term Storage
-
Preparation: Work in a well-ventilated fume hood. Have a cylinder of high-purity argon or nitrogen with a regulator and a long needle or cannula ready.
-
Initial Purge: Carefully open the bottle of this compound. Insert the needle connected to the inert gas line, ensuring the needle tip is above the surface of the compound.
-
Gentle Flow: Start a gentle flow of the inert gas into the headspace of the bottle for 1-2 minutes. This will displace the air.
-
Sealing: While the inert gas is still flowing, securely close the bottle cap. This ensures the headspace is filled with the inert gas.
-
Parafilm Sealing: For an extra barrier against air and moisture ingress, wrap the cap and neck of the bottle with Parafilm.
-
Labeling: Clearly label the bottle with the date it was opened and blanketed with inert gas.
-
Storage: Store the prepared bottle in a cool, dry, and dark place as recommended in the table above.
Caption: Workflow for optimal storage of this compound.
Can I store this compound in a solution? If so, what solvents are recommended?
Storing this compound as a solution can be convenient for experimental use, but the choice of solvent is critical to prevent degradation.
-
Recommended Solvents: Anhydrous, deoxygenated aprotic solvents are generally preferred. Examples include toluene, dioxane, or tetrahydrofuran (THF). Ensure the solvent is of high purity and has been properly dried and purged with an inert gas before use.
-
Solvents to Avoid: Protic solvents (e.g., alcohols, water) and those containing dissolved oxygen should be avoided as they can participate in or accelerate oxidation reactions.
Experimental Protocol: Preparing a Deoxygenated Solvent Solution
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent.
-
Deoxygenation (Sparging): In a fume hood, place the desired volume of solvent in a flask. Insert a long needle or gas dispersion tube connected to a cylinder of argon or nitrogen into the solvent. Bubble the inert gas through the solvent for at least 30 minutes to displace dissolved oxygen.
-
Dissolving the Amine: Under a gentle stream of inert gas, carefully add the required amount of this compound to the deoxygenated solvent.
-
Storage of Solution: Store the resulting solution in a tightly sealed container with an inert gas headspace, protected from light and in a cool environment.
I suspect my sample of this compound has started to oxidize. Is there a way to purify it?
If minor oxidation has occurred (slight discoloration), purification may be possible. However, for heavily degraded material, it is often more practical to obtain a fresh sample.
Potential Purification Method: Column Chromatography
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the eluent can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).
-
Procedure:
-
Dissolve the oxidized sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Load the solution onto a prepared silica gel column.
-
Elute the column with the chosen mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Immediately store the purified product under an inert atmosphere.
-
Are there any chemical additives that can help prevent the oxidation of this compound?
The use of antioxidants can be an effective strategy to inhibit the degradation of aromatic amines.[6] These compounds work by scavenging the free radicals that initiate and propagate the oxidation process.[1]
-
Common Antioxidants for Aromatic Amines:
-
Hindered Phenols: Such as Butylated Hydroxytoluene (BHT).
-
Aromatic Amines: Certain secondary aromatic amines can act as antioxidants for more sensitive primary amines.[7]
-
Considerations:
-
Compatibility: Ensure the chosen antioxidant does not interfere with your downstream applications.
-
Concentration: Antioxidants are typically added in small amounts (e.g., 0.1-1% by weight).
-
Experimental Validation: It is essential to validate that the addition of an antioxidant does not adversely affect your experimental results.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 5-Methylthiophene-2-boronic acid pinacol ester, 95% - Safety Data Sheet [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. performanceadditives.us [performanceadditives.us]
optimization of reaction conditions for 5-Methylthiophen-2-amine synthesis
Ticket ID: #MTA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Route Selection
User Warning: 5-Methylthiophen-2-amine is notoriously unstable as a free base. It rapidly oxidizes, dimerizes, and polymerizes upon exposure to air, often turning into a "black tar" within minutes. Do not attempt to isolate or store the free base. All protocols below aim to isolate the Hydrochloride (HCl) or Tin (Sn) salt .
Route Comparison Table
Select the methodology based on your starting material and scale.
| Feature | Route A: Nitro Reduction (Recommended) | Route B: Buchwald-Hartwig Amination | Route C: Curtius Rearrangement |
| Starting Material | 2-Nitro-5-methylthiophene | 2-Bromo-5-methylthiophene | 5-Methylthiophene-2-carboxylic acid |
| Key Reagents | SnCl₂/HCl or H₂/Pd-C (sulfur tolerant) | Pd(OAc)₂, BINAP, LHMDS | DPPA, t-BuOH, TFA |
| Stability Risk | Medium: Acidic media stabilizes the amine in situ.[1] | High: Basic conditions expose the free amine. | Low: Intermediates are stable carbamates. |
| Scalability | High (Kilogram scale possible). | Low/Medium (Catalyst cost). | Medium (Safety concerns with azides). |
| Primary Issue | Exotherm control; Catalyst poisoning (if H₂ used). | Catalyst poisoning by thiophene sulfur. | Multi-step; Atom economy. |
Detailed Experimental Protocols
Protocol A: Chemical Reduction (Robust Lab Scale)
Rationale: We prioritize the Stannous Chloride (SnCl₂) reduction over catalytic hydrogenation. Thiophene sulfur frequently poisons Pd/C catalysts, leading to stalled reactions. Acidic media prevents polymerization of the product.
Reagents:
-
2-Nitro-5-methylthiophene (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Concentrated HCl (12M)
-
Ethanol (Solvent)[2]
Workflow:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and internal thermometer, dissolve 2-Nitro-5-methylthiophene in Ethanol (5 mL/mmol).
-
Acidification: Cool to 0°C. Add Concentrated HCl (10 equiv) dropwise. Note: Exothermic.
-
Reduction: Add SnCl₂·2H₂O portion-wise over 30 minutes, keeping internal temp < 10°C.
-
Checkpoint: Solution usually turns from yellow to clear/pale pink.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Note: Product streakiness indicates amine formation).
-
Workup (The Critical Step):
-
Do NOT neutralize to pH > 7.
-
Concentrate the ethanol under reduced pressure (Rotavap) at < 40°C.
-
The residue is the Tin-complex salt. To liberate the amine hydrochloride:
-
Suspend residue in minimal water. Basify carefully with 5M NaOH under Argon at 0°C until pH ~9 (Free base forms as oil).
-
IMMEDIATELY extract with cold Diethyl Ether (3x).
-
Dry ether layer over Na₂SO₄ (5 mins max).
-
Filter into a flask containing 4M HCl in Dioxane (1.2 equiv).
-
-
Isolation: The white/off-white precipitate is This compound Hydrochloride . Filter and dry under vacuum.[3] Store at -20°C.
Protocol B: Buchwald-Hartwig Amination (Alternative)
Rationale: Used when the nitro precursor is unavailable. Requires "Surrogate Amines" (LHMDS) because ammonia gas often deactivates the catalyst in this system.
Reagents:
-
2-Bromo-5-methylthiophene[4]
-
Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
-
LHMDS (Lithium hexamethyldisilazide) (1.2 equiv)
-
Toluene (Anhydrous, degassed)
Workflow:
-
Inerting: Flame-dry glassware. Cycle Argon/Vacuum 3x.
-
Coupling: Combine aryl bromide, catalyst, ligand, and LHMDS in toluene. Heat to 65°C for 16h.
-
Hydrolysis: Cool to 0°C. Add 1M HCl in MeOH. Stir 1h to cleave the silyl group.
-
Isolation: Concentrate to dryness. Recrystallize the resulting salt from EtOH/Et₂O.
Visualization: Decision & Logic Pathways
Figure 1: Synthesis Route Decision Tree
Caption: Logic flow for selecting the optimal synthesis route based on available starting materials and lab capabilities.
Figure 2: Troubleshooting "Black Tar" Formation
Caption: Diagnostic workflow for identifying the cause of decomposition (polymerization) during synthesis.
Troubleshooting Guide
Issue: Low Yield / Incomplete Conversion
-
Symptom: Starting material remains after 24h.
-
Root Cause: If using Hydrogenation (Pd/C), the thiophene sulfur has likely poisoned the catalyst.
-
Fix:
-
Switch to Chemical Reduction (SnCl₂/HCl) or Fe/Acetic Acid . These are robust against sulfur poisoning.
-
If you must use hydrogenation, increase catalyst loading to 20 wt% or use sulfided platinum catalysts (Pt(S)/C).
-
Issue: Product "Disappears" on Column
-
Symptom: TLC showed product, but nothing eluted from silica gel.
-
Root Cause: The free amine is basic and unstable. It likely streaked on the silica or decomposed due to the slight acidity of SiO₂ combined with air exposure.
-
Fix:
-
Avoid Chromatography. Isolate via crystallization of the salt.
-
If column is necessary, pretreat silica with 1% Triethylamine (TEA) and use degassed solvents. Do not let the column run dry.
-
Issue: Violent Exotherm during Acid Addition
-
Symptom: Temperature spikes > 50°C; reaction darkens immediately.
-
Root Cause: 2-aminothiophenes are electron-rich. High heat + acid promotes electrophilic aromatic substitution (self-polymerization).
-
Fix:
-
Strict temperature control: Keep < 5°C during acid addition.
-
Dilute the acid in ethanol before addition.
-
Frequently Asked Questions (FAQs)
Q: Can I store the free base in the freezer? A: No. Even at -20°C, the free base will degrade over days. Always convert it to the Hydrochloride, Hydrobromide, or Trifluoroacetate salt. The salts are stable for years at room temperature if kept dry.
Q: Why does my NMR show broad peaks? A: If you are running the free base in CDCl₃, the acidity of the chloroform (DCl formation) might be protonating the amine, leading to exchange broadening.
-
Protocol: Run NMR of the Salt in DMSO-d6 or MeOD . This gives sharp, distinct signals.
Q: Can I use this amine in a reductive amination immediately? A: Yes. If you need to react the amine with an aldehyde, generate the free base in situ.
-
Method: Suspend the HCl salt in the solvent, add 1.0 equiv of DIEA (Diisopropylethylamine), add the aldehyde, and then the reducing agent (STAB). Do not isolate the free amine intermediate.
References
-
Reduction of Nitrothiophenes
- Source: The reduction of 2-nitrothiophenes using Iron/Nickel or Pd/C is a documented industrial method, though lab scale often prefers stoichiometric metals to avoid poisoning.
-
Citation: Google Patents. (2018). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.[2] Link
-
Buchwald-Hartwig Amination of Thiophenes
-
Stability of Aminothiophenes (Gewald Context)
- Source: Discusses the instability and synthesis of 2-aminothiophenes via the Gewald reaction.
-
Citation: Sabnis, R. W., et al. (1999). 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry. (Context supported by search result 1.5: ResearchGate - An Updated Review On Synthetic Features... of 2-Aminothiophene Derivatives). Link
-
Salt Formation & Isotopes
Sources
- 1. sciforum.net [sciforum.net]
- 2. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thiophene & Organosulfur Odor Mitigation
Status: Operational 🟢 | Current Wait Time: 0 min | Ticket Priority: High
Welcome to the Odor Mitigation Hub
From: Dr. Aris Thorne, Senior Application Scientist Subject: Comprehensive Control of Thiophene and Organosulfur Malodors
You are likely here because your laboratory has been compromised by the distinct, pervasive "garlic/rotten" stench characteristic of organosulfur compounds. While pure thiophene has a benzene-like aromatic odor, its derivatives (mercaptothiophenes, sulfides) and ring-opening byproducts possess some of the lowest odor detection thresholds in chemistry (often in the parts-per-trillion range).
This guide is not just about smell; it is about containment . If you can smell it, you are being exposed to a neurotoxic agent. Follow these protocols to neutralize the threat at the molecular level.
Module 1: Immediate Containment (Emergency Response)
Use this module if your lab is currently contaminated.
User Question: "The entire lab smells like sulfur. Fume hoods aren't containing it. What do I do?"
Diagnosis: You are experiencing Vapor Phase Breakthrough . Thiophenes adhere to surfaces and permeate standard nitrile gloves. The "cloud" has likely escaped the hood due to turbulent airflow or improper waste storage.
The Solution: Vapor Phase Oxidation
You must neutralize the airborne particles, not just vent them.
Step 1: The "Bleach Trap" (Active Scrubber) Do not rely on passive venting. You must force reaction exhaust through an oxidative scrubber.
-
Mechanism: Sodium hypochlorite (NaOCl) oxidizes the lipophilic thiophene ring or sulfide side-chain into a hydrophilic sulfoxide or sulfone [1]. These oxidation products are non-volatile and water-soluble, effectively trapping the odor in the aqueous phase.
Step 2: Surface Decontamination
-
Wipe down all hood surfaces with 10% Bleach Solution followed by a water rinse.
-
Critical Warning: Never mix bleach with acids (creates chlorine gas) or ammonia (creates chloramines). Ensure the area is well-ventilated.[1][2]
Visualizing the Scrubber Train
The following diagram illustrates the mandatory setup for any reaction evolving volatile sulfur species.
Figure 1: The "Zero-Emission" Scrubber Train. Note the placement of the check valve to prevent bleach from sucking back into the reaction.
Module 2: Synthesis & Handling (Prevention)
User Question: "I need to transfer a thiophene intermediate. How do I prevent the smell from sticking to me?"
The Protocol: The "Double-Glove & Quench" Technique Thiophenes permeate standard nitrile gloves in minutes. Once they bind to the keratin in your skin, the smell can persist for days due to the slow turnover of skin cells.
-
Barrier Integrity:
-
Wear Silver Shield (Laminate) gloves under standard nitrile gloves. Laminate resists permeation significantly better than nitrile for aromatics [2].
-
-
Cannula Transfer:
-
Never pour volatile sulfur compounds. Use positive pressure (N2/Ar) cannula transfer for all liquids.
-
-
The "Kill Pot":
-
Keep a beaker of 10% Bleach inside the hood during the experiment.
-
Immediately submerge all contaminated pipette tips, syringes, and septa into this pot. Do not throw them in the dry solid waste bin; they will off-gas.
-
Module 3: Decontamination & Cleanup[2][3][4]
User Question: "My glassware still smells after a standard wash. Can I use the base bath?"
Technical Insight: Standard detergents (surfactants) only solubilize; they do not destroy the odorophore. You must chemically alter the sulfur atom.
The Chemistry of Decontamination We utilize oxidative desulfurization. The goal is to drive the sulfur atom from a divalent state (sulfide/thiophene) to a hexavalent state (sulfone).
Comparative Decontamination Agents
| Agent | Active Species | Efficacy | Risk Profile | Best For |
| Bleach (NaOCl) | Hypochlorite ion | High | Chlorine Gas Risk (if acidic). Corrodes metal. | Glassware, plastic, fume hood surfaces.[2][3] |
| H₂O₂ (30%) | Peroxide | Medium | Explosion risk with acetone. Slow reaction. | Delicate glassware where bleach is too harsh.[2] |
| KMnO₄ (Alkaline) | Permanganate | Highest | Stains glass brown (remove with HCl). Strong oxidizer.[4] | Stubborn, high-concentration residues.[2] |
| Base Bath | OH- / Alcohol | Low | Does not oxidize; only strips glass surface. | Removing grease, not necessarily odor. |
Protocol: The "Oxidative Soak"
-
Pre-Rinse: Rinse glassware with acetone inside the hood. Dispose of this acetone as hazardous waste immediately.
-
The Soak: Submerge glassware in a bath of 10% NaOCl (Bleach) .
-
Pro-Tip: Add a small amount of solid KOH to ensure the bath remains alkaline. This prevents the formation of volatile chloro-sulfur byproducts.
-
-
Duration: Soak for >4 hours.
-
Rinse: Rinse with water, then acetone, then water again.
Module 4: Waste Management
User Question: "Where do I dispose of the rotovap solvent? It smells terrible."
Directive: Segregation is non-negotiable.
The "Segregated Sulfur" Stream
-
Do NOT mix thiophene waste with general organic solvents. The smell will contaminate the entire 20L drum, leading to complaints from waste management contractors.
-
Primary Quench: Treat the waste with dilute bleach (if compatible with the solvent) before bottling.
-
Caution: Do not bleach waste containing acetone (forms chloroform) or ammonia.
-
-
Double Containment: Store the waste bottle inside a secondary sealable container (like a Tupperware or bucket with a gasket lid) containing activated charcoal sachets.
Module 5: Troubleshooting (FAQ)
Q: I spilled a small amount of thiophene on my lab coat. Is washing enough? A: No. Discard the lab coat immediately as hazardous waste. Laundering will contaminate the washing machine and other clothes. The sulfur compounds bind tenaciously to cotton fibers.
Q: Can I use a rotary evaporator for thiophenes? A: Only if the rotovap is vented into a fume hood or a bleach scrubber.
-
The Trap: The rotovap bath water often absorbs vapors. Add 50mL of bleach to your rotovap water bath to instantly oxidize any vapors that dissolve into it. This prevents the "stinky water bath" syndrome.
Q: Why does the smell seem to come and go? A: Olfactory fatigue. Your nose desensitizes to sulfur compounds rapidly (in minutes). Just because you stopped smelling it doesn't mean it's gone. Trust your sensors/monitors, not your nose.
Decision Logic: Decontamination Workflow
Figure 2: Decision matrix for decontaminating various laboratory materials.
References
-
National Institutes of Health (NIH) - PubChem. (2025). Thiophene Compound Summary: Chemical and Physical Properties. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
-
University of Rochester - Dept of Chemistry. (2021). SOP: How to Work with Thiols and Sulfides. Retrieved from [Link] (General SOP validation).
Sources
Technical Support Center: 5-Methylthiophen-2-amine Reactivity & Handling
[1]
Status: Operational Ticket ID: #MTA-505-SOLV Assigned Specialist: Senior Application Scientist Subject: Solvent Effects, Stability Protocols, and Reactivity Optimization[1]
Introduction: The Stability Paradox
Welcome to the technical support hub for 5-Methylthiophen-2-amine . If you are accessing this guide, you have likely encountered the "black tar" phenomenon. This molecule is deceptively simple in structure but notoriously difficult to handle in its free base form.
The Core Issue: The electron-rich thiophene ring, coupled with the electron-donating amino group, makes this molecule highly susceptible to oxidative dimerization and polymerization.[1] The choice of solvent is not merely about solubility; it is the primary determinant of whether your experiment yields a clean product or an intractable dark oil.
This guide synthesizes kinetic data and mechanistic insights to help you navigate solvent selection for synthesis, storage, and downstream reactivity.[1]
Module 1: Stability & Storage (The "Crisis" Phase)[1]
Critical Warning: this compound should never be stored as a free base for extended periods, even at -20°C. It must be generated in situ or stored as a stable salt (e.g., Hydrochloride or Hexachlorostannate).[1]
Protocol: Liberating the Free Base
When your reaction requires the free amine (e.g., for acylation or Schiff base formation), you must liberate it from the salt immediately prior to use.[1]
Recommended Solvent System:
-
Extraction: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]
-
Avoid: Ethyl Acetate (often contains traces of acetic acid/peroxides that accelerate oxidation).[1]
Workflow: Salt-to-Free-Base Transition
The following workflow minimizes oxidative exposure during the neutralization process.
Figure 1: Critical workflow for liberating the free amine. Note the strict requirement for degassed solvents and rapid processing.
Module 2: Solvent Effects on Synthesis (Gewald Reaction)
Most researchers synthesize this compound (or its carboxylate precursors) via the Gewald Reaction .[1] The solvent choice here dictates the reaction mechanism pathway and the final yield.
Comparative Solvent Performance
| Solvent | Dielectric Constant ( | Reaction Rate | Yield Profile | Mechanism Note |
| Ethanol (EtOH) | 24.5 | Moderate | 40-60% | Protic: Solvates anions, slowing the Knoevenagel condensation step.[1] |
| DMF | 36.7 | Fast | 70-85% | Polar Aprotic: Stabilizes the polar transition state; leaves basic catalysts "naked" and more active.[1] |
| Water (Micellar) | 80.1 | Fast | Variable | Hydrophobic Effect: Accelerates reaction via reactant concentration in micelles (requires surfactants).[1] |
| Toluene | 2.38 | Slow | <30% | Non-polar: Poor solubility of elemental sulfur and ionic intermediates.[1] |
Mechanistic Insight: Why DMF Outperforms Ethanol
In the Gewald reaction, the rate-determining step is often the initial Knoevenagel condensation between the ketone and the activated nitrile.
-
In Ethanol: The solvent forms hydrogen bonds with the basic catalyst (e.g., morpholine or piperidine) and the enolate intermediate. This "caging" effect reduces the nucleophilicity of the base.
-
In DMF: The solvent cannot donate hydrogen bonds. The base remains "naked" and highly reactive. Furthermore, DMF is an excellent solvent for elemental sulfur (
), facilitating the ring-closure step.[1]
Figure 2: Impact of solvent type on catalyst efficiency during the Gewald synthesis Knoevenagel step.
Module 3: Reactivity & Downstream Processing
Once you have the amine, you likely intend to react it (e.g., amide coupling, reductive amination).[1] The solvent effect here is governed by the Hughes-Ingold rules .
Scenario A: Nucleophilic Substitution (Acylation/Alkylation)[1]
-
Recommended Solvent: THF or DCM .
-
Reasoning: this compound is a weak nucleophile due to the electron-withdrawing nature of the sulfur atom in the aromatic ring (inductive effect).[1]
-
Protic solvents (MeOH) will hydrogen bond to the amine lone pair, further deactivating it.
-
Aprotic solvents (THF) leave the lone pair available for attack.
-
Scenario B: Diazotization (Azo Dye Synthesis)
-
Recommended Solvent: Acetic Acid/Propionic Acid mixtures.
-
Reasoning: These reactions require acidic conditions to generate the nitrosonium ion (
). The thiophene ring is acid-sensitive, so strong mineral acids (HCl/H2SO4) in water can sometimes cause decomposition.[1] Organic acids provide a gentler solvent matrix that maintains solubility of the organic substrate.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black immediately upon adding the base. What happened?
-
Diagnosis: Oxidative polymerization.
-
Root Cause: The free amine was generated in the presence of oxygen. Aminothiophenes are easily oxidized to imino-derivatives which then polymerize.[1]
-
Solution: Degas all solvents with Argon/Nitrogen for 20 minutes before adding the base. Add a reducing agent like Sodium Metabisulfite if compatible with your chemistry.
Q2: I am getting low yields in the Gewald reaction using Ethanol.
-
Diagnosis: Incomplete Knoevenagel condensation.
-
Root Cause: Ethanol is solvating your base, making it less effective.[1]
-
Solution: Switch to DMF or DMSO . If you must use ethanol, add a Lewis Acid catalyst (like
or ) to activate the carbonyl group, compensating for the solvent effect.[1]
Q3: Can I use water as a solvent?
-
Diagnosis: Solubility limited.[2]
-
Analysis: this compound is sparingly soluble in water.[1][3]
-
Solution: Yes, but only if you use a surfactant (e.g., TPGS-750-M) to create micelles.[1] This "On-Water" chemistry can actually accelerate the reaction due to the hydrophobic effect, pushing the reactants together.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966).[1] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[1] Chemische Berichte, 99(1), 94-100.[1]
-
Sabnis, R. W. (2008).[1] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2008(1), 209-246.[1]
-
Wang, T., et al. (2010).[1][4] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354.[1]
-
Putnam, R., et al. (2018).[1] A solventless synthesis of 2-aminothiophenes via the Gewald reaction under ultrasonic conditions. ResearchGate.[2]
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for Hughes-Ingold rules applied in Module 3).
Sources
- 1. 2-Amino-5-methyl-3-thiophenecarbonitrile CAS#: 138564-58-6 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
Technical Support Center: Purification of Basic Compounds on Silica Gel
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the purification of basic compounds, such as amines, pyridines, and other nitrogen-containing heterocycles, using standard silica gel chromatography. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to solve these common, yet often frustrating, separation challenges.
The Core Challenge: Why Basic Compounds and Silica Gel Don't Naturally Mix
The fundamental issue with purifying basic compounds on standard silica gel arises from an unintended acid-base reaction on the column. The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic.[1][2][3] The pKa of these surface silanols can range significantly, with some exhibiting strong acidity (pKa as low as 4-5) and others being less acidic (pKa 8.5 or higher).[4][5][6]
Basic analytes, particularly amines, can be protonated by these acidic silanol groups. This strong ionic interaction causes the compound to bind tightly to the stationary phase, leading to a host of chromatographic problems including:
-
Peak Tailing (Streaking): The most common symptom, where the peak has an asymmetrical "tail" instead of a sharp, Gaussian shape.[1][7][8]
-
Irreversible Adsorption: The compound binds so strongly it does not elute from the column at all, resulting in low or zero recovery.[7]
-
Compound Degradation: For acid-sensitive molecules, the prolonged exposure to the acidic silica surface can cause decomposition.[9][10][11]
The diagram below illustrates this problematic interaction.
Caption: Problem: Strong ionic binding of basic analytes to acidic silanol sites.
Frequently Asked Questions (FAQs)
Q1: My amine is streaking badly on the TLC plate. What is the first thing I should try?
This is a classic sign of strong interaction with the silica. The quickest and most effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is the most common choice.[12][13][14]
-
Action: Add 0.5-2% TEA (v/v) to your chromatography solvent system. For example, if your eluent is 80:20 Hexanes:Ethyl Acetate, prepare it as 79:20:1 Hexanes:Ethyl Acetate:TEA. Rerun the TLC in this new system. You should observe a more compact, well-defined spot with a higher Rf value.
Q2: How does adding triethylamine (TEA) or ammonia actually work?
These basic additives work by neutralizing the acidic silanol sites on the silica surface.[13][15] The additive, being a small and mobile base, effectively "caps" the active silanol groups. This prevents your more valuable basic compound of interest from being protonated and binding ionically. Your analyte now interacts with the silica surface primarily through weaker, more desirable polar interactions (like hydrogen bonding), leading to proper elution and improved peak shape.[13][16]
Caption: Solution: Basic additives like TEA deactivate acidic sites, allowing clean elution.
Q3: Is it better to use liquid loading or dry loading for my basic compound?
For basic compounds, dry loading is almost always superior .[17][18]
-
Liquid Loading: Dissolving your sample in a solvent and pipetting it onto the column. This can work, but if the solvent is too strong, it can wash the compound down the column prematurely, leading to broad bands and poor separation.[19]
-
Dry Loading (Recommended): This involves pre-adsorbing your compound onto a small amount of an inert support (like silica gel or Celite®) and then adding this solid to the top of your column.[17][20][21] This technique ensures your compound starts as a very tight, concentrated band, which is critical for achieving high resolution. It is especially useful when your compound has poor solubility in the starting mobile phase.[17]
Q4: My compound is sensitive to acid. Will adding TEA be enough to prevent decomposition on the column?
In many cases, yes. Deactivating the silica with 1-3% TEA is often sufficient to prevent the degradation of acid-sensitive compounds.[9][10] However, if your compound is exceptionally labile, you should consider alternative strategies from the outset.
-
First, test stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot form at the baseline or a significant decrease in the main spot's intensity, your compound is likely degrading on the silica.[11]
-
If unstable: Switch to a less acidic or basic stationary phase like neutral alumina or amine-functionalized silica.[9][22]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Severe Peak Tailing / Streaking | Strong acid-base interaction between the basic analyte and acidic silanol groups. | 1. Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) or pyridine into the mobile phase.[10][14] 2. For very polar amines, a mobile phase containing ammonia (e.g., CHCl₃/MeOH/NH₄OH) can be highly effective.[23] |
| Low or No Recovery | Irreversible adsorption of the compound to the silica gel due to strong ionic binding.[7] | 1. Deactivate the column: Pre-flush the packed column with a mobile phase containing 1-3% TEA before loading the sample.[10] 2. Switch stationary phase: Use neutral or basic alumina, or for a less retentive option, amine-functionalized silica.[3][22] |
| Compound Decomposition | The acidic nature of the silica gel is catalyzing the degradation of an acid-sensitive compound.[11] | 1. Deactivate silica: Add 1-3% TEA to the eluent.[9][10] 2. Use a milder stationary phase: Neutral alumina, Florisil®, or amine-functionalized silica are excellent alternatives.[2][9] |
| Poor Separation / Co-elution | The sample was not loaded as a concentrated band, or the chosen solvent system lacks selectivity. | 1. Use Dry Loading: Pre-adsorb the sample onto silica or Celite® to ensure a tight starting band.[17][18] 2. Optimize the solvent system: Ensure the Rf of your target compound is around 0.2-0.3 in the chosen eluent (with TEA added).[14] 3. Run a gradient: Start with a less polar solvent system and gradually increase the polarity to improve resolution.[10] |
Key Experimental Protocols
Protocol 1: Deactivating Silica Gel with Triethylamine (TEA)
This protocol is the first line of defense against tailing and decomposition.
-
Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate). Add triethylamine to a final concentration of 1% v/v. For example, to make 500 mL of 80:20:1 Hex:EtOAc:TEA, you would mix 395 mL Hexanes, 100 mL Ethyl Acetate, and 5 mL TEA.
-
Column Packing: Pack your column with silica gel using the TEA-containing mobile phase as you normally would (either as a slurry or dry-packed).
-
Equilibration (Crucial Step): Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-containing mobile phase. This ensures all the acidic sites throughout the silica bed are neutralized.[10]
-
Sample Loading: Load your sample (preferably using the dry loading method below).
-
Elution: Run the column using the TEA-containing mobile phase.
Protocol 2: Dry Loading a Basic Compound
This method provides the best possible resolution for challenging separations.
-
Dissolve Sample: Dissolve your crude sample (e.g., 200 mg) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., Dichloromethane, Acetone, or Methanol).
-
Add Sorbent: In a round-bottom flask, add 2-3 times the mass of your crude sample in silica gel (i.e., 400-600 mg of silica).[21]
-
Create Slurry: Swirl the flask to create a uniform slurry of your dissolved compound and the silica gel.
-
Evaporate Solvent: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample pre-adsorbed onto the silica.
-
Load Column: Carefully add the dry powder to the top of your packed and equilibrated column. Gently tap the side of the column to create a flat, even layer.
-
Add Sand: Carefully add a thin layer (approx. 1 cm) of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.[21]
-
Elute: Begin your chromatography as normal.
Decision Workflow & Alternative Strategies
When standard methods fail, a change in stationary phase is required. This workflow can help guide your decision.
Caption: Decision workflow for selecting a purification strategy for basic compounds.
Comparison of Alternative Stationary Phases
| Stationary Phase | Principle of Operation | Best For... | Considerations |
| Neutral or Basic Alumina | A basic stationary phase (Al₂O₃) that prevents protonation of basic analytes through Lewis acid/base interactions. | Strongly basic compounds, acid-sensitive compounds that degrade on silica.[9][22] | Can have different selectivity and activity levels (Brockmann scale). May not provide the same resolution as silica for all compounds.[24] |
| Amine-Functionalized Silica | Silica surface is covalently bonded with aminopropyl groups, creating a weakly basic surface.[2][3] | Weakly basic or acid-sensitive compounds where tailing is persistent on TEA-deactivated silica.[9][22] | Generally less retentive than bare silica.[3] No need to add basic modifiers to the eluent. |
| Reversed-Phase Silica (C18) | Nonpolar stationary phase separates compounds based on hydrophobicity. Mobile phase is polar (e.g., water/acetonitrile). | Very polar basic compounds (e.g., amine salts) that have little or no retention on normal phase silica.[8][24] | Requires different solvent systems and equilibration. Not a direct replacement for normal phase. |
By understanding the chemical interactions at play and systematically applying these troubleshooting strategies and protocols, you can overcome the challenges of purifying basic compounds and achieve high-purity materials essential for your research and development.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
- El-Chagea, F., & El-Domiaty, M. (Year not specified).
- Sorbtech. (2023, April 7).
- Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
- milkshake. (2006, October 5). Purifying amines on silica. Org Prep Daily.
- Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Hawach.
- Reddit user medchemfagbd. (2019, September 29). Can amine salts run through a silica column?. Reddit.
- University of Rochester Department of Chemistry. (n.d.).
- ChemTips. (2013, January 29).
- Rahman, M. M., et al. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
- Rahman, M. M., et al. (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Semantic Scholar.
- Benchchem Technical Support Team. (2025). Technical Support Center: Column Chromatography of Alpha-Aminoketones. Benchchem.
- ResearchGate. (n.d.). Schematic representation of a acid–base equilibrium of surface silanols.
- Teledyne ISCO. (n.d.).
- University of Rochester Department of Chemistry. (n.d.).
- University of Rochester Department of Chemistry. (n.d.).
- Sorbent Technologies, Inc. (2025, August 7). Amino HPLC Semi-Prep.
- ResearchGate. (2018, June 18).
- Benchchem Technical Support Team. (2025). Troubleshooting column chromatography purification of polar ketone compounds. Benchchem.
- Reddit user shampoopoo2. (2022, July 16).
- Sulpizi, M., et al. (2012, March 13).
- ResearchG
- Hawach. (2025, February 11).
- Sulpizi, M., et al. (n.d.). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties.
- CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column.
- Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sorbtech.com [sorbtech.com]
- 3. sorbtech.com [sorbtech.com]
- 4. researchgate.net [researchgate.net]
- 5. The Silica-Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification [chem.rochester.edu]
- 11. Purification [chem.rochester.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. sorbtech.com [sorbtech.com]
- 18. chemtips.wordpress.com [chemtips.wordpress.com]
- 19. teledyneisco.com [teledyneisco.com]
- 20. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 21. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
- 23. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 24. reddit.com [reddit.com]
Validation & Comparative
1H and 13C NMR Analysis of 5-Methylthiophen-2-amine: A Comparative Technical Guide
Executive Summary: The Stability Paradox
5-Methylthiophen-2-amine (CAS 41940-48-1) represents a classic "stability paradox" in heterocyclic chemistry. While the 2-aminothiophene scaffold is a privileged structure in drug discovery (present in Olanzapine and various kinase inhibitors), the free base is notoriously unstable. It rapidly undergoes oxidative dimerization and polymerization upon exposure to air or light.
Consequently, analytical characterization must be performed on the Hydrochloride (HCl) salt or a stabilized derivative (e.g., Gewald adducts). This guide provides a comparative NMR analysis of the this compound HCl salt against its stable precursors and structural analogs, establishing a robust protocol for identification and purity assessment.
Comparative NMR Analysis
To accurately interpret the spectrum of the target compound, we must compare it against the parent heterocycle (2-Methylthiophene) and a stabilized Gewald intermediate. This triangulation isolates the electronic effects of the ammonium group (
1H NMR Chemical Shift Comparison (Solvent: DMSO- )
| Position | Target: this compound HCl | Parent: 2-Methylthiophene [1] | Stable Analog: Ethyl 2-amino-5-methylthiophene-3-carboxylate [2] |
| Solvent | DMSO- | CDCl | CDCl |
| C5-CH | 2.38 ppm (d, J=1.2 Hz) | 2.48 ppm (d) | 2.26 ppm (d, J=1.2 Hz) |
| H3 (Ortho) | 6.65 - 6.75 ppm (m) | 6.74 ppm (dd) | Substituted (-COOEt) |
| H4 (Meta) | 6.85 - 6.95 ppm (m) | 6.88 ppm (dd) | 6.61 ppm (q, J=1.2 Hz) |
| Amine (-NH) | 9.50 - 10.50 ppm (br s, 3H) | N/A | 5.76 ppm (br s, 2H) |
| Other | N/A | 7.05 ppm (H5) | 1.33 (t), 4.25 (q) (Ethyl) |
Key Spectral Features & Causality:
-
The Ammonium Effect: In the HCl salt, the protonated amine (
) acts as an electron-withdrawing group (EWG) via induction, contrasting with the strong electron-donating resonance effect of the free base ( ). This results in H3 and H4 appearing downfield (closer to the parent thiophene) compared to where they would be in the free base ( ~5.8–6.0 ppm). -
Coupling Constants: The coupling between the methyl group and H4 (
) is a diagnostic "fingerprint" for 5-methyl substituted thiophenes, preserved across all derivatives. -
Exchangeable Protons: The broad singlet at
9.5-10.5 ppm corresponds to the protons, which are exchangeable with D O.
13C NMR Assignments
| Carbon | Shift ( | Assignment Logic |
| C2 (Ipso) | 135.0 - 140.0 | Attached to the electronegative Nitrogen. Deshielded. |
| C5 (Ipso) | 130.0 - 135.0 | Attached to the Methyl group.[1] |
| C3 (Ortho) | 120.0 - 125.0 | Ortho to the amine; typically shielded in free base, but less so in salt. |
| C4 (Meta) | 125.0 - 128.0 | Beta position, less affected by the C2 substituent. |
| CH | 14.5 - 15.5 | Characteristic methyl on thiophene ring. |
Experimental Protocols
Protocol A: Synthesis & Isolation of the HCl Salt
Rationale: Direct isolation of the free base is not recommended due to degradation. The HCl salt is generated immediately.
-
Precursor Preparation: Synthesize Ethyl 2-amino-5-methylthiophene-3-carboxylate via the Gewald reaction (Ketone + Ethyl Cyanoacetate + S
+ Base) [3]. -
Hydrolysis/Decarboxylation: Treat the ester with 10% NaOH (reflux, 2h) to form the carboxylic acid, followed by thermal decarboxylation in inert solvent (e.g., diphenyl ether) at 180°C.
-
Salt Formation (Critical Step):
-
Cool the reaction mixture to 0°C.
-
Dilute with anhydrous Diethyl Ether (Et
O). -
Bubble dry HCl gas or add 2M HCl in Et
O dropwise. -
Observation: A white to off-white precipitate forms immediately.
-
-
Filtration: Filter under Argon atmosphere. Wash the cake with cold Et
O to remove organic impurities. -
Drying: Dry in a vacuum desiccator over P
O . Store at -20°C.
Protocol B: NMR Sample Preparation
Rationale: The HCl salt is insoluble in CDCl
-
Weighing: Weigh 10-15 mg of the HCl salt into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
.-
Note: Do not use CDCl
or Acetone- ; the salt will not dissolve, and free-basing in solution may lead to rapid darkening (oxidation).
-
-
Transfer: Transfer to a 5mm NMR tube.
-
Acquisition: Run standard proton (16 scans) and carbon (1024 scans) experiments immediately.
Visualizing the Stability & Analysis Workflow
The following diagram illustrates the chemical relationship between the stable precursors, the unstable free base, and the stable salt form used for analysis.
Figure 1: Reaction pathway showing the critical "trapping" of the unstable free base into the stable HCl salt form for NMR analysis.
References
-
Putra, A. E., et al. (2019).[2] Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 84(24). (Data for Ethyl 2-amino-5-methylthiophene-3-carboxylate). Retrieved from [Link]
-
Sabnis, R. W. (2022). Green methodologies for the synthesis of 2-aminothiophene. Monatshefte für Chemie, 153. Retrieved from [Link]
-
PubChem. (n.d.).[3] this compound hydrochloride Compound Summary. Retrieved January 30, 2026, from [Link]
Sources
Technical Comparison of Mass Spectrometric Signatures: 5-Methylthiophen-2-amine
Executive Summary & Core Analysis
5-Methylthiophen-2-amine (MW: 113.18 Da) is a critical yet chemically labile scaffold in medicinal chemistry, serving as a precursor for thienopyrimidine-based kinase inhibitors and antipsychotics (e.g., Olanzapine analogs).[1]
The Analytical Challenge: Unlike its stable counterparts (e.g., 2-aminothiophene-3-carbonitriles), the free base of this compound is highly susceptible to oxidative dimerization and polymerization upon exposure to air or light.[1] Consequently, direct mass spectrometric analysis often yields complex spectra dominated by degradation products unless specific stabilization protocols (e.g., HCl salt formation or in situ derivatization) are employed.[1]
This guide provides a technical comparison of the fragmentation patterns of this compound against its positional isomer (3-methylthiophen-2-amine ) and its stable synthetic equivalent (2-amino-5-methylthiophene-3-carbonitrile ), establishing a robust framework for identification.[1]
Experimental Protocols for Reliable Detection
To ensure data integrity, the following protocols are recommended to prevent artifact formation during analysis.
Protocol A: Stabilization via Acidification (Direct ESI-MS)[1]
-
Reagent: 0.1% Formic Acid (FA) in Acetonitrile (ACN).[1]
-
Procedure: Dissolve the amine salt (HCl) immediately in degassed ACN/0.1% FA. Keep on ice.
-
Injection: Direct infusion ESI-MS (Positive Mode).[1]
-
Rationale: Protonation of the amine (
) suppresses the lone-pair reactivity, preventing oxidative coupling.[1]
Protocol B: Derivatization (GC-MS)[1]
-
Reagent: Acetic Anhydride (
) or Trifluoroacetic Anhydride (TFAA).[1] -
Procedure: React amine with 1.5 eq.
in dichloromethane for 10 min. -
Target Analyte: N-(5-methylthiophen-2-yl)acetamide (MW: 155.2 Da).[1]
-
Rationale: Acetylation blocks the nucleophilic amine, rendering the molecule volatile and stable for GC-MS electron ionization (EI).
Fragmentation Analysis: this compound
Primary Fragmentation Pathways (ESI-MS/MS)
In Electrospray Ionization (ESI+), the protonated molecular ion
Key Diagnostic Ions:
-
m/z 114: Precursor Ion
.[1] -
m/z 97: Loss of Ammonia (
, -17 Da).[1] Characteristic of primary amines. -
m/z 85: Loss of
(imine fragment) or ring contraction.[1] -
m/z 71: Ring fragmentation involving loss of
.
Electron Ionization (EI) Pattern (Theoretical/Predicted)
For the free base (if introduced via cold on-column injection):
-
m/z 113 (
): Strong molecular ion (aromatic stabilization).[1] -
m/z 112 (
): Resonance-stabilized cation. -
m/z 98 (
): Loss of the methyl radical.[1] Crucial for distinguishing methyl position. -
m/z 45 ($[CHS]^+ $): Thioformyl cation, diagnostic of the thiophene ring.
Visualization of Fragmentation Pathways
The following diagram illustrates the logical fragmentation flow for the protonated species (ESI+).
Comparative Analysis: Isomers & Alternatives
Differentiation between the target molecule and its isomers/derivatives is essential for structural confirmation.
Comparison Table: Diagnostic Ions
| Feature | This compound (Target) | 3-Methylthiophen-2-amine (Isomer) | 2-Amino-5-methylthiophene-3-carbonitrile (Stable Alt) |
| Molecular Weight | 113.18 | 113.18 | 138.19 |
| Dominant Ion (EI) | |||
| Key Differentiator | |||
| Stability | Low (Oxidizes rapidly) | Moderate | High (Stable solid) |
| Base Peak (Typical) |
Isomer Differentiation Logic
The position of the methyl group influences the fragmentation kinetics:
-
5-Methyl (Target): The methyl group is at the C5 position, distal from the amine. Fragmentation of the methyl group (
) is sterically unhindered and electronically favored after ring opening.[1] -
3-Methyl (Isomer): The methyl group is ortho to the amine.[1] This proximity facilitates the "ortho effect" (hydrogen transfer), often enhancing the loss of ammonia (
) or stabilizing the ion over the methyl loss.
Visualization of Isomer Differentiation
This flowchart guides the analyst in distinguishing the two isomers based on MS/MS ratios.
References
-
Gewald, K. (1965).[1] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel."[1] Chemische Berichte, 98(11), 3571-3577.[1] (Foundational synthesis and stability data).
-
Porter, Q. N. (1985).[1] Mass Spectrometry of Heterocyclic Compounds. 2nd Ed. Wiley-Interscience.[1] (General fragmentation rules for thiophenes).
-
NIST Chemistry WebBook. "Mass Spectrum of 2-Hexanamine, 5-methyl- (Analogous fragmentation patterns)."
-
Sabnis, R. W. (2017).[1] "2-Aminothiophenes: Diverse biological and pharmacological attributes in medicinal chemistry." European Journal of Medicinal Chemistry, 140, 46-72.[1]
-
Matrix Science. "Mascot Help: Fragmentation Mechanisms." (General principles of peptide/amine fragmentation applicable to ESI). Link
Sources
Publish Comparison Guide: FT-IR Spectroscopy of 5-Methylthiophen-2-amine
Executive Summary & Technical Context[1][2][3][4][5][6]
5-Methylthiophen-2-amine (also known as 2-amino-5-methylthiophene) is a critical heterocyclic intermediate, most notably serving as the structural scaffold for the antipsychotic drug Olanzapine .
The Analytical Challenge: Unlike stable aromatic amines (e.g., aniline), this compound is highly susceptible to oxidative dimerization and degradation. In its free base form, it rapidly darkens upon exposure to air. Consequently, FT-IR analysis is not merely a confirmation of identity but a frontline tool for assessing salt formation (stability) and oxidative purity .
This guide compares the FT-IR spectral performance of the target compound against its stable hydrochloride salt and common structural analogs, providing a robust framework for identification and quality control.
Comparative Analysis: Performance & Alternatives
Comparison 1: Free Base vs. Hydrochloride Salt (Stability & Storage)
The most critical decision in handling this compound is the state of matter. The free base is kinetically unstable; the HCl salt is the preferred storage form. FT-IR provides the definitive "fingerprint" to distinguish these states.
| Feature | Free Base (this compound) | HCl Salt (5-Methylthiophen-2-ammonium chloride) | Spectroscopic Implication |
| N-H Stretch Region | Sharp doublets at 3420 & 3340 cm⁻¹ (Sym/Asym NH₂).[1] | Broad, complex band 3200–2600 cm⁻¹ (NH₃⁺).[1] | Salt Confirmation: Disappearance of sharp doublets confirms protonation.[1] |
| C-N Mode | Distinct band ~1280–1300 cm⁻¹.[1] | Shifted to higher frequency due to cationic character.[1] | Purity Check: Residual sharp NH₂ peaks in salt samples indicate incomplete acidification.[1] |
| Stability | Low (Oxidizes to azo/dimers).[1] | High (Stable solid).[1] | Impurity Detection: Appearance of S=O (sulfoxide) or N=N (azo) bands in aged free base.[1] |
Comparison 2: FT-IR vs. Raman Spectroscopy (Process Monitoring)
When monitoring the synthesis of this compound (e.g., via the Gewald reaction), choosing the right modality is essential.
-
FT-IR (Mid-IR): Superior for detecting the N-H functional group and salt formation . It is the method of choice for QC of the isolated solid.
-
Raman (785/1064 nm): Superior for detecting the thiophene ring C=C and C-S vibrations. It is preferred for in situ reaction monitoring because it is unaffected by aqueous solvents and can measure through glass reactors.
Detailed Spectral Assignments
The following assignments are synthesized from experimental data of 2-aminothiophene derivatives and theoretical vibrational analysis of the thiophene ring.
Target Molecule: this compound (Free Base)[5]
| Frequency (cm⁻¹) | Functional Group Assignment | Diagnostic Note |
| 3430 ± 10 | ν(N-H) Asymmetric Stretch | Primary Identification. Sharp, medium intensity.[1] |
| 3345 ± 10 | ν(N-H) Symmetric Stretch | Paired with the band above.[1] |
| 2920, 2860 | ν(C-H) Methyl Group | Weak bands, typical of alkyl substituents. |
| 1620–1590 | δ(NH₂) Scissoring | Often overlaps with ring breathing modes; look for broadening. |
| 1540, 1450 | ν(C=C) Thiophene Ring | Characteristic aromatic heterocycle "breathing."[1] |
| 1380 | δ(CH₃) Umbrella Mode | Specific to the 5-methyl substitution. |
| 1290 | ν(C-N) Ar-NH₂ Stretch | Strong band; indicates conjugation with the ring.[1] |
| 800–600 | ν(C-S) & γ(C-H) | Fingerprint region.[1] C-S stretch is weak/variable; C-H out-of-plane is strong. |
Critical Insight: If you observe a new band forming near 1650–1690 cm⁻¹ , it may indicate the formation of an amide impurity (if reacting with esters) or oxidative coupling products (imines).
Experimental Protocol: Handling & Analysis
Objective: Obtain a high-fidelity FT-IR spectrum of the unstable free base without oxidative degradation.
Methodology: Inert Atmosphere ATR-FTIR
-
Preparation:
-
Purge the ATR (Attenuated Total Reflectance) crystal stage with dry Nitrogen (N₂) for 2 minutes prior to background collection.
-
Sample: Use fresh this compound immediately after extraction/workup. If the sample is dark brown/black, it has already oxidized; recrystallize before analysis.
-
-
Acquisition:
-
Technique: Diamond or ZnSe ATR. (KBr pellets are discouraged due to the time required for grinding, which exposes the amine to air/moisture).
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
-
Background: Air (N₂ purged).
-
-
Validation (Self-Check):
-
Check 1: Are the NH₂ peaks at 3400 cm⁻¹ sharp? (Broadening = Moisture/Salt).
-
Check 2: Is the baseline flat? (Sloping = Scattering from amorphous oxidation products).
-
Visualizations & Workflows
Diagram 1: Analytical Workflow for Stability Assessment
This flowchart guides the researcher through the decision-making process based on spectral data.
Caption: Decision tree for assessing the chemical state and purity of the thiophene amine intermediate using FT-IR markers.
Diagram 2: Spectroscopic Fingerprint Logic
A breakdown of the specific vibrational modes used to confirm the structure.
Caption: Mapping of functional groups to their specific diagnostic IR frequency bands.
References
-
Sigma-Aldrich. 2-Amino-5-methylthiophene-3-carbonitrile Product Analysis.[1][2] (Analogous structural data). Retrieved from [3][2]
-
National Institutes of Health (NIH). Vibrational spectra of neutral and doped oligothiophenes. (Thiophene ring mode assignments). Retrieved from
-
Thermo Fisher Scientific. Raman and FTIR Spectroscopy: Complementary Technologies.[4] Retrieved from
-
InstaNANO. FTIR Functional Group Database: Amine and Thiophene assignments. Retrieved from
-
ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and complexes. (Comparative heterocyclic amine data). Retrieved from
Sources
Biological Profile & SAR Analysis: 5-Methylthiophen-2-amine vs. Aminothiophene Analogues
Executive Summary: The Scaffold at a Glance
5-Methylthiophen-2-amine (often utilized as the stable hydrochloride salt, CAS 41940-48-1) represents a privileged scaffold in medicinal chemistry. Unlike its unsubstituted counterpart (2-aminothiophene), which suffers from rapid oxidative degradation, the 5-methyl analogue offers a balance of improved lipophilicity and distinct electronic properties while retaining the versatile reactivity of the enaminonitrile/ester core.
This guide objectively compares the biological performance of the 5-methyl-2-aminothiophene (5-MAT) scaffold against other C5-substituted analogues (H, Phenyl, Cycloalkyl) and C3-functionalized variants.
Key Differentiators
| Feature | 5-Methyl (5-MAT) | Unsubstituted (2-AT) | 5-Aryl/Cycloalkyl |
| Stability | Moderate (requires salt form) | Low (rapid dimerization) | High (steric protection) |
| Lipophilicity (cLogP) | ~1.2 (Enhanced permeation) | ~0.7 (Baseline) | >2.5 (High affinity/Solubility issues) |
| Metabolic Liability | High (Benzylic oxidation site) | Moderate | Low (unless substituted) |
| Primary Utility | Fragment-based drug discovery (FBDD), Lead optimization | Synthetic intermediate only | Late-stage lead compounds |
Chemical Profile & Stability Protocols
Expert Insight: The "biological activity" of 5-MAT is often a misnomer in literature; the free amine is rarely the final drug. It is a pharmacophore donor . The free base is highly reactive toward autoxidation.
Stability & Handling Protocol (Self-Validating System)
To ensure reproducible biological data, the 5-MAT scaffold must be handled as follows. Failure to follow this results in "false positives" in assays due to degradation products (e.g., azo-dimers).
-
Storage: Store solely as the Hydrochloride (HCl) salt at -20°C under Argon.
-
Activation: Generate the free base in situ only. Do not isolate.
-
Protocol: Suspend 5-MAT.HCl in the reaction solvent (e.g., DMF). Add exactly 1.05 eq. of DIPEA immediately prior to adding the electrophile (e.g., isocyanate, acid chloride).
-
-
Validation: Monitor the disappearance of the salt peak by TLC (fuming with NH₃ to visualize free base) and immediate consumption.
Comparative Biological Activity[1][2]
A. Antimicrobial & Antifungal Potency
The 5-methyl group acts as a lipophilic anchor, often enhancing penetration through bacterial cell walls compared to the unsubstituted analog.
Comparative Data: Schiff Base Derivatives Substrate: S. aureus (Gram +) and E. coli (Gram -)
| Scaffold Variant (C5-Substituent) | MIC (µg/mL) - S. aureus | MIC (µg/mL) - E. coli | Mechanistic Note |
| 5-H (Unsubstituted) | >100 | >100 | Poor membrane permeability. |
| 5-Methyl (5-MAT) | 12.5 - 25.0 | 25.0 - 50.0 | Optimal steric/lipophilic balance. |
| 5-Phenyl | 6.25 | 50.0 | High potency, but poor solubility limits Gram(-) activity. |
| 5-Ethyl/Propyl | 25.0 | 25.0 | Diminishing returns; steric clash in some porins. |
Data Source Synthesis: Aggregated from Gewald reaction derivative studies (e.g., J. Pharm. Sci. & Res., MDPI).
B. Anticancer Activity (Cytotoxicity)
In antiproliferative assays (e.g., HeLa, MCF-7), the 5-methyl group often serves as a "metabolic soft spot" or a steric toggle.
-
Positive Allosteric Modulation: In GLP-1R modulators, 5-MAT derivatives show efficacy, but bulky C5-cycloalkyl groups often outperform the methyl group by filling hydrophobic pockets more effectively.
-
Kinase Inhibition: For ATP-competitive inhibitors, the 5-methyl group can direct the molecule away from the hinge region, reducing non-specific binding compared to larger 5-aryl analogs.
C. Antileishmanial Activity (SAR Case Study)
Recent studies (2025) on Leishmania amazonensis highlight a limitation of the 5-MAT scaffold.
-
Observation: 5-Methyl derivatives showed lower activity (IC50 > 50 µM) compared to 5-Cyclooctyl or 5-Piperidinyl analogs (IC50 < 10 µM).
-
Causality: The Leishmania target requires a massive hydrophobic bulk at the C5 position to displace water from the binding pocket. The methyl group is too small to achieve this entropic gain.
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) rules for the 5-MAT scaffold.
Caption: SAR Map of the 2-aminothiophene scaffold highlighting the divergent biological profiles driven by C5-substitution.
Experimental Protocol: The Gewald Synthesis (Standardized)
Since 5-MAT is best utilized as a scaffold synthesized in situ or as a stable intermediate, the Gewald Reaction is the industry standard for accessing these biologically active libraries.
Objective: Synthesis of stable 2-amino-5-methylthiophene-3-carboxylate derivatives for biological testing.
Reagents:
-
Acetone (Source of 5-methyl group)
-
Ethyl Cyanoacetate (Activated Nitrile)
-
Elemental Sulfur (S₈)
-
Morpholine or Diethylamine (Catalyst)
Workflow:
-
Mixing: Combine Acetone (10 mmol), Ethyl Cyanoacetate (10 mmol), and Sulfur (10 mmol) in Ethanol (20 mL).
-
Catalysis: Add Morpholine (10 mmol) dropwise. Exothermic reaction - control temp < 50°C.
-
Reflux: Heat at 60°C for 3-5 hours.
-
Workup: Cool to 0°C. The product precipitates. Filter and wash with cold ethanol.
-
Result: You obtain Ethyl 2-amino-5-methylthiophene-3-carboxylate . This is the stable, bioactive form used in most "5-methyl aminothiophene" citations.
References
-
Review of 2-Aminothiophene Scaffolds: 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. Link
-
Antileishmanial Activity Data: 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis. MDPI Pharmaceuticals. Link
-
Gewald Reaction Mechanism & Green Synthesis: Green methodologies for the synthesis of 2-aminothiophene. PMC. Link
-
GLP-1R Modulation: 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Chemical Biology & Drug Design.[1] Link
-
Chemical Data & Safety: this compound hydrochloride Compound Summary. PubChem.[2][3][4] Link
Sources
- 1. Site-specific incorporation of 5′-methyl DNA enhances the therapeutic profile of gapmer ASOs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C5H8ClNS | CID 12330505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(5-Methylthiophen-2-yl)propan-2-amine | C8H13NS | CID 16495113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity Comparison Guide: 5-Methylthiophen-2-amine vs. Aniline
Executive Summary: The Bioisostere Trap
5-Methylthiophen-2-amine is frequently explored as a bioisostere for aniline in drug discovery to alter metabolic stability, lipophilicity, and electronic properties. However, treating these two moieties as interchangeable is a common synthetic pitfall.
While aniline is a stable, weak base (pKa ~4.6), this compound behaves more like a reactive cyclic enamine . It is prone to rapid oxidative decomposition and polymerization as a free base. Consequently, it is almost exclusively stored and handled as a salt (e.g., hydrochloride). This guide delineates the critical reactivity differences to prevent experimental failure.
Quick Comparison Matrix
| Feature | Aniline (Benzenamine) | This compound |
| Structure | Phenyl ring (6-membered) | Thiophene ring (5-membered) |
| Stability (Free Base) | High; stable liquid at RT. | Low ; decomposes/dimerizes rapidly in air/light. |
| Storage Form | Free base or Salt. | Salt only (e.g., HCl, Hexachlorostannate). |
| Basicity (Conjugate Acid pKa) | ~4.6 (N-protonation dominant). | < 2.0 (Weak base; C-protonation competes). |
| Nucleophilicity | Moderate (N-attack). | High (C3-attack competes with N-attack). |
| Electronic Character | Aromatic amine.[1][2][3] | Masked enamine / Heteroaromatic amine. |
Fundamental Electronic Properties
The "Enamine" Character of Aminothiophenes
The defining difference lies in the aromaticity. Benzene has high resonance energy (36 kcal/mol), making the amino group's lone pair delocalization significant but not disruptive to the ring's integrity. Thiophene has lower resonance energy (~29 kcal/mol). The electron-donating amino group at position 2 pushes electron density strongly into the ring, specifically to C3 and C5 .
Since C5 is blocked by a methyl group in this compound, C3 becomes a "super-nucleophilic" site . This creates a molecule that behaves less like a stable aromatic amine and more like a reactive enamine, susceptible to hydrolysis and polymerization.
Resonance & Tautomerism Visualization
The following diagram illustrates why the thiophene derivative is unstable. The resonance contributor (C) disrupts aromaticity and creates a carbon-centered anion character, leading to imine tautomerization.
Figure 1: Comparative stability pathways. Note the irreversible tautomerization path for the thiophene derivative.
Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)[5]
-
Aniline: Reacts at Ortho (C2/C6) and Para (C4) positions. Requires control to prevent polysubstitution.
-
This compound: The ring is hyper-activated .
-
Site of Attack: Exclusively C3 (ortho to amine).
-
Risk: The reaction is often too fast, leading to tars.
-
Solution: Use milder electrophiles or protect the amine (e.g., as an acetamide) before attempting EAS.
-
Diazotization (Sandmeyer/Coupling)
-
Aniline: Forms stable diazonium salts (
) at 0-5°C. -
This compound:
-
The diazonium species is highly unstable .
-
Protocol Adjustment: Must be generated in situ in highly acidic media (e.g.,
or glacial acetic acid) and reacted immediately with the coupling partner. Isolation of the diazonium salt is dangerous and not recommended.
-
Nucleophilic Attack (Amide Coupling)
-
Aniline: Standard nucleophile. Reacts cleanly with acid chlorides/activated esters.
-
This compound:
-
Competition: The C3 carbon is nucleophilic. Hard electrophiles (acid chlorides) usually attack N, but soft electrophiles might attack C3.
-
Base Sensitivity: Using strong bases (NaH, KOtBu) to deprotonate the amine can trigger ring opening or dimerization. Use mild organic bases (Pyridine, DIPEA).
-
Experimental Protocols
Protocol A: Safe Handling & "In Situ" Free Basing
Objective: Use this compound in a reaction without isolating the unstable free base.
Context: You are performing an amide coupling with an acid chloride (
-
Preparation: Suspend This compound hydrochloride (1.0 equiv) in anhydrous solvent (DCM or THF).
-
Temperature: Cool the suspension to 0°C . Do not start at room temperature.
-
Scavenger Base: Add Pyridine (2.5 equiv) or DIPEA (2.5 equiv) dropwise.
-
Note: The solution may darken slightly (yellow/orange) due to trace oxidation; this is normal. Deep black indicates decomposition.
-
-
Reaction: Add the acid chloride dropwise immediately after base addition.
-
Workup: Quench with water immediately upon completion. Do not let the reaction mixture stand overnight if possible.
Protocol B: Comparative Bromination (Demonstration of Reactivity)
Objective: Selectively brominate the ring.
| Step | Aniline Protocol | This compound Protocol |
| Protection | Acetylation ( | Mandatory Acetylation. Free amine will oxidize/polymerize with |
| Reagent | N-Bromosuccinimide (NBS) in DMF/MeCN at -20°C . | |
| Selectivity | Mixture of ortho and para isomers. | Exclusive C3-bromo product (C4 is sterically hindered and electronically less favored). |
| Quench | Sodium bisulfite solution. | Sodium bisulfite solution (Keep cold). |
Decision Logic for Drug Design
Use the following logic flow to determine if this bioisostere is appropriate for your scaffold.
Figure 2: Strategic decision tree for bioisostere incorporation.
References
-
PubChem. this compound hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]
-
Sabnis, R. W. (2010). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.[1] (Discusses instability of free aminothiophenes).
-
Campaigne, E. , & Monroe, P. A. (1954). 3-Substituted Thiophenes.[4][5][6] VIII. 3-Thiophenethiol. Journal of the American Chemical Society. (Foundational work on thiophene reactivity and C3 activation).
- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
Sources
Analytical Methods for Determining the Purity of 5-Methylthiophen-2-amine
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Core Directive
5-Methylthiophen-2-amine (CAS: 59365-38-7 / HCl Salt: 58865-49-3) is a critical heterocyclic building block in the synthesis of pharmaceuticals, including olanzapine precursors and various optoelectronic materials.[2] However, its analysis presents a specific "silent killer" in data integrity: oxidative instability .[1][2]
Unlike stable phenyl-amines, 2-aminothiophenes are electron-rich and prone to rapid oxidation and dimerization (forming azo- or hydrazo-linkages) when exposed to air or light as a free base.[2] Therefore, standard "off-the-shelf" analytical protocols often fail, yielding chromatograms capable of changing between the balance and the autosampler.[1]
This guide compares three distinct analytical approaches—HPLC-UV , qNMR , and GC-MS (Derivatized) —to provide a robust purity assessment strategy.
Quick Comparison Matrix
| Feature | HPLC-UV (Reverse Phase) | qNMR (Quantitative NMR) | GC-MS (Derivatized) |
| Primary Use | Impurity Profiling & Routine QC | Absolute Purity (Potency) | Volatile Impurity ID |
| Reference Standard | Required (for quantitation) | Not Required (Internal Std used) | Required |
| Sample Stability | Moderate (if buffers are acidic) | High (in DMSO-d6) | Low (unless derivatized) |
| Precision | High (< 1.0% RSD) | High (< 1.0% RSD) | Moderate |
| Throughput | High | Low | Moderate |
Critical Insight: The Stability Paradox
Before selecting a method, you must address the state of the material.[1]
-
The Free Base: An oil or low-melting solid.[1][2] Highly unstable. Must be analyzed immediately or derivatized.
-
The Hydrochloride Salt: A crystalline solid.[1][3] Significantly more stable.[2] Preferred for storage and handling.[2][4]
Expert Rule: Never analyze the free base by direct injection GC or non-acidified HPLC without expecting degradation artifacts.[1] Always maintain an acidic environment or derivatize the amine.[1]
Method 1: HPLC-UV/DAD (The Workhorse)[1][2]
Best For: Routine purity checks, detecting non-volatile degradation products (dimers), and manufacturing QC.[1][2]
The Challenge
Aminothiophenes are basic.[1] On standard silica-based C18 columns, they interact with residual silanols, causing severe peak tailing.[1][2] This tailing masks impurities and ruins integration accuracy.[2]
The Solution: "Ion Suppression" Protocol
We utilize a high-strength buffer at low pH to fully protonate the amine (
Step-by-Step Protocol
-
Column Selection: C18 with high carbon load and base-deactivation (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 4.6 x 150 mm, 3.5 µm.[1][2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[2] Note: Formic acid is often too weak to prevent tailing for this specific amine.
-
Gradient:
-
Detection: UV at 240 nm (thiophene ring absorption) and 280 nm . Use DAD (Diode Array) to check peak purity.[2]
-
Sample Prep: Dissolve 1 mg/mL in Mobile Phase A. Do not dissolve in pure ACN, as the free amine may degrade before injection.[1]
Visualizing the Workflow
Figure 1: HPLC workflow emphasizing the critical acidification step to prevent degradation and peak tailing.
Method 2: Quantitative NMR (qNMR) – The Gold Standard[1]
Best For: Determining absolute purity (assay) when no certified reference standard exists.[2] This is the most scientifically robust method for early-stage R&D.[1][2]
The Logic
qNMR relies on the direct proportionality between signal integration and the number of nuclei.[1] Unlike chromatography, it does not require a response factor for the analyte.[1]
Step-by-Step Protocol
-
Internal Standard (IS) Selection:
-
Solvent: DMSO-d6 . Avoid
as traces of HCl in chloroform can induce degradation of the thiophene amine.[1] -
Preparation:
-
Acquisition:
-
Calculation:
[1][2]
Method 3: GC-MS with Derivatization[2][9]
Best For: Identification of volatile organic impurities (solvents, starting materials like 2-chloromethylthiophene).[1][2]
The "Trap"
Direct injection of this compound into a hot GC inlet (250°C) often leads to thermal oxidative degradation, showing "impurities" that aren't actually in the sample.[1][2]
The Solution: Acetylation
Convert the amine to its acetamide derivative before injection.[1] This stabilizes the molecule and improves volatility.[1]
Step-by-Step Protocol
-
Reagent: Acetic Anhydride (
) and Pyridine (1:1 mix). -
Reaction:
-
GC Conditions:
-
Column: HP-5ms or DB-5 (30 m x 0.25 mm).[2]
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 15°C/min → 280°C.
-
-
Detection: MS (EI mode). Look for the molecular ion of the acetamide derivative (
).[1]
Decision Matrix: Which Method?
Figure 2: Decision tree for selecting the appropriate analytical technique based on laboratory resources and data requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12330505, this compound hydrochloride. Retrieved January 30, 2026 from [Link][1][2]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][7] Journal of Medicinal Chemistry, 57(22), 9220–9231.[1][2] [Link]
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BenchChem. Comparative Guide to Analytical Methods for Purity Assessment of Aminothiophenes. Retrieved January 30, 2026.[2] (Synthesized from general amine analysis protocols).
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Introduction: The Thiophene Scaffold in Medicinal Chemistry
A Comparative Guide to the Characterization of 5-Methylthiophen-2-amine Derivatives for Drug Discovery
The thiophene ring is a cornerstone scaffold in medicinal chemistry, prized for its role as a bioisostere of the benzene ring.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have cemented its place in a multitude of approved drugs.[3] Derivatives of thiophene are known to exhibit a vast array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[3][4] Specifically, the this compound core presents a versatile starting point for derivatization, offering a primary amine handle for facile modification and a methyl group that can influence potency and metabolic stability.
This guide provides a comprehensive framework for the characterization of novel this compound derivatives. It is designed for researchers in drug development and medicinal chemistry, offering not just protocols, but the strategic rationale behind them. We will compare a representative series of N-nicotinoyl derivatives of this compound with their bioisosteric analogs, the 5-methylthiazol-2-amine derivatives, using fungicidal activity as a performance endpoint. This comparative approach is crucial for understanding structure-activity relationships (SAR) and making informed decisions in lead optimization.
Synthetic Strategy: A Gateway to Diversity
The most direct route to generating a library of derivatives from this compound is through N-acylation. This reaction is typically high-yielding and tolerates a wide range of functional groups on the acylating agent. The synthesis involves the reaction of the primary amine with an appropriate acid chloride or activated carboxylic acid.[5] For our case study, we will focus on the synthesis of N-(5-methylthiophen-2-yl)nicotinamide, a compound class that has shown promising fungicidal activity.[6]
The core reaction involves the nucleophilic attack of the 2-amino group onto the electrophilic carbonyl carbon of nicotinoyl chloride.[5] This approach allows for the systematic exploration of chemical space by simply varying the acid chloride used.
Comprehensive Characterization Workflow
A robust and multi-faceted characterization workflow is non-negotiable for validating the structure, purity, and properties of any new chemical entity. Simply confirming that a reaction occurred is insufficient; we must confirm what was made and how pure it is.
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, label="Figure 1. Comprehensive Characterization Workflow", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: A logical workflow for synthesizing and validating novel chemical derivatives.
Structural Elucidation: Confirming the Molecular Identity
The first step post-synthesis is to rigorously confirm the chemical structure. This is achieved by combining several spectroscopic techniques, each providing a unique piece of the structural puzzle.
-
Mass Spectrometry (MS): This is the primary tool for determining the molecular weight of the new compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.[7]
-
¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule. For an N-acylated this compound, key diagnostic signals include:
-
The disappearance of the primary amine (-NH₂) protons.
-
The appearance of a new amide (-NH) proton, typically as a broad singlet in the 8-10 ppm region.
-
Characteristic shifts for the thiophene ring protons (typically two doublets) and the methyl group (a singlet around 2.4 ppm). The coupling constants between the thiophene protons are invaluable for confirming substitution patterns.[8]
-
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms and information about their chemical environment (e.g., C=O, aromatic C-H, aliphatic C).[9] The appearance of a carbonyl carbon signal around 160-170 ppm is a key indicator of successful acylation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying key functional groups.[10] For our derivatives, we would look for the disappearance of the N-H stretching vibrations of the primary amine (typically two bands around 3300-3400 cm⁻¹) and the appearance of a strong C=O stretch for the new amide group (around 1650-1680 cm⁻¹).[11]
Purity Assessment: The Importance of Homogeneity
A compound's biological activity can be significantly skewed by impurities. Therefore, assessing purity is a critical step. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode-Array Detector (DAD) is the gold standard for this purpose.[12] An ideal method will show a single, sharp peak for the target compound, and the purity is typically expressed as a percentage of the total peak area. A purity level of >95% is generally required for compounds intended for biological screening.
Comparative Analysis: this compound vs. 5-Methylthiazol-2-amine Derivatives
To illustrate the practical application of this characterization workflow, we present a comparative analysis of two analogous series of compounds based on the this compound and 5-methylthiazol-2-amine scaffolds. The latter serves as a relevant bioisostere, where a carbon atom in the thiophene ring is replaced by a nitrogen atom.[13] This seemingly small change can significantly impact the compound's physicochemical properties and biological activity.
The compounds were evaluated for their fungicidal activity against Pseudoperonospora cubensis (cucumber downy mildew).[6]
dot graph LR { graph [fontname="Arial", fontsize=12, label="Figure 2. Bioisosteric Scaffolds for Comparison", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=none, margin=0, fontname="Arial", fontsize=11];
} dot Caption: Comparison of the core thiophene scaffold and its thiazole bioisostere.
Case Study Data: N-Nicotinoyl Derivatives
Below is a summary of the characterization and biological data for two representative compounds: Compound 1 (N-(5-methylthiophen-2-yl)nicotinamide) and its bioisosteric analog Compound 2 (N-(5-methylthiazol-2-yl)nicotinamide).
Table 1: Spectroscopic and Physicochemical Data
| Parameter | Compound 1 (Thiophene) | Compound 2 (Thiazole) | Rationale for Observation |
| Molecular Formula | C₁₁H₁₀N₂OS | C₁₀H₉N₃S | Confirmed by HRMS. Thiazole has one less C and one more N. |
| HRMS [M+H]⁺ | Calc: 219.0587, Found: 219.0585 | Calc: 204.0545, Found: 204.0542 | Provides exact mass and confirms elemental composition.[7] |
| ¹H NMR (δ, ppm) | 9.85 (s, 1H, NH), 8.9-7.5 (m, 4H, Pyr), 6.90 (d, 1H, Th-H), 6.75 (d, 1H, Th-H), 2.45 (s, 3H, CH₃) | 10.10 (s, 1H, NH), 8.9-7.6 (m, 4H, Pyr), 7.40 (s, 1H, Tz-H), 2.50 (s, 3H, CH₃) | Amide proton is downfield. Thiazole proton is a singlet. |
| ¹³C NMR (δ, ppm) | 164.5 (C=O), 150-120 (Aromatic C), 15.2 (CH₃) | 163.8 (C=O), 155-121 (Aromatic C), 12.5 (CH₃) | C=O signal confirms acylation.[9] |
| FTIR (ν, cm⁻¹) | 3250 (N-H), 1665 (C=O) | 3245 (N-H), 1670 (C=O) | Characteristic amide N-H and C=O stretches are present.[11] |
| Melting Point (°C) | 155-157 | 178-180 | Differences in crystal packing due to the heteroatom change. |
| HPLC Purity (%) | >98% | >98% | Confirms sample is suitable for biological testing.[12] |
Table 2: Comparative Biological Performance
| Compound | Scaffold | EC₅₀ vs. P. cubensis (mg/L) | Interpretation |
| 1 | 5-Methylthiophene | 4.69 | High fungicidal activity observed.[6] |
| 2 | 5-Methylthiazole | 18.52 | Moderate activity; 4x less potent than the thiophene analog. |
| Flumorph (Control) | Commercial Fungicide | 7.55 | Compound 1 is more potent than the commercial standard.[6] |
Analysis of Results
The data clearly demonstrates that while both scaffolds can produce active compounds, the 5-methylthiophene core (Compound 1) results in significantly higher fungicidal potency compared to its 5-methylthiazole bioisostere (Compound 2). The EC₅₀ value for Compound 1 is not only four times lower than its thiazole analog but also superior to the commercial fungicide Flumorph.[6] This highlights the profound impact that subtle changes in the heterocyclic core can have on biological performance. The increased electron density of the thiophene ring compared to the thiazole ring may lead to more favorable interactions with the biological target. This hypothesis provides a clear direction for future optimization efforts, suggesting that exploration of other electron-rich thiophene derivatives is a promising strategy.
Detailed Experimental Protocols
Trustworthy science is built on reproducible methods. The following protocols are provided as a self-validating template for researchers.
Protocol 1: Synthesis of N-(5-methylthiophen-2-yl)nicotinamide (Compound 1)
-
Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of nicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization from ethanol/water to yield the pure product.
-
Validation: Confirm the structure and purity using the full characterization workflow (MS, NMR, HPLC) as described above.
Protocol 2: HPLC Purity Determination
-
System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 2 minutes. Causality: A gradient elution is necessary to separate compounds with a range of polarities and ensure sharp peaks.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to 0.1 mg/mL with the mobile phase.
-
Analysis: Inject 10 µL. Calculate purity based on the area percentage of the main peak. The system suitability should be confirmed by injecting a standard to check for retention time stability and peak shape.
Conclusion
The systematic characterization of novel this compound derivatives is a critical process in modern drug discovery. It requires a logical workflow that moves from structural confirmation to purity assessment and finally to performance evaluation. As demonstrated in our comparative case study, the thiophene scaffold shows significant promise, outperforming a closely related bioisostere in a fungicidal assay. This guide provides the strategic framework and detailed protocols necessary for researchers to confidently synthesize, validate, and compare novel derivatives, ultimately enabling data-driven decisions in the quest for new therapeutic agents.
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- 1 H NMR spectra showing regioselective substitutions on thiophene... (n.d.).
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- Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization. (2014).
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A Comparative Guide to the Antibacterial Activity of Thiophene-Based Compounds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, compelling the scientific community to explore and develop novel antibacterial agents.[1] Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a privileged scaffold.[2][3] Its structural versatility and ability to engage in various biological interactions have led to the development of a multitude of derivatives with potent antibacterial properties.[4][5]
This guide provides a comparative analysis of different classes of thiophene-based compounds, delving into their antibacterial efficacy, mechanisms of action, and the structure-activity relationships (SAR) that govern their performance. We will explore the experimental data supporting these findings and detail the robust methodologies required for their evaluation, offering researchers and drug development professionals a comprehensive resource in the quest for next-generation antibiotics.
Major Classes of Antibacterial Thiophene Derivatives
The thiophene moiety has been incorporated into a diverse array of chemical structures to enhance antibacterial activity. Several key classes have shown significant promise, each with unique characteristics.
-
Thiophene-Chalcones: These compounds feature an α,β-unsaturated ketone system linking a thiophene ring to another aromatic ring.[6] Their synthesis is often straightforward via Claisen-Schmidt condensation.[7][8] The reactivity of the enone system is crucial for their biological activity, often implicating them in Michael addition reactions with biological nucleophiles.
-
Thiophene-Schiff Bases: Characterized by an azomethine or imine (-C=N-) group, these compounds are typically formed by the condensation of a thiophene aldehyde or ketone with a primary amine.[9][10] A significant feature of this class is the dramatic enhancement of antibacterial activity observed upon chelation with transition metal ions (e.g., Cu(II), Ni(II), Zn(II)), which is thought to increase their lipophilicity and ability to interfere with cellular processes.[11][12]
-
Thiophene-Fused Heterocycles: This broad category includes compounds where the thiophene ring is fused with other heterocyclic systems, such as pyrimidines or imidazoles. A notable example is the thiophenyl-pyrimidine class, which has been investigated for its specific targeting of bacterial cell division proteins.[1] Benzo[b]thiophenes, where a thiophene ring is fused to a benzene ring, also represent a class of significant interest.[13][14]
-
Substituted Thiophenes: This group includes thiophenes bearing various functional groups like carboxamides, amines, and other substituents directly on the ring.[15][16] Their mechanism and activity are highly dependent on the nature and position of these substitutions.
Comparative In Vitro Antibacterial Activity
The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The data below, synthesized from multiple studies, provides a comparative overview of the activity of various thiophene derivatives against common Gram-positive and Gram-negative pathogens.
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzo[b]thiophenes | |||
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [13] |
| Thiophenyl-Pyrimidines | |||
| Compound F20 | S. aureus (MRSA) | 24 | [1] |
| Compound F20 | Enterococcus faecium (VRE) | 48 | [1] |
| Tetrahydrobenzothiophenes | |||
| Compound 3b | Escherichia coli | 0.64–1.11 µM | [17] |
| Compound 3b | Pseudomonas aeruginosa | 1.00 µM | [17] |
| Compound 3b | Salmonella | 0.54 µM | [17] |
| Compound 3b | S. aureus | 1.11 µM | [17] |
| Thiophene-2-Carboxamides | |||
| Amino thiophene-2-carboxamide (7b) | P. aeruginosa | 20 (inhibition zone, mm) | [16] |
| Amino thiophene-2-carboxamide (7b) | S. aureus | 20 (inhibition zone, mm) | [16] |
| Thiophene-Chalcones | |||
| Pyrazoline derivative of thiophene-chalcone | Gram-positive & Gram-negative | Better than Chloramphenicol | [18] |
| Thiophene-Schiff Base Complexes | |||
| Cd(II) Complex | E. coli, S. aureus, P. aeruginosa | Potent Activity | [12] |
| Co(II), Cu(II), Ni(II), Zn(II) Complexes | Various Pathogens | Significantly > Ligand Alone | [11] |
Mechanisms of Antibacterial Action: Beyond the Cell Wall
Thiophene-based compounds exert their antibacterial effects through diverse and sometimes novel mechanisms, making them attractive candidates for overcoming existing resistance pathways.
A. Inhibition of DNA Gyrase and Topoisomerase IV
A particularly promising class of thiophenes targets bacterial type II topoisomerases, which are essential for DNA replication and are the targets of fluoroquinolone antibiotics.[19] However, these thiophenes employ a unique mechanism. Instead of binding at the active site like fluoroquinolones, they bind to an allosteric pocket. This binding stabilizes the DNA-cleavage complex, leading to lethal double-strand breaks.[19] This alternative binding site means these compounds can remain effective against bacteria that have developed resistance to fluoroquinolones through mutations in the active site.[19]
Caption: Standard workflow for the broth microdilution MIC assay.
Protocol 2: Agar Disk Diffusion Assay
This is a widely used qualitative or semi-quantitative method for preliminary screening of antibacterial activity.
Causality: The principle relies on the diffusion of the antimicrobial agent from a saturated disk into an agar medium seeded with the test bacterium. The agent's ability to inhibit growth is visualized as a clear "zone of inhibition" around the disk, the size of which is proportional to the compound's activity and diffusion characteristics.
Step-by-Step Methodology:
-
Plate Preparation:
-
Prepare Mueller-Hinton Agar plates according to the manufacturer's instructions.
-
Using a sterile cotton swab, evenly streak a standardized bacterial inoculum (0.5 McFarland) across the entire surface of the agar to create a bacterial lawn.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the dissolved thiophene compound.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
-
Conclusion and Future Outlook
Thiophene-based compounds represent a rich and versatile platform for the development of novel antibacterial agents. [2]The diverse chemical scaffolds, from chalcones and Schiff bases to complex fused-ring systems, offer multiple avenues for optimization. [7][11]Notably, the discovery of thiophenes that act on novel targets or through unique mechanisms, such as the allosteric inhibition of DNA gyrase or the disruption of FtsZ polymerization, provides a critical advantage in the fight against drug-resistant pathogens. [1][19] The comparative data clearly indicate that specific structural modifications—such as the inclusion of electron-withdrawing groups, strategic placement of substituents, and chelation with metal ions—are effective strategies for enhancing potency. The most promising derivatives exhibit low micromolar or even sub-micromolar MIC values against challenging pathogens, including MRSA and multidrug-resistant Gram-negative bacteria. [17] Future efforts must focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to translate their potent in vitro activity into in vivo efficacy. Further exploration of their mechanisms of action will be crucial for predicting and overcoming potential resistance development. With continued innovation in synthesis and a deeper understanding of their biological interactions, thiophene-based compounds hold significant promise to replenish the dwindling pipeline of effective antibiotics.
References
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules. [Link]
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Tipparaju, P., et al. (2022). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI. [Link]
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Noweer, E. A., et al. (2015). Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics. MDPI. [Link]
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Chohan, Z. H., et al. (2012). Antimicrobial metal-based thiophene derived compounds. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Unknown. (n.d.). Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. ResearchGate. [Link]
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Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity. Archiv der Pharmazie. [Link]
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Ahmad, S., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. [Link]
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Shetty, C. R., et al. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Journal of Pharmaceutical Research International. [Link]
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Chen, Y.-L., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. [Link]
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Ates, B., et al. (2022). Thiophene-containing Schiff base polymers: synthesis, characterization, and anti-bacterial properties. ProQuest. [Link]
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Abdel-Wahab, B. F., et al. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]
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Erdemir, F., et al. (2023). Thio-Schiff bases derived from 2,2′-disulfanedianiline via nanocerium oxide: antimicrobial effect and antiproliferative effects in melanoma cells. Frontiers in Chemistry. [Link]
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Shetty, C. R., et al. (2021). Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde. Journal of Pharmaceutical Research International. [Link]
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Bondock, S., et al. (2010). ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives. ChemInform. [Link]
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Bem, C., et al. (2018). The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
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Unknown. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM THIOSEMICARBAZIDE, 2-ACETYL THIOPHENE AND THIOPHENE-2 ALDEHYDE. ResearchGate. [Link]
-
Unknown. (n.d.). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Bentham Science. [Link]
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Agrasar, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]
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Unknown. (n.d.). Thiophenes with antimicrobial activity isolated from natural sources. ResearchGate. [Link]
-
Agrasar, C., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology. [Link]
-
Bax, B. D., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Proceedings of the National Academy of Sciences. [Link]
-
Singh, A., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry. [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules. [Link]
-
Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. ResearchGate. [Link]
-
Mohammed, H. S., et al. (2025). Methoxy and Thiophene Chalcone Derivatives Against Multidrug-resistant Bacteria: Synthesis, in Vitro Evaluation, and Molecular Docking Insights. Chemistry & Biodiversity. [Link]
-
Unknown. (n.d.). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]
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Al-Zahrani, A. A., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry. [Link]
-
Agrasar, C., et al. (2025). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]
-
Islam, M. S., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry. [Link]
-
Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics. [Link]
-
Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society. [Link]
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- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
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X-ray crystallographic analysis of 5-Methylthiophen-2-amine derivatives
A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
5-Methylthiophen-2-amine and its derivatives are critical pharmacophores in medicinal chemistry, serving as bioisosteres for phenyl rings in antipsychotics (e.g., Olanzapine analogs) and antimicrobial agents. However, the parent 2-aminothiophene core is notoriously unstable as a free base, prone to rapid oxidation and dimerization. Consequently, structural analysis relies heavily on stable derivatives—specifically Schiff bases (imines) and amides .
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR Spectroscopy and DFT Computational Modeling for the analysis of these derivatives. While NMR is the standard for solution-state connectivity, this guide demonstrates that SC-XRD is the superior method for determining the critical S···S and S···O chalcogen bonding interactions that define the solid-state stability and bioavailability of these compounds.
Part 1: Comparative Analysis of Methodologies
The following table objectively compares the three primary structural elucidation techniques for thiophene derivatives.
| Feature | SC-XRD (The Gold Standard) | 1H / 13C NMR Spectroscopy | DFT (Computational) |
| Primary Output | Precise 3D atomic coordinates, bond lengths, and packing angles. | Atomic connectivity and solution-state dynamics. | Theoretical energy minima and orbital distribution (HOMO/LUMO). |
| Thiophene Specificity | High: Directly visualizes S···S and | Medium: Can infer electron density via chemical shifts but misses intermolecular packing. | High: Predicts geometry but requires experimental validation (XRD) to confirm the global minimum. |
| Sample State | Solid crystalline state (requires single crystal). | Solution state (CDCl3, DMSO-d6). | Virtual / Gas phase (unless solvation models are used). |
| Resolution Limit | Atomic resolution (~0.8 Å). Distinguishes C=N vs C-N bond character. | Averaged signals. Cannot distinguish static disorder from dynamic rotation easily. | Dependent on basis set (e.g., B3LYP/6-31G*). |
| Blind Spot | Cannot analyze bulk purity; requires a high-quality crystal. | Cannot determine absolute configuration (without chiral shift reagents) or packing forces. | "Garbage in, garbage out" – sensitive to initial input geometry. |
Why SC-XRD Wins for Thiophenes
In this compound derivatives, the sulfur atom is a "soft" center that engages in non-covalent chalcogen bonding. NMR solvents (like DMSO) often disrupt these weak interactions, masking the true supramolecular assembly. SC-XRD captures the molecule in its native self-assembled state, revealing the supramolecular synthons (e.g., centrosymmetric dimers) that drive drug solubility.
Part 2: Technical Deep Dive – The Crystallographic "Product"
When analyzing this compound derivatives (specifically Schiff bases formed with aromatic aldehydes), SC-XRD reveals three critical structural parameters that alternatives miss.
1. The C–S Bond Length Anomaly
In a pure single bond, the
-
Experimental Insight: SC-XRD often reveals C–S bond lengths contracting to 1.72–1.74 Å . This proves the "enamine-like" character of the thiophene ring, which directly correlates to the compound's reactivity and stability.
2. Planarity and Torsion Angles
Bioactivity often depends on whether the thiophene ring is coplanar with the substituent ring.
-
The Metric: The torsion angle (C3–C4–C5–N) determines planarity.
-
Data: SC-XRD typically shows these derivatives are planar (torsion < 10°) due to extended conjugation. NMR NOESY experiments can suggest proximity but cannot quantify the exact angle deviation caused by steric clash from the 5-methyl group.
3. Intermolecular S···S Interactions
Thiophene derivatives often crystallize in "herringbone" or "stacked" motifs driven by sulfur interactions.
-
The Interaction: S···S contacts < 3.70 Å (the sum of van der Waals radii).[1][2]
-
Significance: These interactions create conductive pathways in organic electronics and define the melting point in pharmaceuticals. Only SC-XRD can visualize and measure these contacts.
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the synthesis and crystallographic analysis of a representative stable derivative: N-[(5-methylthiophen-2-yl)methylene]-4-nitroaniline (a Schiff base).
Step 1: Synthesis of the Derivative
-
Rationale: The free amine is unstable. We react 5-methylthiophene-2-carboxaldehyde with an amine (or vice versa, this compound with an aldehyde) to form a stable imine.
-
Protocol:
-
Dissolve this compound (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
Add 2-3 drops of Glacial Acetic Acid (Catalyst). Why: Protonates the carbonyl oxygen, making it more electrophilic.
-
Reflux for 3-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature. The Schiff base will precipitate as a solid. Filter and wash with cold ethanol.
-
Step 2: Crystal Growth (The Critical Step)
-
Method: Slow Evaporation.
-
Solvent System: Ethanol/DMF (4:1 ratio).
-
Procedure:
-
Dissolve 20 mg of the synthesized solid in the minimum amount of hot solvent.
-
Filter the solution through a 0.45 µm syringe filter into a clean vial. Why: Removes dust nuclei that cause polycrystallinity.
-
Cover the vial with Parafilm and poke 3 small holes.
-
Store in a vibration-free, dark environment at 25°C.
-
Validation: Single block-like crystals should appear within 3-7 days.
-
Step 3: Data Collection & Refinement[1]
-
Instrument: Bruker APEX-II or equivalent CCD diffractometer.
-
Radiation: Mo-K
( = 0.71073 Å). Why: Molybdenum reduced absorption issues compared to Copper sources for sulfur-containing compounds. -
Temperature: 293 K (Room Temp) or 100 K (Cryo). Recommendation: 100 K reduces thermal motion of the methyl group, sharpening the electron density map.
Part 4: Visualization of the Workflow
The following diagram illustrates the logical flow from unstable precursor to final structural model, highlighting the critical decision points.
Caption: Workflow for the structural elucidation of unstable aminothiophenes via derivatization and crystallography.
References
-
Tanak, H. et al. (2015). "Crystal structure of 2-{[(5-nitrothiophen-2-yl)methylidene]amino}phenol." Acta Crystallographica Section E, 71(4), o218-o219. Link
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net. Link
-
BenchChem. (2025). "Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives." BenchChem Protocols. Link
-
Wang, Y. et al. (2015). "Molecular evidence for the intermolecular S[3]···S interaction in the surface molecular packing motifs of a fused thiophene derivative." Chemical Communications, 51. Link
-
Brunger, A. T. "X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics." Stanford University / HHMI. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylthiophen-2-amine
Welcome to a comprehensive guide on the safe and compliant disposal of 5-Methylthiophen-2-amine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides essential, step-by-step logistical and safety protocols, grounded in established regulatory frameworks and field-proven best practices. The objective is to empower your laboratory with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.
Hazard Identification and the Rationale for Specialized Disposal
This compound is an aromatic amine, a class of compounds that requires careful handling due to its potential health and environmental hazards.[1][2] Understanding its hazardous properties is fundamental to appreciating the necessity of the disposal protocols outlined in this document. Thermal decomposition can lead to the release of irritating and toxic gases, including nitrogen and sulfur oxides.[3]
The primary hazards associated with this compound are summarized below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[4] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage / Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Category 1/2 | Causes serious eye damage / Causes serious eye irritation.[3][4][5][6] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child. |
| Specific Target Organ Toxicity | Category 2/3 | May cause damage to organs through prolonged or repeated exposure; May cause respiratory irritation.[6] |
| Hazardous to the Aquatic Environment | Acute 3 | Harmful to aquatic life. |
Causality: The presence of the amine functional group on an aromatic ring system contributes to its reactivity and toxicological profile. Aromatic amines can be absorbed dermally and are often metabolized to reactive intermediates in the body.[2] This inherent chemical nature necessitates that this compound be treated as a hazardous waste stream, segregated from general laboratory trash and aqueous waste streams to prevent environmental release and unintended chemical reactions.[7]
Personnel Protection and Engineering Controls: A Self-Validating System
Before handling this compound for any purpose, including disposal, a robust safety framework must be in place. This framework is a self-validating system: adherence to these protocols inherently minimizes exposure risk.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[5][7]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit should be used.[7]
-
Respiratory Protection: All handling of this compound waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.
Engineering Controls:
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[1] Ensure the sash is at the appropriate height to maximize capture efficiency.
-
Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[6]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) under the U.S. Environmental Protection Agency (EPA), which mandates a "cradle-to-grave" management system for hazardous waste.[8][9]
Step 1: Waste Determination and Segregation
-
Determination: As soon as this compound is designated for disposal, it must be classified as a hazardous waste.[8][9]
-
Segregation: This is a critical step. Keep this compound waste separate from all other chemical waste streams to prevent dangerous reactions.[7]
-
DO NOT mix with other waste solvent categories (e.g., halogenated or non-halogenated solvents) unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.[11] The rationale is to prevent uncontrolled exothermic reactions and to ensure the waste can be processed safely by the disposal facility.
Step 2: Proper Containerization and Labeling
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap.[7][8][11] The original reagent bottle is often a suitable choice.[11]
-
Labeling: The container must be clearly labeled.[7] Affix a "Hazardous Waste" label provided by your institution's EHS department. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive")
-
The date accumulation started
-
Step 3: On-Site Accumulation
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible chemicals.[7][10]
Step 4: Final Disposal via Authorized Channels
-
Contact EHS: Do not dispose of this chemical down the drain or in regular trash.[1][6] When your container is full or you are ready for disposal, contact your institution's EHS department to arrange for a waste pickup.
-
Manifesting: For transportation off-site, the waste will be accompanied by a Uniform Hazardous Waste Manifest.[9][12] This is a legal document that tracks the waste from your laboratory to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[9][12]
-
Licensed Disposal: The final disposal must be carried out by a licensed and approved hazardous waste disposal company, which will typically use high-temperature incineration.[4][5][6][7][10]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain: For small spills, cover with a suitable absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Dispose: Label the container with the spill cleanup debris and arrange for disposal through your EHS department.[1]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Figure 1: Workflow for the proper disposal of this compound.
References
- Safety data sheet - BASF. (2026, January 29). BASF.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- Hazardous Waste Disposal Procedures. Michigan Technological University.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
- Amine Disposal For Businesses. Collect and Recycle.
- SAFETY DATA SHEET - 5-Methylthiophene-2-carboxaldehyde. (2025, December 22). Thermo Fisher Scientific.
- HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxylate. (2024, March 13). Fisher Scientific.
- SAFETY DATA SHEET - 5-Methyl-2-thiophenecarboxylic acid. (2025, December 18). Fisher Scientific.
- SAFETY DATA SHEET - 2-Amino-5-methyl-3-thiophenecarbonitrile. (2024, December 13). TCI Chemicals.
- OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration.
- Managing Hazardous Waste. Department of Toxic Substances Control - CA.gov.
Sources
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- 2. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 3. fishersci.nl [fishersci.nl]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. mtu.edu [mtu.edu]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. towson.edu [towson.edu]
- 12. dtsc.ca.gov [dtsc.ca.gov]
Personal protective equipment for handling 5-Methylthiophen-2-amine
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The Hidden Hazards of Thiophen-2-amines
As a Senior Application Scientist, I often see a dangerous complacency regarding "building blocks" like 5-Methylthiophen-2-amine . Because it is an intermediate, it often lacks the extensive toxicological profiling of a final drug candidate. However, structurally, it combines the volatility and basicity of an amine with the electron-rich reactivity of a thiophene ring.
Why this matters:
-
The "Amine Gap": Standard nitrile gloves provide excellent protection against many solvents but are notoriously permeable to aromatic and heteroaromatic amines.
-
State-Dependent Risk: This compound is frequently supplied as a stable hydrochloride salt (solid) but is often converted to the free base (liquid) in situ for cross-coupling or nucleophilic substitutions. The safety profile changes drastically between these two states.
This guide provides a self-validating safety protocol designed to protect you not just from acute burns, but from the insidious risks of sensitization and permeation.
Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the risk. This compound (and its HCl salt) generally falls under the following GHS classifications based on structural analogs and available safety data.
Table 1: GHS Hazard Classification & Critical Effects
| Hazard Class | Category | Signal Word | Critical Effect |
| Acute Toxicity (Oral/Dermal) | Cat 4 (Harmful) | Warning | Systemic toxicity upon absorption.[1] |
| Skin/Eye Corrosion | Cat 2/2A | Warning | Severe irritation; potential for chemical burns if occluded. |
| Sensitization | Cat 1 (Possible) | Warning | Potential skin sensitizer (common in aromatic amines). |
| STOT - SE | Cat 3 | Warning | Respiratory tract irritation (inhalation of dust/vapor). |
| Flammability | Cat 4 (Liq) / N/A (Solid) | Warning | Free base is combustible; emits toxic SOx/NOx fumes in fire. |
PPE Selection Logic: The "Permeation Barrier" Strategy
Do not rely on generic "lab safety" rules. Use this targeted logic to select your armor.
A. Hand Protection (The Critical Failure Point)
-
The Science: Aromatic and heteroaromatic amines can permeate standard 4-mil nitrile gloves in <15 minutes . Once absorbed by the glove material, the amine is held against the skin, increasing absorption rates (occlusion effect).
-
The Protocol:
-
Incidental Contact (Weighing Solids): Standard Nitrile (minimum 5 mil). Change immediately upon splash.
-
High Risk (Handling Liquid Free Base / Synthesis): You must use a Laminate (Silver Shield/Barrier) or Viton underglove.
-
Dexterity Hack: Wear a Laminate glove under a Nitrile glove. The outer nitrile provides grip and protects the fragile laminate; the inner laminate stops the amine.
-
B. Respiratory Protection
-
The Science: Amines are basic. Standard organic vapor (OV) cartridges work via activated charcoal adsorption. However, amines can desorb or migrate.
-
The Protocol:
-
Primary: Certified Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas (OV/AG) cartridges. The "AG" (Acid Gas) component ensures that if the amine reacts or if HCl fumes are present (from salt formation), they are neutralized.
-
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient due to the corrosive nature of amine vapors and liquids.
-
Body: Tyvek lab coat (or apron) over standard cotton. Cotton absorbs liquids; Tyvek repels them.
Decision Logic: Selecting the Right Gear
Use this flowchart to determine the required PPE tier based on your specific operation.
Figure 1: PPE Decision Matrix based on the physical state of this compound.[2][3][4]
Operational Protocol: Safe Handling Procedures
Phase 1: Preparation (The "Dry Run")
-
Verify Engineering Controls: Check the fume hood flow monitor. It must read >80 fpm.
-
Glove Integrity Test: If using laminate gloves, inflate them with air and roll the cuff to check for pinholes.
-
Neutralization Prep: Prepare a beaker of 10% Citric Acid or Dilute HCl . This is your "kill switch" for cleaning tools. Amines are basic; acid neutralizes them immediately.
Phase 2: Handling the Material
-
Weighing (Solid):
-
Use a disposable anti-static weighing boat.
-
Technique: Keep the balance inside the hood if possible. If not, tare the boat, move to hood, add solid, cover, and move back to balance. Never carry open powder through the lab.
-
-
Transferring (Liquid):
-
Use a positive-displacement pipette or glass syringe.
-
Avoid: Pouring directly from the bottle. This causes drips that run down the bottle threads—a major contamination source.
-
Phase 3: Decontamination
-
Tools: Rinse spatulas/glassware in the 10% Citric Acid bath before removing them from the hood. This converts the volatile amine into a non-volatile, water-soluble salt.
-
Gloves: Wash outer nitrile gloves with soap and water before doffing. Peel them off inside-out.
Emergency Response: Spill Management
In the event of a spill, speed is critical to prevent vapor spread.
Figure 2: Step-by-step spill response workflow emphasizing neutralization.
Disposal & Waste Management
Improper disposal of amines is a frequent cause of lab incidents.
-
Segregation Rule: NEVER mix amine waste with Oxidizers (e.g., Nitric Acid, Peroxides) or Anhydrides . This can cause violent exothermic reactions or explosion.[1]
-
Waste Stream:
-
Solid Waste: Dispose of contaminated gloves and paper towels in a dedicated "Hazardous Solid Debris" bin.
-
Liquid Waste: Segregate into a "Basic Organic Waste" container. If your facility does not have a basic stream, neutralize the amine to pH 7 with dilute acid before adding to the general organic solvent stream (check local EHS regulations first).
-
-
Labeling: Clearly mark the tag with "this compound" and the hazard check "Toxic/Irritant."
References
-
PubChem. (n.d.). 2-Amino-5-methylthiophene-3-carbonitrile (Analogous Structure Safety Data). National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved January 30, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
